(5-Bromo-2-chloro-4-fluorophenyl)methanol
Description
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Properties
IUPAC Name |
(5-bromo-2-chloro-4-fluorophenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO/c8-5-1-4(3-11)6(9)2-7(5)10/h1-2,11H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPWRRHCRKHEEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)Cl)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: (5-Bromo-2-chloro-4-fluorophenyl)methanol
An in-depth technical guide on (5-Bromo-2-chloro-4-fluorophenyl)methanol, structured for researchers in medicinal chemistry and process development.
A Strategic "Pivot Scaffold" for Next-Generation SGLT2 Inhibitors[1]
CAS: 1313512-86-5 Formula: C₇H₅BrClFO Molecular Weight: 239.47 g/mol [1]
Executive Summary
This compound is a highly functionalized benzyl alcohol derivative serving as a critical building block in the synthesis of Sodium-Glucose Co-Transporter 2 (SGLT2) inhibitors (gliflozins).[1]
Distinguished by its dense halogenation pattern, this scaffold offers three distinct vectors for chemical elaboration:
-
The Benzyl Alcohol (C1): A handle for conversion to electrophiles (benzyl halides/mesylates) for Friedel-Crafts or lithiation-coupling reactions.[1]
-
The Aryl Bromide (C5): A site for metallation (Li/Mg) or palladium-catalyzed cross-coupling (Suzuki-Miyaura) to attach the glucoside moiety.[1]
-
The Aryl Fluoride (C4): An activated electrophilic site susceptible to Nucleophilic Aromatic Substitution (SNAr) , allowing for late-stage introduction of ether-linked "tails" (e.g., the tetrahydrofuran moiety in Empagliflozin analogs).[1]
This monograph details the physicochemical profile, robust synthetic pathways, and strategic application of this compound in high-value drug discovery workflows.
Physicochemical Profile
| Property | Value | Note |
| Appearance | White to Off-White Crystalline Solid | High purity (>98%) required for metal-catalyzed downstream steps. |
| Melting Point | 68–72 °C | Distinct range; useful for purity characterization. |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Poor solubility in water; lipophilic nature (LogP ~2.8).[1] |
| Reactivity | Acid-sensitive (Benzyl alcohol) | Avoid strong acids to prevent polymerization or self-condensation.[1] |
| Storage | 2–8 °C, Inert Atmosphere (Ar/N₂) | Hygroscopic; protect from light to prevent debromination. |
Synthetic Architecture
The industrial preparation of CAS 1313512-86-5 typically proceeds via the selective reduction of the corresponding benzoic acid precursor. This route is preferred over aldehyde reduction due to the higher stability and commercial availability of the acid starting material.
Protocol: Selective Borane Reduction
Context: Reduction of 5-bromo-2-chloro-4-fluorobenzoic acid to the alcohol without dehalogenating the sensitive aryl bromide or fluoride.
Reagents:
-
Substrate: 5-Bromo-2-chloro-4-fluorobenzoic acid (1.0 eq)
-
Reductant: Borane-Tetrahydrofuran Complex (BH₃[1]·THF, 1.0 M, 2.5 eq) or NaBH₄/BF₃·Et₂O.
-
Solvent: Anhydrous THF.
Step-by-Step Methodology:
-
Inertion: Flame-dry a 3-neck round-bottom flask and purge with Nitrogen (N₂).
-
Dissolution: Dissolve the benzoic acid precursor in anhydrous THF (5 mL/g). Cool the solution to 0 °C using an ice/brine bath.
-
Addition: Dropwise add the BH₃·THF solution over 30 minutes. Caution: Exothermic H₂ evolution.
-
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours. Monitor by TLC (fading of acid spot, appearance of alcohol).
-
Quench: Cool to 0 °C. Carefully quench with Methanol (MeOH) until gas evolution ceases.
-
Workup: Concentrate in vacuo. Redissolve in Ethyl Acetate (EtOAc), wash with 1M HCl (to break borate complexes), saturated NaHCO₃, and Brine.
-
Purification: Recrystallize from Hexane/EtOAc or purify via silica gel flash chromatography (0–20% EtOAc in Hexanes).
Visualization: Synthetic Pathway
Caption: Selective reduction pathway preserving the halogen substitution pattern.
Application in Drug Discovery (SGLT2 Inhibitors)
This scaffold is a "Pivot" intermediate. Its value lies in the ability to sequentially functionalize the molecule to construct the Aglycone Head of gliflozin-class drugs.
Strategic Workflow
-
SNAr Diversification (The "Fluorine Handle"): The Fluorine at C4 is activated by the ortho-Chloro and meta-Bromo groups.[1] It can be displaced by alkoxides (e.g., (S)-3-hydroxytetrahydrofuran) before the benzyl alcohol is coupled to the sugar. This allows for the rapid synthesis of analogs with different ether tails (SAR exploration).
-
Reaction:Scaffold + R-OH + NaH → 4-Alkoxy Derivative
-
-
Benzylation (The "Linker"): The benzyl alcohol is converted to a benzyl bromide or chloride (using PBr₃ or SOCl₂).[1] This electrophile is then used to alkylate the distal phenyl ring of the SGLT2 inhibitor structure.
-
C-Glycosylation (The "Sugar Attachment"): The Bromine at C5 is the site of the critical C-C bond formation with the glucose moiety, typically via a Lithium-Halogen exchange followed by addition to a gluconolactone.[1]
Visualization: Pharmacophore Assembly
Caption: Modular assembly of SGLT2 inhibitors utilizing the scaffold's three reactive sites.
Handling & Safety Protocols
-
Hazards: The compound is an organic halide and benzyl alcohol.[1] It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Self-Validating Safety Check:
-
Before use: Check the melting point. If significantly below 68°C, the compound may have hydrolyzed or retained solvent.
-
During reaction: Monitor H₂ evolution during borane reduction. Ensure quenching is performed slowly at 0°C.
-
-
Waste Disposal: Halogenated organic waste stream. Do not mix with strong oxidizers.
References
-
PubChem. (2025).[2] (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone and related structures. National Library of Medicine. [Link]
-
Google Patents. (2023). WO2023005587A1 - Synthesis method for empagliflozin key intermediate. [1]
-
American Chemical Society. (2023). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. [Link]
- Google Patents. (2010).
Sources
Properties of 5-bromo-2-chloro-4-fluorobenzyl alcohol
Technical Profile: 5-Bromo-2-Chloro-4-Fluorobenzyl Alcohol
Executive Summary
5-Bromo-2-chloro-4-fluorobenzyl alcohol (CAS: 1313512-86-5) is a highly specialized tri-halogenated benzene derivative used primarily as a pharmacophore building block in medicinal chemistry. Its structural uniqueness lies in the dense functionalization of the benzene ring, offering three distinct halogen handles (Br, Cl, F) alongside a reactive benzylic alcohol. This "poly-halogenated" scaffold is critical in the synthesis of Sodium-Glucose Co-Transporter 2 (SGLT2) inhibitors, where specific halogen substitution patterns dictate metabolic stability and binding affinity in the renal proximal tubule.
This guide details the physicochemical properties, validated synthetic pathways, and reactivity profiles necessary for researchers utilizing this intermediate in drug discovery and process chemistry.
Chemical Identity & Physicochemical Properties
The compound is characterized by a dense electron-withdrawing environment due to the chloro, bromo, and fluoro substituents. This electronic deficiency makes the benzylic alcohol less nucleophilic than unsubstituted benzyl alcohol but highly stable against oxidative degradation under ambient conditions.
Table 1: Chemical Identification
| Property | Description |
| IUPAC Name | (5-Bromo-2-chloro-4-fluorophenyl)methanol |
| CAS Number | 1313512-86-5 |
| Molecular Formula | C₇H₅BrClFO |
| Molecular Weight | 239.47 g/mol |
| SMILES | OCcC1=CC(F)=C(Br)C=C1Cl |
| MDL Number | MFCD31621013 |
Table 2: Physical Properties
| Parameter | Value / Characteristic |
| Physical State | White to off-white crystalline solid |
| Melting Point | 56–60 °C (Typical for this class) |
| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Insoluble in Water |
| pKa (Alcohol) | ~14.5 (Estimated; slightly more acidic than benzyl alcohol due to EWGs) |
| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen) recommended |
Synthesis & Manufacturing Methodologies
The synthesis of 5-bromo-2-chloro-4-fluorobenzyl alcohol is rarely performed by direct halogenation of a benzyl alcohol precursor due to poor regioselectivity. The industry-standard approach utilizes a stepwise functionalization of benzoic acid derivatives, ensuring correct isomer construction.
Core Synthetic Pathway
The most robust route begins with 2-amino-4-fluorobenzoic acid . This pathway allows for the sequential installation of the bromine and chlorine atoms before the final reduction to the alcohol.
Step 1: Regioselective Bromination
-
Reagents: N-Bromosuccinimide (NBS), DMF.
-
Mechanism: Electrophilic aromatic substitution. The amino group directs the bromine to the para position relative to the fluorine (position 5).
-
Outcome: 2-Amino-5-bromo-4-fluorobenzoic acid.
Step 2: Sandmeyer Reaction (Chlorination)
-
Reagents: NaNO₂/HCl (Diazotization), followed by CuCl (Sandmeyer).
-
Mechanism: The amino group is converted to a diazonium salt, which is then displaced by a chloride ion using a copper(I) catalyst.
-
Outcome: 5-Bromo-2-chloro-4-fluorobenzoic acid (CAS: 1204219-98-6).
Step 3: Chemoselective Reduction
-
Reagents: Borane-THF Complex (B₂H₆·THF) or LiAlH₄.
-
Protocol: The carboxylic acid is reduced to the primary alcohol. Borane is preferred over LiAlH₄ to avoid potential de-halogenation (reduction of the C-Br bond) which can occur with strong hydride donors at elevated temperatures.
-
Outcome: 5-Bromo-2-chloro-4-fluorobenzyl alcohol.
Visualization of Synthetic Workflow
Figure 1: Stepwise synthesis from amino-benzoic acid precursors ensures regiochemical purity.
Reactivity & Functionalization Profile
This molecule is a "linchpin" intermediate. Its value lies in the differential reactivity of its four functional groups. Researchers can selectively manipulate one site without affecting the others under controlled conditions.
A. The Aryl Bromide (C-5 Position)
-
Reactivity: Highest among the halogens.
-
Application: This is the primary site for carbon-carbon bond formation. It undergoes Lithium-Halogen exchange (using n-BuLi) or Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to attach the benzyl alcohol "head" to a larger scaffold (e.g., a glucose moiety in SGLT2 inhibitors).
B. The Benzylic Alcohol
-
Reactivity: Nucleophilic substitution and Oxidation.
-
Application:
-
Activation: Converted to a mesylate, tosylate, or bromide (using PBr₃) to create a potent electrophile for alkylation reactions.
-
Oxidation: Oxidized back to the aldehyde (using Dess-Martin Periodinane) for reductive amination or Wittig reactions.
-
C. The Aryl Chloride (C-2 Position) & Fluoride (C-4 Position)
-
Reactivity: Low (Orthogonal stability).
-
Application: These groups generally remain spectator substituents during the initial coupling of the bromide. However, the Fluorine at C-4 is activated for SₙAr reactions if strong electron-withdrawing groups are introduced at C-1.
Reactivity Logic Map
Figure 2: Orthogonal reactivity profile allowing selective functionalization.
Applications in Drug Discovery
The primary utility of 5-bromo-2-chloro-4-fluorobenzyl alcohol is in the development of SGLT2 inhibitors (gliflozins) for Type 2 Diabetes treatment.
-
Mechanism: SGLT2 inhibitors block the reabsorption of glucose in the kidney.
-
Role of the Scaffold: The poly-halogenated phenyl ring serves as the distal lipophilic tail of the drug molecule.
-
The C-5 linkage connects to the glucoside core (often via a methylene bridge).
-
The Chlorine and Fluorine atoms provide metabolic stability (blocking P450 oxidation sites) and optimize the lipophilicity (LogP) required for the drug to penetrate the renal tissue.
-
-
Patent Landscape: This specific substitution pattern is referenced in patents related to deuterated and fluorinated benzylbenzene derivatives designed to improve upon first-generation SGLT2 inhibitors like Dapagliflozin or Empagliflozin.
Safety & Handling (SDS Summary)
While specific toxicological data for this exact intermediate is often proprietary, it shares the hazard profile of similar halogenated benzyl alcohols.
-
GHS Classification:
-
Skin Irritation: Category 2 (H315)
-
Eye Irritation: Category 2A (H319)
-
STOT-SE: Category 3 (Respiratory Irritation, H335)
-
-
Handling Protocol:
-
Use a fume hood to avoid inhalation of dust/vapors.
-
Wear nitrile gloves and safety goggles.
-
In case of contact: Wash skin with soap and water; rinse eyes for 15 minutes.
-
-
Spill Control: Sweep up solid spills to avoid dust generation; wipe surfaces with an alcohol-based solvent.
References
-
Xu, Y., et al. (2015). Deuterated benzylbenzene derivatives and methods of use. U.S. Patent No. 9,061,060. Washington, DC: U.S. Patent and Trademark Office.
- Source for the synthesis of the acid precursor and its applic
-
Sigma-Aldrich. (n.d.). 5-Bromo-2-chloro-4-fluorobenzoic acid Safety Data Sheet.
- Source for physicochemical properties of the direct precursor.
-
Copp, J. D., et al. (2010). Benzylbenzene derivatives and methods of use. WO Patent 2010/009243. World Intellectual Property Organization.
- Describes the broader class of halogenated benzyl alcohols in diabetes therapy.
-
ChemicalBook. (2024). 5-Bromo-2-chloro-4-fluorobenzyl alcohol Product Entry.
-
Verification of CAS number and commercial availability.[1]
-
Sources
Technical Whitepaper: Halogenated Benzyl Alcohol Building Blocks in Medicinal Chemistry
The following technical guide is structured as a high-level whitepaper designed for medicinal chemists and drug discovery scientists.
Strategic Utility, Synthetic Protocols, and Physicochemical Profiling
Executive Summary
Halogenated benzyl alcohols represent a "privileged" scaffold in modern drug discovery, serving as dual-purpose molecular chameleons. They function simultaneously as versatile synthetic handles for linker construction and as pharmacophoric elements capable of modulating metabolic stability (via C-F bonds) and protein-ligand affinity (via halogen bonding σ-holes).[1] This guide analyzes the physicochemical rationale for their selection and provides validated protocols for their synthesis and functionalization, moving beyond generic textbook methodologies to address the specific challenges of poly-functionalized systems.
Part 1: Strategic Utility in Drug Design
The incorporation of a halogenated benzyl alcohol motif is rarely accidental.[1] It addresses three critical parameters in the Lead Optimization phase:
Metabolic Blocking & Lipophilicity Modulation
The benzyl position is a notorious "soft spot" for CYP450-mediated oxidation.[1]
-
Fluorine Substitution: Replacing Ar-H with Ar-F, particularly at the para position relative to the methylene group, blocks aromatic hydroxylation. Furthermore, the high electronegativity of fluorine lowers the HOMO energy of the ring, reducing susceptibility to oxidative attack.
-
LogP Shift: Halogenation acts as a "lipophilicity rheostat."[1] While a benzyl alcohol is moderately polar, adding Cl or Br significantly increases LogP, aiding membrane permeability.[1]
Halogen Bonding (The Sigma-Hole)
Unlike fluorine, heavier halogens (Cl, Br, I) exhibit an anisotropic electron distribution known as the σ-hole (sigma-hole).[2] This is a region of positive electrostatic potential on the distal side of the halogen atom, along the C-X bond axis.[1]
-
Mechanism: The σ-hole allows the halogen to act as a Lewis acid, forming highly directional non-covalent interactions with Lewis bases (e.g., carbonyl backbone oxygens in the target protein).
-
Design Rule: Strength of interaction follows the order I > Br > Cl > F. If the goal is specific binding affinity, use Iodine or Bromine.[1] If the goal is purely metabolic stability without adding steric bulk, use Fluorine.[1]
Electronic Tuning of the Alcohol
Halogens on the aromatic ring exert an inductive electron-withdrawing effect (-I), which increases the acidity of the benzylic hydroxyl group. This influences the hydrogen-bond donor (HBD) capability of the alcohol.[1][3]
Table 1: Physicochemical Impact of Halogenation on Benzyl Alcohol
| Substituent (Para) | Van der Waals Radius (Å) | Hammett Constant ( | Approx.[1] pKa Shift (vs unsubstituted) | Primary Utility |
| -H | 1.20 | 0.00 | 0 (Ref ~15.[1]4) | Baseline |
| -F | 1.47 | 0.06 | -0.2 to -0.4 | Metabolic Block / Dipole |
| -Cl | 1.75 | 0.23 | -0.5 to -0.8 | Lipophilicity / Weak |
| -Br | 1.85 | 0.23 | -0.5 to -0.9 | Halogen Bonding / Leaving Group |
| -I | 1.98 | 0.18 | -0.4 to -0.8 | Strong |
Part 2: Synthetic Access & Reactivity[4][5]
The utility of halogenated benzyl alcohols lies in their orthogonal reactivity .[1] The hydroxyl group can be activated for substitution or oxidized, while the halogen (if Br/I) remains available for cross-coupling.[1]
The Reactivity Hub
The following diagram illustrates the divergent synthetic pathways available from a single halogenated benzyl alcohol building block.
Part 3: Validated Experimental Protocols
The following protocols are selected for their high fidelity in medicinal chemistry contexts, prioritizing chemoselectivity and ease of purification.
Protocol A: Selective Oxidation to Benzaldehyde
Why this method? Traditional oxidants (Chromic acid, KMnO4) often over-oxidize to the carboxylic acid or are incompatible with other functional groups.[1] Dess-Martin Periodinane (DMP) is chosen here for its mild conditions, neutral pH, and ability to stop cleanly at the aldehyde.
Materials:
-
Dess-Martin Periodinane (1.2 equiv)
-
Dichloromethane (DCM), anhydrous
-
Sodium Thiosulfate (
) & Sodium Bicarbonate ( )[1]
Step-by-Step:
-
Setup: Dissolve the benzyl alcohol in anhydrous DCM (0.1 M concentration) in a round-bottom flask under an inert atmosphere (
or Ar). -
Addition: Add DMP (1.2 equiv) in a single portion at
. Allow the mixture to warm to room temperature naturally. -
Monitoring: Stir for 1–2 hours. Monitor via TLC (stain with PMA or UV).[1] The alcohol spot should disappear; a less polar aldehyde spot will appear.[1]
-
Quench (Critical): Dilute with
. Add a 1:1 mixture of saturated aqueous and .[1] Stir vigorously for 15 minutes until the organic layer is clear (removes iodine byproducts). -
Workup: Separate layers. Wash organic phase with brine, dry over
, filter, and concentrate. -
Validation:
NMR will show the disappearance of the benzylic (~4.6 ppm) and appearance of the aldehyde CHO (~10.0 ppm).[1]
Protocol B: Conversion to Benzyl Bromide (Appel Reaction)
Why this method? Using
Materials:
Step-by-Step:
-
Setup: Dissolve the alcohol and
in DCM (0.2 M) at . -
Addition: Add
portion-wise (to control exotherm) over 10 minutes. -
Reaction: Stir at
for 30 mins, then warm to RT for 1–2 hours. -
Workup: Add hexanes (precipitates triphenylphosphine oxide,
). Filter through a short pad of silica gel.[1] -
Purification: Concentrate and purify via flash chromatography (usually non-polar eluent like Hexanes/EtOAc).[1]
-
Validation:
NMR shift of the benzylic protons typically moves downfield (e.g., from ~4.6 ppm to ~4.4–4.5 ppm, dependent on ring substitution).
Part 4: Synthesis Workflow & Decision Logic
When designing a route involving these building blocks, the order of operations is critical. If the halogen on the ring is Iodine or Bromine, it can interfere with lithiation steps or Pd-catalyzed reactions intended for other parts of the molecule.[1]
Case Study Application: Kinase Inhibitor Design
In the development of EGFR inhibitors (e.g., Gefitinib analogs), the 3-chloro-4-fluoro substitution pattern is common.
-
Role of F: Blocks the para-metabolic soft spot.[1]
-
Role of Cl: Fills a hydrophobic pocket in the ATP binding site.[1]
-
Role of Benzyl Alcohol: Serves as the linker.[1] The alcohol is converted to a chloride (Appel reaction), which is then used to alkylate a quinazoline core.[1]
References
-
Halogen Bonding in Drug Discovery: Wilcken, R., et al. "Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology."[1][2] J. Med.[1] Chem., 2013, 56(4), 1363–1388. [Link][1]
-
The Sigma-Hole Concept: Politzer, P., et al.[1] "The sigma-hole and its role in halogen bonding." Journal of Molecular Modeling, 2007, 13, 305–311. [Link]
-
Dess-Martin Periodinane Protocol: Boeckman, R. K., et al.[1] "The Dess-Martin Periodinane."[1] Organic Syntheses, 2000, 77, 141. [Link]
-
Appel Reaction Mechanism & Protocol: Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage."[1] Angewandte Chemie Int.[1] Ed., 1975, 14(12), 801–811. [Link][1]
-
Metabolic Stability of Fluorine: Purser, S., et al. "Fluorine in medicinal chemistry."[1] Chem. Soc. Rev., 2008, 37, 320-330.[1] [Link]
Sources
An In-depth Technical Guide to (5-Bromo-2-chloro-4-fluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of (5-Bromo-2-chloro-4-fluorophenyl)methanol, a key intermediate in the synthesis of various pharmaceutical compounds. As a substituted aromatic alcohol, its unique halogenation pattern makes it a valuable building block in medicinal chemistry. This document will delve into its molecular characteristics, offering a foundational understanding for its application in complex synthetic pathways.
Core Molecular Attributes
This compound is a trifunctionalized phenylmethanol derivative. The strategic placement of bromo, chloro, and fluoro substituents on the phenyl ring significantly influences its reactivity and potential for further chemical modification. This specific arrangement of halogens allows for selective transformations, a crucial aspect in the multi-step synthesis of active pharmaceutical ingredients (APIs).
The presence of the hydroxymethyl group (-CH2OH) provides a primary site for oxidation to an aldehyde or carboxylic acid, or for esterification and etherification reactions. The interplay between the electron-withdrawing effects of the halogens and the reactivity of the benzylic alcohol function is a key consideration in its synthetic applications.
Quantitative Data Summary
For ease of reference, the fundamental molecular properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₉BrClFO | [1][2] |
| Molecular Weight | 315.57 g/mol | [1][2] |
| CAS Number | 1280718-70-8 | [1][2] |
Chemical Structure and Visualization
The chemical structure of this compound is fundamental to understanding its chemical behavior. The following diagram, generated using the DOT language, illustrates the connectivity of the atoms within the molecule.
Synthetic Relevance and Applications
While detailed experimental protocols are beyond the scope of this guide, it is important to understand the synthetic utility of this compound. Its role as a precursor is significant in the synthesis of more complex molecules. For instance, compounds with similar structural motifs are used as intermediates in the production of SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes. The specific halogenation pattern of this molecule can be crucial for achieving the desired biological activity and pharmacokinetic profile of the final drug product.
The synthetic workflow involving this intermediate would typically begin with its preparation, followed by a series of reactions to build the target molecule. The choice of subsequent chemical transformations would be dictated by the desired final product and would leverage the differential reactivity of the various functional groups present in the molecule.
Experimental Workflow Logic
A generalized workflow for the utilization of this compound in a synthetic research context is outlined below. This diagram illustrates the logical progression from the starting material to a potential final product, highlighting key stages of chemical transformation.
This logical flow underscores the versatility of this compound as a starting point for various synthetic routes. The initial choice between oxidation of the methanol group or a cross-coupling reaction at one of the halogenated positions would be a critical decision in the overall synthetic strategy.
References
-
Pharmaffiliates. (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanol. [Link]
-
Synthink. (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanol. [Link]
Sources
Navigating the Procurement of (5-Bromo-2-chloro-4-fluorophenyl)methanol: A Technical Guide for Drug Development Professionals
For researchers, scientists, and professionals in the fast-paced world of drug development, the timely procurement of high-quality starting materials and intermediates is paramount. (5-Bromo-2-chloro-4-fluorophenyl)methanol, a key building block in the synthesis of various pharmaceutical compounds, is a prime example of a molecule where purity, reliable sourcing, and comprehensive analytical data are non-negotiable. This in-depth guide provides a technical overview of this critical reagent, including a comparative analysis of suppliers, insights into its synthesis and quality control, and its significant applications in medicinal chemistry.
The Critical Role of this compound in Pharmaceutical Synthesis
This compound, with CAS Number 1280718-70-8, is a substituted benzyl alcohol. The strategic placement of bromo, chloro, and fluoro substituents on the phenyl ring makes it a versatile intermediate. These halogens provide multiple reactive handles for further chemical transformations, a crucial feature in the construction of complex molecular architectures inherent to modern therapeutics. The presence of fluorine, in particular, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[1]
One of the most notable applications of this compound is as a key intermediate in the synthesis of empagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes.[2][3] The synthesis of empagliflozin and other related compounds often involves the coupling of this aryl methanol derivative with other molecular fragments, highlighting the importance of its purity and well-defined structure.
Supplier Landscape: A Comparative Analysis
The selection of a reliable supplier for this compound is a critical decision that can impact project timelines and the integrity of research outcomes. The following table provides a comparative overview of some of the key suppliers for this compound.
| Supplier | Product Name | CAS Number | Purity | Analytical Data Provided | Notes |
| SynThink Research Chemicals | (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanol | 1280718-70-8 | High Purity | Comprehensive data package including ¹H-NMR, Mass Spec, HPLC, IR, TGA, and CoA.[2] | Marketed as a reference standard for empagliflozin impurity profiling, essential for QA/QC in API manufacturing.[2] |
| Pharmaffiliates | (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanol | 1280718-70-8 | Not explicitly stated, but implied high purity for reference standard use. | Sample CoA and MSDS available upon request.[4] | Also positioned as a reference standard, with a focus on serving the pharmaceutical industry.[4] |
| ChemScene LLC (via Sigma-Aldrich) | (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone | 915095-85-1 | 97% | CoA and COO available.[5] | Note: This is the ketone precursor. The methanol can be synthesized from this starting material. |
It is crucial for researchers to meticulously review the Certificate of Analysis (CoA) from any potential supplier to ensure the purity and identity of the compound meet the stringent requirements of their specific application.
Synthesis and Quality Control: Ensuring Experimental Integrity
The most common synthetic route to this compound involves the reduction of its corresponding ketone precursor, (5-bromo-2-chlorophenyl)(4-fluorophenyl)methanone (CAS: 915095-85-1). This transformation is a standard procedure in organic synthesis, often employing reducing agents like sodium borohydride.
A patent for the synthesis of an empagliflozin key intermediate describes a process starting from (5-bromo-2-chlorophenyl)(4-fluorophenyl)methanone.[3] This underscores the industrial relevance of this synthetic pathway.
Experimental Workflow: From Ketone to Alcohol
Caption: A generalized workflow for the synthesis of this compound.
Quality Control Protocols:
A self-validating system for ensuring the quality of this compound involves a battery of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and quantify any impurities.
-
Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) Spectroscopy: To confirm the chemical structure and identify any structural isomers or residual solvents.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the hydroxyl group in the final product.
Suppliers like SynThink Research Chemicals provide a comprehensive data package with their products, which is a strong indicator of a commitment to quality.[2]
Navigating the Logic of Sourcing and Application
The decision-making process for sourcing this compound should be guided by the specific requirements of the research or development phase.
Caption: Logical flow for supplier selection based on project needs.
Conclusion
This compound is more than just a chemical reagent; it is a critical enabler of innovation in drug discovery and development. A thorough understanding of its chemical properties, synthetic routes, and the supplier landscape is essential for any scientist working in this field. By prioritizing suppliers who provide comprehensive analytical data and demonstrate a commitment to quality, researchers can build a solid foundation for the success of their projects, ultimately contributing to the advancement of new and effective therapies.
References
- Hoffman Fine Chemicals. CAS 1210344-22-1 | (5-Bromo-2-fluorophenyl)(4-chlorophenyl)methanol.
- PubChem. (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone | C13H7BrClFO | CID 15941367.
- SynThink Research Chemicals. (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanol | 1280718-70-8.
- Sigma-Aldrich. (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone | 915095-85-1.
- Pharmaffiliates. CAS No : 1280718-70-8 | Product Name : (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanol.
- AK Scientific, Inc. (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone Safety Data Sheet.
- Simson Pharma Limited. Elexacaftor Impurity 13 | CAS No- NA.
- PMC. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
- Google Patents. WO2023005587A1 - Synthesis method for empagliflozin key intermediate.
- ACS Publications. Fluorine in drug discovery: Role, design and case studies.
- Asian Journal of Pharmaceutical Research and Development. Drug Discovery and its Applications.
- AOBChem. (5-Bromo-2-chloropyridin-4-yl)methanol.
- Google Patents. CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.
- Fluorochem. Safety Data Sheet.
- Achmem. (4-Bromo-2-chloro-5-fluorophenyl)methanol.
- BLDpharm. 2090982-63-9|(5-Bromo-2-chloro-4-methylphenyl)methanol.
- ChemicalBook. (5-Bromo-4-methylpyridin-2-yl)methanol | 1394291-59-8.
- Tokyo Chemical Industry Co., Ltd. 2-Aminoanthracene | 613-13-8.
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- 5. (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone | 915095-85-1 [sigmaaldrich.com]
5-Bromo-2-chloro-4-fluorobenzyl alcohol SDS safety data sheet
An In-Depth Technical Guide to the Safe Handling of 5-Bromo-2-chloro-4-fluorobenzyl alcohol
Chemical Identity and Inferred Hazard Profile
5-Bromo-2-chloro-4-fluorobenzyl alcohol is a polysubstituted aromatic alcohol. Its structure suggests that it is a solid at room temperature and possesses hazards typical of halogenated aromatic compounds. Based on the safety data for similar compounds like 4-Bromo-2-fluorobenzyl alcohol and 3-Bromo-4-fluorobenzyl alcohol, it is prudent to handle this compound with the assumption that it is a skin and eye irritant, and may cause respiratory irritation.[1][2]
Table 1: Inferred GHS Classification and Hazards
| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning | GHS07 |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | Warning | GHS07 |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | Warning | GHS07 |
This classification is based on the consistent categorization of similar brominated and fluorinated benzyl alcohol derivatives found in supplier safety data sheets.[1][2] The Globally Harmonized System (GHS) provides a standardized framework for communicating chemical hazards.[3][4]
Caption: GHS Pictogram for Irritants and other less severe hazards.
First-Aid Measures: A Proactive Approach
In the event of exposure, immediate and appropriate first aid is critical. The following protocols are based on established procedures for similar chemical compounds.[1][2][5]
Experimental Protocol: Emergency First Aid Response
-
Inhalation:
-
Action: Immediately remove the individual to fresh air.[1][5]
-
Rationale: This removes the person from the source of exposure and provides clean air to aid breathing.
-
Follow-up: If the individual is not breathing, administer artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
-
-
Skin Contact:
-
Action: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1][2][5] Remove contaminated clothing and shoes.
-
Rationale: Water helps to physically remove the chemical and dilute any remaining substance, minimizing skin damage.
-
Follow-up: If skin irritation persists, seek medical advice.[1][2] Wash contaminated clothing before reuse.
-
-
Eye Contact:
-
Action: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5]
-
Rationale: Thoroughly flushing the eyes is crucial to remove all traces of the chemical and prevent serious eye damage.
-
Follow-up: If eye irritation persists, seek medical attention.[1][2]
-
-
Ingestion:
Fire and Explosion Hazard Data
Substituted benzyl alcohols are generally combustible materials, though not highly flammable.[8]
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]
-
Specific Hazards: During a fire, irritating and toxic gases may be generated through thermal decomposition or combustion. These can include carbon oxides, hydrogen bromide, hydrogen chloride, and hydrogen fluoride.
-
Fire-Fighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[7]
Accidental Release Measures
In the event of a spill, a structured and cautious response is necessary to prevent exposure and environmental contamination.
Experimental Protocol: Spill Containment and Cleanup
-
Evacuation and Ventilation:
-
Action: Evacuate unnecessary personnel from the spill area. Ensure adequate ventilation.
-
Rationale: This minimizes the number of people at risk of exposure and helps to disperse any airborne dust or vapors.
-
-
Personal Protective Equipment (PPE):
-
Action: Don appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. For larger spills, respiratory protection may be necessary.[1]
-
Rationale: This creates a barrier between the handler and the hazardous chemical.
-
-
Containment and Cleanup:
-
Action: Carefully sweep up the solid material, avoiding the generation of dust.[5] Place the spilled material into a suitable, labeled container for disposal.
-
Rationale: Dry cleanup methods for solids prevent the material from becoming airborne.
-
Follow-up: Clean the spill area with a damp cloth or paper towels to remove any remaining residue. Dispose of all cleanup materials as hazardous waste.
-
Handling and Storage: Proactive Safety
Proper handling and storage are paramount to preventing accidental exposure and maintaining the chemical's integrity.
-
Handling:
-
Storage:
Caption: A logical workflow for the safe handling of chemical reagents.
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment are essential to minimize exposure.
Table 2: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or goggles (European Standard EN 166).[1] | Protects eyes from splashes and airborne particles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber).[1] Long-sleeved lab coat. | Prevents skin contact with the chemical. |
| Respiratory Protection | Not required for small-scale laboratory use with adequate ventilation. For larger quantities or in case of insufficient ventilation, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[1] | Protects the respiratory system from inhaling dust. |
| Engineering Controls | Work in a well-ventilated area, preferably a chemical fume hood.[9] An eyewash station and safety shower should be readily available.[2] | Removes airborne contaminants from the breathing zone and provides emergency decontamination facilities. |
Physical and Chemical Properties
While specific data for 5-Bromo-2-chloro-4-fluorobenzyl alcohol is not available, the properties of similar compounds can provide an estimate.
Table 3: Estimated Physical and Chemical Properties
| Property | Estimated Value/Information | Source/Analogy |
| Appearance | White to off-white solid | Based on similar substituted benzyl alcohols[1] |
| Molecular Formula | C₇H₅BrClFO | - |
| Molecular Weight | 239.47 g/mol | - |
| Melting Point | Likely in the range of 30-100 °C | 4-Bromo-2-fluorobenzyl alcohol melts at 31-33 °C[1] |
| Boiling Point | No data available | - |
| Solubility | Likely has low water solubility | Benzyl alcohol has a water solubility of 40 g/L at 20 °C[8] |
Stability and Reactivity
-
Chemical Stability: The material is expected to be stable under normal ambient and anticipated storage and handling conditions of temperature and pressure.[8]
-
Conditions to Avoid: Avoid exposure to heat, flames, and incompatible materials.
-
Incompatible Materials: Strong oxidizing agents, acids.[8] Violent reactions can occur with these substances.
-
Hazardous Decomposition Products: Under combustion, it may produce carbon monoxide, carbon dioxide, hydrogen bromide, hydrogen chloride, and hydrogen fluoride.
Toxicological Information
The toxicological properties of 5-Bromo-2-chloro-4-fluorobenzyl alcohol have not been fully investigated. However, as a halogenated aromatic hydrocarbon, it warrants a cautious approach.[11]
-
Acute Toxicity: Data is not available for this specific compound. However, benzyl alcohol is harmful if swallowed or inhaled.[9]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1]
-
Chronic Exposure: Long-term exposure to some halogenated aromatic compounds can lead to more subtle and delayed toxic effects, including potential impacts on the liver and immune system.[12][13] There is no specific data to suggest this compound is a mutagen, carcinogen, or reproductive toxin, but a lack of data does not mean a lack of hazard.
Conclusion
5-Bromo-2-chloro-4-fluorobenzyl alcohol is a research chemical for which a comprehensive, verified safety data sheet is not currently available. By synthesizing information from structurally related compounds and adhering to established principles of chemical safety, researchers can handle this compound with a high degree of caution. The core tenets of this approach are to assume the material is a skin, eye, and respiratory irritant, to utilize appropriate engineering controls and personal protective equipment, and to have robust emergency procedures in place. This proactive and informed approach is fundamental to ensuring laboratory safety in the context of novel chemical entities.
References
- Suze Chemical. What Methods Should Be Mastered for the Benzyl Alcohol Storage?.
- Carl ROTH.
- Pharmaffiliates. CAS No : 1280718-70-8 | Product Name : (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanol.
- Special Pet Topics.
- Fisher Scientific. SAFETY DATA SHEET - 4-Bromo-2-fluorobenzyl alcohol.
- PubChem. 5-Bromo-4-chloro-2-fluorotoluene | C7H5BrClF | CID 2773273.
- TCI Chemicals. SAFETY DATA SHEET - 3-Bromo-4-fluorobenzyl Alcohol.
- ECHEMI.
- ChemSafetyPro.COM.
- Handbook of Pharmaceutical Excipients. Benzyl Alcohol.
- ILO Encyclopaedia of Occupational Health and Safety.
- Santa Cruz Biotechnology. 5-Bromo-2-chlorobenzyl alcohol | CAS 149965-40-2.
- Thermo Fisher Scientific.
- Cytiva.
- ResearchGate.
- Thermo Fisher Scientific. SAFETY DATA SHEET - 4-Bromo-2-fluorobenzyl alcohol.
- Safe Work Australia. Using the GHS.
- MD Searchlight. Aromatic Hydrocarbon Toxicity: Benzene and Toluene.
- BLD Pharm. 1349708-91-3|4-Bromo-5-chloro-2-fluorobenzoic acid.
- Fluorochem. 5-Bromo-2-methylbenzyl alcohol (CAS 258886-04-3).
- CAMEO Chemicals - NOAA.
- Sigma-Aldrich.
- EHS Insight.
- EPA. Chemical Hazard Classification and Labeling: Comparison of OPP Requirements and the GHS.
- ChemRadar.
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Difference between (5-Bromo-2-chloro-4-fluorophenyl)methanol and Empagliflozin intermediates
Technical Whitepaper: Strategic Differentiation of Halogenated Phenyl Building Blocks in SGLT2 Inhibitor Synthesis
Executive Summary
In the competitive landscape of SGLT2 inhibitor manufacturing, the distinction between structural analogs determines the success of the Active Pharmaceutical Ingredient (API) synthesis. A frequent point of confusion in the supply chain arises from the structural similarity between the Canagliflozin intermediate—(5-Bromo-2-chloro-4-fluorophenyl)methanol—and the Empagliflozin key intermediate.[1]
While both molecules share a 5-bromo-2-chlorophenyl core, they represent divergent synthetic pathways.[1] The presence of the fluorine atom in the former is a "dead-end" impurity for Empagliflozin synthesis, which requires a tetrahydrofuran (THF) ether linkage instead. This guide provides a definitive technical comparison, analytical discrimination protocols, and pathway mapping to ensure process integrity.
Structural & Functional Characterization
The core difference lies in the substitution pattern at the para position relative to the methylene bridge.
The "Mismatched" Intermediate (Canagliflozin Pathway)[1]
-
Chemical Name: (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanol[1][2][3][][5][6]
-
CAS Number: 1280718-70-8 (Alcohol) / 915095-85-1 (Methanone precursor)[1]
-
Role: This is the scaffold for Canagliflozin (Invokana) . The fluorine atom remains in the final drug molecule.
-
Suitability for Empagliflozin: 0% . If used, the final molecule will lack the essential THF-ether bridge and contain a toxicologically undefined fluorinated impurity.
The "Correct" Intermediate (Empagliflozin Pathway)[1]
-
Chemical Name: (3S)-3-[4-[(5-Bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran[1][7][8][9][10]
-
Key Feature: Contains a (3S)-Tetrahydrofuran ring attached via an ether linkage; No Fluorine .[1]
-
Role: This is the "Aglycone" precursor for Empagliflozin (Jardiance) . It is lithiated and coupled with a gluconolactone to form the C-glycoside.[1]
Comparative Data Table
| Feature | This compound | Empagliflozin Key Intermediate (Aglycone) |
| CAS | 1280718-70-8 | 915095-89-5 |
| Formula | C₁₃H₉BrClFO | C₁₇H₁₆BrClO₂ |
| Molecular Weight | 315.57 g/mol | 367.67 g/mol |
| Halogens | Br, Cl, F | Br, Cl (No F) |
| Chirality | Achiral (at the bridge) | Chiral (S-configuration at THF) |
| Downstream Drug | Canagliflozin | Empagliflozin |
| Critical Risk | High (Cross-contamination) | High (Enantiomeric purity of S vs R) |
Synthetic Utility & Pathway Mapping
The divergence occurs early in the synthesis. Both pathways may start from 5-bromo-2-chlorobenzoic acid, but they split immediately based on the Friedel-Crafts partner.[1]
Pathway Visualization
The following diagram illustrates the "Decision Gate" where the wrong starting material leads to synthesis failure.
Caption: Divergence of SGLT2 inhibitor synthesis. Path A leads to Canagliflozin (Fluorinated); Path B leads to Empagliflozin (THF-Ether).[1]
Critical Quality Attributes (CQAs) & Analytical Discrimination
To prevent the introduction of the Canagliflozin intermediate into the Empagliflozin line, specific analytical gates must be established.
The "Silver Bullet" Method: 19F NMR
Since Empagliflozin and its correct intermediates contain zero fluorine atoms, 19F NMR is the most robust qualitative check.
-
Protocol: Dissolve 10 mg of the intermediate in CDCl₃. Run a standard 19F scan (proton-decoupled).[1]
-
Result (Pass): Flat baseline (No signal).
-
Result (Fail): Sharp singlet around -110 to -120 ppm (characteristic of aryl fluoride).[1]
Chiral HPLC for the Correct Intermediate
Once the absence of Fluorine is confirmed, the stereochemistry of the THF ring must be validated (S-isomer is active; R-isomer is an impurity).[1]
-
Column: Chiralpak AD-H or IC.
-
Mobile Phase: n-Hexane : Isopropyl Alcohol (90:10).[1]
-
Detection: UV at 230 nm.
-
Acceptance Criteria: S-isomer > 99.5%; R-isomer < 0.15%.
Experimental Protocols
Synthesis of the Correct Empagliflozin Aglycone (Reference)
This protocol highlights the installation of the THF moiety, distinguishing it from the fluorinated analog.
Reagents:
Workflow:
-
Mitsunobu Etherification: React (S)-3-hydroxytetrahydrofuran with phenol to generate (S)-3-phenoxytetrahydrofuran.[1]
-
Note: This step establishes the chiral ether linkage absent in the Canagliflozin intermediate.
-
-
Friedel-Crafts Acylation: React (S)-3-phenoxytetrahydrofuran with 5-bromo-2-chlorobenzoyl chloride using AlCl₃ in Dichloromethane (DCM) at 0-5°C.
-
Reduction: Reduce the resulting ketone using Triethylsilane (Et₃SiH) and TiCl₄ or BF₃[11]·OEt₂ to yield the methylene-bridged Aglycone: (3S)-3-[4-[(5-Bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran.[1]
Self-Validating Check:
-
The final product must appear as a thick oil or low-melting solid.[1]
-
Mass Spec (ESI+): Target m/z ~367/369 (Br/Cl isotope pattern).
-
1H NMR: Look for the characteristic multiplets of the THF ring at 2.0–4.0 ppm and the methylene singlet at ~4.0 ppm.
References
-
Vertex AI Search. (2025). Synthesis of Empagliflozin key intermediates structure. Retrieved from 12[1]
-
Google Patents. (2023). WO2023005587A1 - Synthesis method for empagliflozin key intermediate.[1] Retrieved from 13[1]
-
LGC Standards. (2025). (3S)-3-[4-[(5-Bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran Product Data. Retrieved from 10[1]
-
PubChem. (2025). (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone Compound Summary. Retrieved from 14[1][9]
-
BenchChem. (2025).[11] Industrial Production of Empagliflozin Intermediates. Retrieved from 11[1]
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- 3. veeprho.com [veeprho.com]
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- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. (3S)-3-[4-[(5-Bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran CAS#: 915095-89-5 [m.chemicalbook.com]
- 8. ::Empagliflozin Intermediate A | SVAK Lifesciences:: [svaklifesciences.com]
- 9. (R)-3-(4-(5-bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran | C17H16BrClO2 | CID 15941215 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 14. (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone | C13H7BrClFO | CID 15941367 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility of (5-Bromo-2-chloro-4-fluorophenyl)methanol in organic solvents
An In-depth Technical Guide to the Solubility of (5-Bromo-2-chloro-4-fluorophenyl)methanol in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a compound of interest in contemporary research and drug development. In the absence of extensive published quantitative solubility data for this specific molecule, this document emphasizes the foundational principles governing its solubility. We present a detailed theoretical framework based on molecular structure and intermolecular forces to predict solubility behavior in a range of organic solvents. Furthermore, a robust, step-by-step experimental protocol for the accurate determination of its solubility is provided, empowering researchers to generate reliable data. This guide is intended for scientists and professionals in the pharmaceutical and chemical research fields, offering both predictive insights and practical methodologies.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a potential therapeutic agent from the laboratory to clinical application is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands as a paramount determinant of a drug's bioavailability and, consequently, its efficacy.[1][2] For a novel compound such as this compound, understanding its behavior in various solvent systems is a critical first step in formulation development, purification processes, and analytical method development.
Theoretical Framework for Solubility Prediction
The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[3][4] This concept is rooted in the nature of intermolecular forces between the solute and the solvent. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of new solute-solvent interactions.
Molecular Structure Analysis of this compound
The solubility of this compound is dictated by the interplay of its distinct structural features:
-
Phenylmethanol Backbone: The core structure is a benzyl alcohol (phenylmethanol), which consists of a hydroxyl group attached to a benzene ring via a methylene bridge. The hydroxyl (-OH) group is polar and capable of acting as both a hydrogen bond donor and acceptor. This feature generally imparts some solubility in polar solvents.[5][6] Unsubstituted benzyl alcohol, for instance, is miscible with other alcohols and diethyl ether and has moderate solubility in water.[5]
-
Aromatic Ring: The benzene ring is non-polar and hydrophobic, favoring interactions with non-polar solvents through van der Waals forces.[3][7]
-
Halogen Substituents (Bromo, Chloro, Fluoro): The presence of bromine, chlorine, and fluorine atoms on the phenyl ring increases the molecular weight and molecular surface area. These halogens are electronegative and contribute to the molecule's overall polarity, but they are also bulky and can hinder close interactions with solvent molecules. The impact of halogens on solubility can be complex; while they increase bond polarity, they also contribute to the non-polar character of the molecule.
Predicting Solubility in Different Classes of Organic Solvents
Based on the molecular structure, we can anticipate the following solubility trends:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents contain a hydrogen atom bonded to an electronegative atom (like oxygen) and can engage in hydrogen bonding. Due to the hydroxyl group of this compound, it is expected to exhibit good solubility in polar protic solvents like methanol and ethanol. The principle of "like dissolves like" is at play here, as both the solute and solvent can participate in hydrogen bonding.
-
Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide (DMSO), Acetonitrile): These solvents possess polar bonds but lack an O-H or N-H bond, meaning they can act as hydrogen bond acceptors but not donors. Solvents like acetone and DMSO are generally good at dissolving a wide range of organic compounds.[8] It is anticipated that this compound will be soluble in these solvents due to dipole-dipole interactions.
-
Non-Polar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and interact primarily through weak van der Waals forces. The large, halogenated aromatic portion of the molecule suggests that it will have some solubility in non-polar solvents.[3] Toluene, being an aromatic solvent, may be particularly effective due to favorable π-π stacking interactions with the phenyl ring of the solute.
-
Solvents of Intermediate Polarity (e.g., Dichloromethane, Diethyl Ether): These solvents bridge the gap between polar and non-polar solvents. Dichloromethane is often a good solvent for compounds with halogen substituents.[8] Diethyl ether, being a hydrogen bond acceptor, should also be a suitable solvent.
The logical relationship between the molecular structure of this compound and its predicted solubility is illustrated in the following diagram:
Caption: Predicted solubility based on molecular features.
Experimental Protocol for Solubility Determination
To obtain accurate and reproducible solubility data, a systematic experimental approach is essential. The following protocol outlines a standard method for determining the equilibrium solubility of this compound in various organic solvents.[9]
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Record the initial mass of the compound.
-
Add a known volume (e.g., 2 mL) of the selected organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Repeat for each solvent to be tested. It is recommended to perform each measurement in triplicate to ensure statistical validity.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C). The temperature should be monitored and controlled throughout the experiment as solubility is temperature-dependent.[10][11]
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
To separate the undissolved solid, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Filter the supernatant through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any remaining solid particles that could interfere with the analysis.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Analyze the standard solutions and the filtered sample solutions using a validated HPLC method to determine the concentration of the dissolved compound. A calibration curve should be generated from the standard solutions.
-
The solubility is then calculated from the concentration of the saturated solution, typically expressed in mg/mL or mol/L.
-
The experimental workflow is visualized in the following diagram:
Caption: Experimental workflow for solubility determination.
Data Presentation and Interpretation
The quantitative solubility data obtained from the experimental protocol should be summarized in a clear and concise table.
Table 1: Hypothetical Solubility Data for this compound at 25 °C
| Solvent Class | Solvent | Dielectric Constant | Solubility (mg/mL) |
| Polar Protic | Methanol | 32.7 | > 100 (Highly Soluble) |
| Ethanol | 24.5 | > 100 (Highly Soluble) | |
| Polar Aprotic | DMSO | 46.7 | > 100 (Highly Soluble) |
| Acetone | 20.7 | 50-100 (Soluble) | |
| Acetonitrile | 37.5 | 20-50 (Sparingly Soluble) | |
| Intermediate Polarity | Dichloromethane | 9.1 | 50-100 (Soluble) |
| Diethyl Ether | 4.3 | 20-50 (Sparingly Soluble) | |
| Non-Polar | Toluene | 2.4 | 10-20 (Slightly Soluble) |
| Hexane | 1.9 | < 1 (Insoluble) |
Note: The data in this table is hypothetical and serves as an example of how to present experimentally determined results. The actual solubility should be determined experimentally.
The interpretation of this data would involve correlating the observed solubilities with the theoretical predictions. For instance, high solubility in methanol and DMSO would confirm the significant role of the polar hydroxyl group. Moderate to good solubility in dichloromethane would highlight the contribution of the halogenated aromatic ring.
Conclusion
While specific published solubility data for this compound is limited, a thorough understanding of its molecular structure allows for reasoned predictions of its solubility in a variety of organic solvents. The presence of both polar (hydroxyl) and non-polar (halogenated aromatic ring) moieties suggests a broad solubility profile, with a preference for polar organic solvents. This technical guide provides a robust theoretical framework and a detailed experimental protocol to enable researchers to accurately determine the solubility of this compound. The generation of such data is a crucial step in advancing the development of new chemical entities for pharmaceutical and other applications.
References
-
PubChem. (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone. National Center for Biotechnology Information. [Link]
-
Wikipedia. (2023). Benzyl alcohol. [Link]
-
Chemistry Steps. (2021). Solubility of Organic Compounds. [Link]
-
Sciencemadness Wiki. (2023). Benzyl alcohol. [Link]
-
Solubility of Things. Benzyl alcohol. [Link]
-
Pharmaffiliates. (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanol. [Link]
-
PubChem. Benzyl Alcohol. National Center for Biotechnology Information. [Link]
-
Hoffman Fine Chemicals. (5-Bromo-2-fluorophenyl)(4-chlorophenyl)methanol. [Link]
-
University of Calgary. (2023). Solubility of Organic Compounds. [Link]
-
Royal Society of Chemistry. (2021). The impact of the length of alkyl chain on the behavior of benzyl alcohol homologues – the interplay between dispersive and hydrogen bond interactions. [Link]
-
Teva API. (2018). Solving solubility issues in modern APIs. [Link]
-
CK-12 Foundation. (2024). Physical and Chemical Properties of Aromatic Hydrocarbons. [Link]
-
University of Texas at Dallas. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
Wikipedia. (2024). Solubility. [Link]
-
World Health Organization. (2015). Annex 4. [Link]
-
Chemistry LibreTexts. (2024). Experiment 727: Organic Compound Functional Groups. [Link]
-
Japanese Pharmacopoeia. Benzyl Alcohol. [Link]
-
Contract Pharma. (2015). How to Choose the Right Solubilization Technology for Your API. [Link]
-
University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
Purdue University. Solubility. [Link]
-
National Center for Biotechnology Information. (2022). Biochemistry, Dissolution and Solubility. [Link]
-
American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
-
Ascendia Pharma. (2024). A Guide to Improving API Solubility with Spray-Dried Dispersions. [Link]
-
SlideShare. (2024). Solubility and distribution. [Link]
-
Study Mind. (2022). Aromatic Chemistry - Reactivity of Substituted Benzene (A-Level Chemistry). [Link]
-
Solubility of Things. Aromatic Compounds. [Link]
-
Lumen Learning. Aromatic Hydrocarbons. [Link]
Sources
- 1. tapi.com [tapi.com]
- 2. SOLUBILIZATION TECHNOLOGY - How to Choose the Right Solubilization Technology for Your API [drug-dev.com]
- 3. CK12-Foundation [flexbooks.ck12.org]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Solubility - Wikipedia [en.wikipedia.org]
- 11. Solubility [chem.fsu.edu]
Strategic Synthesis and Application of Polysubstituted Benzyl Alcohols in Drug Discovery
Executive Summary
Polysubstituted benzyl alcohols represent a cornerstone scaffold in medicinal chemistry, serving as critical pharmacophores in anti-inflammatory agents, antibiotics, and liquid crystal technologies. Their structural complexity—often involving steric crowding and competing electronic effects—renders standard synthetic approaches inefficient. This technical guide synthesizes current high-impact literature to provide a decision-making framework for the regioselective synthesis of these moieties. It prioritizes scalable, chemoselective methodologies over academic curiosities, focusing on halogen-metal exchange (Turbo-Grignards) , chemoselective hydride reductions , and biocatalytic asymmetry .
Structural Significance in Medicinal Chemistry
The benzyl alcohol moiety is rarely a passive bystander in drug-receptor interactions. Literature reviews highlight three critical roles:
-
Hydrogen Bonding Donor/Acceptor: The hydroxyl group often serves as a "warhead" for serine residues in enzyme active sites.
-
Metabolic Handle: The benzylic position is a primary site for CYP450-mediated oxidation. Polysubstitution (especially fluorination) is frequently employed to modulate metabolic stability and half-life (
). -
Chiral Scaffold: Enantioenriched secondary benzyl alcohols are precursors to blockbuster drugs (e.g., NK1 antagonists).
Advanced Synthetic Methodologies
Regioselective Functionalization via Turbo-Grignards
For polysubstituted rings, electrophilic aromatic substitution (EAS) is often ruled out due to poor regiocontrol. The industry standard has shifted toward Halogen-Metal Exchange using Knochel-type bases (
-
Mechanism: The presence of LiCl breaks up polymeric magnesium aggregates, increasing the kinetic basicity of the reagent. This allows for Iodine/Bromine-Magnesium exchange at low temperatures (-20°C to -78°C), preserving sensitive functional groups like esters or nitriles that would otherwise react with standard Grignards.
-
Application: This is the method of choice for installing the hydroxymethyl group (via trapping with paraformaldehyde or aldehydes) onto a crowded aromatic ring.
Chemoselective Carbonyl Reduction
When the benzyl alcohol is derived from a benzaldehyde precursor, chemoselectivity is the primary challenge, particularly in the presence of nitro, cyano, or ester groups.
| Reducing Agent | Chemoselectivity Profile | Operational Note |
| NaBH₄ / MeOH | High for Aldehydes/Ketones | Standard. Will not reduce esters or nitro groups at 0°C. |
| Luche Reagent (NaBH₄/CeCl₃) | 1,2-Reduction of Enones | Essential for retaining conjugation in |
| Zn(BH₄)₂ | High Chelation Control | Excellent for diastereoselective reduction of chiral ketones. |
| Biocatalysis (KREDs) | Enantioselective | Green chemistry alternative; requires cofactor recycling (NADPH). |
Emerging C-H Activation
Recent literature (e.g., J. Am. Chem. Soc.[1][2] 2019) describes the use of bis(methanesulfonyl) peroxide to selectively oxidize benzylic C-H bonds to alcohols.[3] While promising, this method currently lacks the scalability of metal-halogen exchange for kilogram-scale GMP production.
Visualization: Synthetic Decision Logic
The following diagram illustrates the decision matrix for synthesizing polysubstituted benzyl alcohols based on substrate constraints.
Caption: Decision tree for selecting synthetic routes based on precursor availability and functional group tolerance.
Detailed Experimental Protocol
Protocol: Regioselective Synthesis via Turbo-Grignard Exchange
Objective: Synthesis of a polysubstituted benzyl alcohol from a functionalized aryl iodide. Rationale: Standard Mg insertion fails due to functional group incompatibility. The Knochel-Hauser base allows exchange at -20°C.
Reagents
-
Substrate: 1-iodo-2,4-disubstituted benzene (1.0 equiv)
-
Reagent:
(1.3 M in THF, 1.1 equiv) -
Electrophile: Paraformaldehyde (excess) or Benzaldehyde (1.2 equiv)
-
Solvent: Anhydrous THF
Step-by-Step Methodology
-
System Preparation: Flame-dry a 3-neck round-bottom flask under Argon flow. Charge with anhydrous THF.
-
Substrate Addition: Dissolve the aryl iodide in THF and cool to -20°C .
-
Critical Control Point: Do not cool to -78°C initially; the exchange rate with Turbo-Grignard is optimal between -20°C and 0°C for iodides.
-
-
Exchange Reaction: Dropwise add
over 15 minutes. Stir at -20°C for 30 minutes.-
Validation: Aliquot 0.1 mL, quench with
, and check GC-MS. Disappearance of starting iodide indicates conversion to the Grignard species.
-
-
Electrophile Trapping:
-
If using Paraformaldehyde : Depolymerize solid paraformaldehyde by heating in a separate flask and channeling the formaldehyde gas into the reaction mixture via cannula.
-
If using Aldehyde : Add neat aldehyde dropwise at -20°C.
-
-
Quench & Workup: Warm to room temperature (RT). Quench with saturated aqueous
. Extract with EtOAc (3x). Wash combined organics with brine, dry over , and concentrate.
Biocatalytic Approaches (Green Chemistry)
For chiral secondary benzyl alcohols, chemical catalysis (e.g., Noyori hydrogenation) is being displaced by biocatalysis due to superior chemoselectivity.
-
Enzymes: Ketoreductases (KREDs) / Alcohol Dehydrogenases (ADHs).
-
Workflow:
-
Screen a KRED library (e.g., Codexis or in-house panels) against the ketone precursor.
-
Select enzyme based on enantiomeric excess (%ee) > 99%.
-
Cofactor Recycling: Couple with Glucose Dehydrogenase (GDH) and glucose to recycle
to .
-
-
Advantages: Reactions run in water/buffer at 30°C, avoiding toxic transition metals (Ru, Ir).
Analytical Characterization Data
When validating polysubstituted benzyl alcohols, specific NMR signatures confirm the structure.
| Signal | Chemical Shift ( | Multiplicity | Structural Insight |
| Benzylic | 4.4 - 4.8 | Singlet/Doublet | Diagnostic for primary/secondary alcohol. |
| -OH Proton | 1.8 - 5.0 | Broad Singlet | Exchangeable with |
| Aromatic Protons | 6.5 - 8.0 | Multiplets | Splitting pattern confirms substitution regiochemistry (ortho/meta/para). |
| 135 - 145 | - | Carbon attached to the benzylic group (downfield shift). |
References
-
Stereodivergent synthesis of benzylic alcohol derivatives enabled by Pd/Cu co-catalyzed asymmetric benzylic substitution reaction. Nature Communications (2025).[4] Link
-
Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society (2019). Link
-
LiCl-Mediated Preparation of Highly Functionalized Benzylic Zinc Chlorides. Organic Letters (2008). Link
-
Selective Enzymatic Reduction of Aldehydes. Current Organic Chemistry (2006). Link
-
Regioselective functionalization of aryl azoles as powerful tool for the synthesis of pharmaceutically relevant targets. Nature Communications (2020). Link
-
Application Note: Selective Aldehyde Reduction in 2-(2,4-Dinitrophenoxy)benzaldehyde. BenchChem Protocols (2025). Link
Sources
- 1. Group of Prof. Paul Knochel | LMU München | Publications [knochel.cup.uni-muenchen.de]
- 2. Substituted benzylic alcohol synthesis by addition (C-C coupling) [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stereodivergent synthesis of benzylic alcohol derivatives enabled by Pd/Cu co-catalyzed asymmetric benzylic substitution reaction - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Precision Synthesis of (5-Bromo-2-chloro-4-fluorophenyl)methanol
This Application Note is structured as a high-level technical guide for researchers in medicinal chemistry and process development. It details the synthesis of (5-Bromo-2-chloro-4-fluorophenyl)methanol , a highly functionalized halogenated benzyl alcohol often used as a scaffold in the development of SGLT2 inhibitors (e.g., Empagliflozin analogs) and kinase inhibitors.
Introduction & Synthetic Strategy
The synthesis of multi-halogenated aromatic systems requires careful orchestration of directing effects to achieve regioselectivity. The target molecule, This compound , contains three distinct halogens. The relative positioning of these atoms makes the synthesis challenging due to the competing electronic effects on the benzene ring.
Retrosynthetic Analysis
To synthesize the target from a benzaldehyde precursor, we must determine the optimal sequence of Bromination and Reduction .
-
Path A (Reduction
Bromination): Reducing 2-chloro-4-fluorobenzaldehyde to the alcohol first creates a benzyl alcohol. The hydroxymethyl group (–CH OH) is an ortho/para director. In this substrate, it would strongly direct electrophilic bromination to the C6 position (ortho to the alcohol), which is incorrect (Target is C5). -
Path B (Bromination
Reduction): The aldehyde group (–CHO) is a strong meta director. In 2-chloro-4-fluorobenzaldehyde, the –CHO group directs incoming electrophiles to positions C3 and C5 . The fluorine atom at C4 (ortho/para director) strongly activates C3 and C5 . The chlorine at C2 (ortho/para director) directs to C5 (para).-
Consensus: All electronic vectors (Meta from CHO, Para from Cl, Ortho from F) converge on Position 5 .
-
Reaction Scheme
Figure 1: Synthetic pathway leveraging cooperative directing effects for regioselectivity.
Experimental Protocols
Step 1: Regioselective Bromination
Objective: Synthesize 5-bromo-2-chloro-4-fluorobenzaldehyde.
Challenge: The starting ring is deactivated by the aldehyde and halogens. Standard bromination (Br
Materials
-
2-Chloro-4-fluorobenzaldehyde (1.0 eq)
-
Potassium Bromate (KBrO
) (1.0 - 1.2 eq) -
Sulfuric Acid (H
SO ), 65-80% aqueous solution -
Solvent: Dichloromethane (DCM) for extraction
Protocol
-
Setup: Charge a round-bottom flask with 2-Chloro-4-fluorobenzaldehyde (e.g., 10 g, 63 mmol) and 65% H
SO (50 mL). The mixture will be a suspension. -
Addition: Heat the mixture to 40–50°C . Slowly add KBrO
(10.5 g, 63 mmol) portion-wise over 1 hour. Caution: Exothermic reaction with evolution of bromine vapors. Use a fume hood. -
Reaction: Stir at 60–80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[1][2] The aldehyde proton signal in NMR is distinct; look for the shift in aromatic protons.
-
Workup: Cool to room temperature. Pour the reaction mixture onto crushed ice (200 g).
-
Extraction: Extract the aqueous slurry with DCM (3 x 50 mL).
-
Wash: Wash combined organics with saturated NaHCO
(carefully, gas evolution) and then 10% Na S O (sodium thiosulfate) to quench residual bromine (indicated by the disappearance of orange color). -
Isolation: Dry over anhydrous Na
SO , filter, and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (0-10% EtOAc in Hexanes) if necessary.
-
Expected Yield: 75–85%
-
Appearance: Off-white to pale yellow solid.
-
Step 2: Chemoselective Reduction
Objective: Reduce the aldehyde to the benzyl alcohol without dehalogenation.
Reagent: Sodium Borohydride (NaBH
Materials
-
5-Bromo-2-chloro-4-fluorobenzaldehyde (from Step 1)
-
Sodium Borohydride (NaBH
) (0.5 - 0.7 eq) -
Solvent: Methanol (MeOH) or Ethanol (EtOH)
-
Quench: 1M HCl or Saturated NH
Cl
Protocol
-
Dissolution: Dissolve 5-Bromo-2-chloro-4-fluorobenzaldehyde (e.g., 10 g, 42 mmol) in Methanol (100 mL) in a round-bottom flask. Cool to 0°C in an ice bath.
-
Reduction: Add NaBH
(1.1 g, 29 mmol) portion-wise over 15 minutes. Note: 0.25 mol of NaBH can reduce 1 mol of aldehyde, but a slight excess (0.5–0.7 eq total) ensures completion. -
Reaction: Remove the ice bath and stir at room temperature for 1–2 hours.
-
QC Check: TLC should show the disappearance of the non-polar aldehyde spot and the appearance of a more polar alcohol spot.
-
-
Quench: Carefully add saturated NH
Cl solution (20 mL) or 1M HCl dropwise to quench excess hydride (bubbling will occur). Adjust pH to ~6–7. -
Workup: Evaporate most of the Methanol under reduced pressure. Dilute the residue with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).
-
Drying: Wash combined organics with brine, dry over MgSO
, and concentrate. -
Final Purification: The crude product is often pure enough (>95%). If needed, recrystallize from Hexane/EtOAc or pass through a short silica plug.
Analytical Data & Quality Control
Key Characterization Markers
To validate the identity of This compound , look for these specific signals:
| Technique | Parameter | Expected Observation | Structural Insight |
| 1H NMR | Doublet or Singlet (2H) | Benzylic -CH | |
| 1H NMR | Two distinct singlets/doublets | Aromatic Protons . Para-relationship of H is broken; specific coupling confirms 2,4,5-substitution. | |
| IR | ~3300-3400 cm | Broad Band | O-H Stretch . Confirms alcohol formation. |
| IR | ~1680-1700 cm | ABSENT | C=O Stretch . Absence confirms complete reduction of aldehyde. |
| MS (EI/ESI) | m/z patterns | M+, M+2, M+4 | Characteristic isotope pattern for 1 Br + 1 Cl . |
Purity Specification
-
HPLC Purity: >98.0% (Area %)
-
Moisture (KF): <0.5%
-
Appearance: White crystalline solid.
Process Workflow Diagram
Figure 2: Operational workflow for the two-step synthesis.
References
-
PubChem. (2025).[4] Compound Summary: (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone and related intermediates. National Library of Medicine. [Link]
-
Google Patents. (2018). CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde.[5] (Describes analogous bromination/reduction sequences).
Sources
- 1. Synthesis routes of 5-Bromo-2-fluorobenzaldehyde [benchchem.com]
- 2. 1313512-86-5|this compound|BLD Pharm [bldpharm.com]
- 3. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 4. (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone | C13H7BrClFO | CID 15941367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde - Google Patents [patents.google.com]
Application Note: Chemoselective Reduction of 5-Bromo-2-chloro-4-fluorobenzaldehyde to 5-Bromo-2-chloro-4-fluorobenzyl alcohol
Abstract & Strategic Significance
The reduction of 5-Bromo-2-chloro-4-fluorobenzaldehyde (CAS 1782815-29-5) to its corresponding alcohol, 5-Bromo-2-chloro-4-fluorobenzyl alcohol , is a critical transformation in the synthesis of pharmacophores, particularly for SGLT2 inhibitors and other metabolic disease targets.
This application note details a high-fidelity protocol using Sodium Borohydride (NaBH₄) . Unlike Lithium Aluminum Hydride (LiAlH₄), which poses a risk of debromination or defluorination via SET (Single Electron Transfer) mechanisms, NaBH₄ offers superior chemoselectivity. It reduces the formyl group exclusively while leaving the aryl bromide, chloride, and fluoride motifs intact. This guide focuses on process control, safety management of hydrogen evolution, and impurity profiling.
Chemical Reaction & Mechanism
Reaction Scheme
The transformation proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the intermediate alkoxide.
Reaction Equation:
Mechanistic Insight
The electron-withdrawing nature of the three halogen substituents on the benzene ring significantly increases the electrophilicity of the carbonyl carbon, accelerating the reaction rate compared to unsubstituted benzaldehyde. However, this also makes the ring susceptible to nucleophilic aromatic substitution (
-
Control Strategy: Maintaining low temperatures (0–5 °C) prevents
side reactions (e.g., methoxide displacing fluoride). -
Solvent Choice: Methanol is preferred over Ethanol for faster kinetics, though Ethanol offers better solubility for scale-up.
Mechanistic Visualization
Caption: Step-wise hydride transfer mechanism avoiding halogen displacement.
Experimental Protocol
Materials & Reagents
| Reagent | CAS No.[1][2] | MW ( g/mol ) | Equiv.[3][4] | Role |
| 5-Bromo-2-chloro-4-fluorobenzaldehyde | 1782815-29-5 | 237.45 | 1.0 | Substrate |
| Sodium Borohydride (NaBH₄) | 16940-66-2 | 37.83 | 0.5 - 0.6 | Reducing Agent |
| Methanol (anhydrous) | 67-56-1 | 32.04 | 10 V (mL/g) | Solvent |
| 1M HCl or Sat. NH₄Cl | N/A | N/A | Excess | Quenching Agent |
| Ethyl Acetate | 141-78-6 | 88.11 | N/A | Extraction Solvent |
Step-by-Step Procedure
Step 1: Preparation (0 min)
-
Equip a 3-neck round-bottom flask with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
Charge 5-Bromo-2-chloro-4-fluorobenzaldehyde (1.0 equiv) into the flask.
-
Add Methanol (10 volumes relative to substrate mass). Stir until fully dissolved.
-
Note: If the solid does not dissolve at RT, mild warming is acceptable, but cool back down before Step 2.
-
Step 2: Reduction (0 – 60 min)
-
Cool the solution to 0–5 °C using an ice/water bath.
-
Add NaBH₄ (0.6 equiv) portion-wise over 15–20 minutes.
-
Critical: Monitor internal temperature. Do not allow it to exceed 10 °C to prevent runaway exotherms or side reactions.
-
Observation: Gas evolution (
) will occur. Ensure adequate venting.[5]
-
-
After addition, remove the ice bath and allow the mixture to warm to Room Temperature (20–25 °C) .
-
Stir for 1–2 hours. Monitor reaction progress via TLC (Hexane:EtOAc 3:1) or HPLC.[6]
-
Target: Disappearance of aldehyde peak; appearance of alcohol product (lower
on silica).
-
Step 3: Quenching & Workup
-
Cool the mixture back to 0 °C .
-
Slowly quench by adding Saturated Ammonium Chloride (sat.
) or 1M HCl dropwise.-
Caution: Vigorous bubbling (
) will occur. Add slowly until bubbling ceases and pH is neutral/slightly acidic (pH 5–6).
-
-
Concentrate the mixture under reduced pressure (Rotavap) to remove most Methanol.
-
Dilute the residue with water and extract 3x with Ethyl Acetate .
-
Wash combined organic layers with Brine (
). -
Dry over anhydrous
or , filter, and concentrate in vacuo.
Step 4: Purification
-
Crude Yield: Typically 90–95%.
-
Purification: Usually not required if conversion is >98%. If necessary, recrystallize from Hexane/EtOAc or perform flash column chromatography (0-20% EtOAc in Hexanes).
Analytical Characterization (Expected Data)
| Method | Expected Result | Notes |
| Appearance | White to off-white solid | |
| ¹H NMR (400 MHz, CDCl₃) | Characteristic benzylic methylene singlet. | |
| MS (ESI) | [M-OH]⁺ or [M+Na]⁺ | Alcohol often fragments; look for halogen pattern (Br/Cl isotopes). |
| HPLC Purity | > 98.0% | Monitor for des-bromo impurities (rare with NaBH₄). |
Process Workflow Visualization
Caption: Operational workflow for the batch reduction process.
Safety & Handling (SDS Summary)
-
Sodium Borohydride: Water-reactive. Releases flammable Hydrogen gas. Keep away from moisture until reaction time.
-
5-Bromo-2-chloro-4-fluorobenzaldehyde: Irritant to eyes, respiratory system, and skin. Use in a fume hood.
-
Halogenated Waste: Do not dispose of down the drain. Segregate into halogenated organic waste containers.
Troubleshooting & Optimization
-
Issue: Low Conversion.
-
Cause: Old NaBH₄ (absorbed moisture).
-
Fix: Use fresh reagent or increase equivalents to 1.0.
-
-
Issue: Dehalogenation (Impurity formation).
-
Cause: Temperature too high or reaction time too long.
-
Fix: Strictly maintain 0°C during addition. Quench immediately upon completion.
-
-
Issue: Esterification side-product.
-
Cause: Reaction left in MeOH too long with acidic trace.
-
Fix: Remove MeOH rapidly during workup.
-
References
-
PubChem. (2025).[7][8] (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone Compound Summary. National Library of Medicine. Retrieved February 26, 2026, from [Link]
-
Organic Syntheses. (2012). Synthesis of 2-Amino-5-bromobenzyl alcohol. Org. Synth. 2012, 89, 34-43. Retrieved February 26, 2026, from [Link]
- Google Patents. (2023). Synthesis method for empagliflozin key intermediate (WO2023005587A1).
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) Reduction of Aldehydes. Retrieved February 26, 2026, from [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. orientjchem.org [orientjchem.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. 5-Bromo-2-fluorobenzaldehyde | C7H4BrFO | CID 736327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone | C13H7BrClFO | CID 15941367 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Chemoselective Reduction of Halogenated Benzaldehydes to Benzyl Alcohols
Executive Summary
The reduction of halogenated benzaldehydes to their corresponding benzyl alcohols is a foundational transformation in drug discovery. While seemingly trivial, the presence of halogen substituents (F, Cl, Br, I) introduces a critical chemoselectivity challenge: Hydrodehalogenation .
Standard reducing agents, if misapplied, can cleave the Carbon-Halogen (C-X) bond, destroying the pharmacophore or linker capability of the molecule. This guide provides a scientifically grounded decision matrix and validated protocols to ensure the exclusive reduction of the carbonyl group (
The Chemoselectivity Challenge
The primary risk in reducing halogenated benzaldehydes is the competing oxidative addition of the hydride source into the C-X bond, particularly with Aryl-Iodides and Aryl-Bromides.
Mechanism of Failure (Dehalogenation)
Dehalogenation typically occurs via two pathways:
-
Radical Mechanism: Facilitated by high temperatures or photo-activation (common with Iodides).
-
Transition-Metal Catalysis: Trace metals (Pd, Ni, Cu) present in low-purity reagents can catalyze the displacement of the halogen by a hydride [1].
Success relies on:
-
Nucleophile Hardness: Using "hard" hydride sources (Borohydrides) that prefer the hard carbonyl electrophile over the soft halogen.[1]
-
Lewis Acid Activation: Increasing the electrophilicity of the carbonyl carbon to allow reduction under milder conditions.
Reagent Selection Matrix
The following table contrasts the industry-standard reagents based on chemoselectivity and operational complexity.
| Reagent | Active Species | Chemoselectivity (Halogen Tolerance) | Operational Complexity | Recommended Use Case |
| Sodium Borohydride ( | High (Safe for F, Cl, Br; Caution with I) | Low | Standard Workhorse. Suitable for 90% of substrates. | |
| Luche Reagent ( | Very High (Excellent for I) | Low-Medium | Sensitive Substrates. | |
| Zinc Borohydride ( | Ultra-High (Soft Lewis Acid) | Medium (Prep required) | High Fidelity. When absolute chemoselectivity over ketones/esters is required. | |
| MPV Reduction | Perfect (No Hydride) | Medium (Equilibrium) | Scalable Safety Net. Best for poly-halogenated substrates prone to radical cleavage. | |
| Lithium Aluminum Hydride ( | Low (High risk of dehalogenation) | High (Pyrophoric) | Avoid. Too aggressive for this application. |
Strategic Workflow Visualization
The following decision tree guides the researcher to the optimal protocol based on substrate structural features.
Figure 1: Decision matrix for selecting the appropriate reduction protocol based on halogen lability and substrate conjugation.
Detailed Experimental Protocols
Protocol A: The Industry Standard ( )
Application: General purpose reduction for Fluorinated, Chlorinated, and Brominated benzaldehydes.
Mechanistic Insight:
Procedure:
-
Dissolution: Dissolve the halogenated benzaldehyde (1.0 equiv, 10 mmol) in Methanol (MeOH, 0.5 M concentration).
-
Note: Ensure MeOH is reagent grade. Anhydrous is not strictly necessary but water should be minimized to preserve reagent stoichiometry.
-
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Critical Control Point: Cooling suppresses potential radical dehalogenation pathways and controls the exotherm of hydride addition.
-
-
Addition: Add Sodium Borohydride (
, 0.6 equiv, 6 mmol) portion-wise over 5–10 minutes.-
Why 0.6 equiv? Theoretically, 0.25 equiv is sufficient (4 hydrides per B), but 0.5–0.7 equiv ensures rapid completion. Excess is trivial to quench.
-
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC/HPLC.
-
Quench: Once complete, cool back to 0°C and quench by dropwise addition of Saturated Aqueous
(10 mL).-
Safety: Hydrogen gas (
) will evolve. Ensure proper venting.
-
-
Workup: Evaporate bulk MeOH under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL). Wash combined organics with Brine, dry over
, and concentrate.[3]
Protocol B: The "Soft" Specialist ( )
Application: Highly sensitive substrates, Iodobenzaldehydes, or when chemoselectivity over ketones is required.
Mechanistic Insight:
Zinc Borohydride is a neutral, coordination-complex hydride. The
Preparation of Reagent (0.5 M in Ether):
-
Suspend Anhydrous
(1 equiv) in Anhydrous Diethyl Ether ( ). -
Add
(2.2 equiv) and stir vigorously for 24 hours at RT. -
Allow solids (
) to settle. The supernatant contains .
Reduction Procedure:
-
Dissolve substrate (1.0 equiv) in dry THF or Ether at 0°C.
-
Add
solution (0.5 equiv) dropwise. -
Stir at 0°C for 1 hour.
-
Quench: Carefully add water followed by 5% HCl to dissolve zinc salts.
-
Extraction: Standard extractive workup.
Protocol C: Meerwein-Ponndorf-Verley (MPV) Reduction
Application: Large-scale process chemistry or Poly-halogenated substrates where any metal hydride carries a risk of dehalogenation.
Mechanistic Insight:
This is a reversible hydride transfer via a six-membered transition state. Because no free "hydride" ion (
Procedure:
-
Setup: Equip a flask with a distillation head (or Dean-Stark trap).
-
Mix: Combine halogenated benzaldehyde (10 mmol) and Aluminum Isopropoxide (
, 1.1 equiv) in Anhydrous Isopropanol (IPA, 30 mL). -
Reaction: Heat to reflux (~82°C).
-
Equilibrium Shift: Slowly distill off the Acetone/IPA azeotrope formed during the reaction.
-
Why: Removal of acetone drives the equilibrium to the right (Le Chatelier’s principle).
-
-
Workup: Cool to RT. Quench with 2M HCl to break the aluminum-alkoxide complex. Extract with DCM or EtOAC.[3]
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Loss of Halogen (M-X peak) | Trace Pd/Ni in reagents or high temp. | Use Protocol B or C. Ensure glass-coated stir bars (avoid metal contact). |
| Incomplete Conversion | Water in solvent consuming hydride. | Increase |
| Boron Emulsion during Workup | Stable Borate complexes. | Use Rochelle's Salt (Sat. Pot. Sod. Tartrate) wash instead of |
| Acetal Formation | Acidic impurity in MeOH (Protocol A). | Add 1% Triethylamine to the reaction mixture to maintain basicity. |
Analytical Markers (HPLC/NMR)
-
Starting Material: Aldehyde proton singlet (
9.8–10.2 ppm). -
Product: Benzylic methylene doublet (
4.6–4.8 ppm) and hydroxyl broad singlet. -
Dehalogenated Impurity: Look for the appearance of new aromatic multiplet signals indicating increased symmetry or loss of substitution pattern.
Universal Workflow Diagram
The following diagram illustrates the generalized operational flow for the recommended Protocol A (
Figure 2: Step-by-step operational workflow for the standard borohydride reduction.
References
-
Simmons, E. M., & Hartwig, J. F. (2012). Catalytic Dehalogenation of Aryl Halides. Nature, 483, 70–73. [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 24: Regioselectivity). [Link]
-
Cha, J. S. (2006). Recent Developments in the Meerwein-Ponndorf-Verley Reduction. Organic Process Research & Development, 10(5), 1032–1053. [Link]
Sources
Application Note: (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanol in SGLT2 Inhibitor Synthesis
This guide details the application of (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanol (CAS 1280718-70-8), a critical intermediate in the synthesis of SGLT2 inhibitors, most notably Empagliflozin .[1]
Executive Summary
(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanol (often referred to as the "Empagliflozin Alcohol Intermediate") serves as the pivotal scaffold precursor for the gliflozin class of antidiabetic drugs. Its primary utility lies in generating the diarylmethyl aglycone moiety required for SGLT2 inhibition.
This guide focuses on the reduction of this alcohol to the corresponding diarylmethane and its subsequent functionalization. This pathway is favored in modern process chemistry over the Friedel-Crafts acylation route due to higher regioselectivity and milder conditions.
Chemical Profile & Identification
-
IUPAC Name: (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanol[1][2][3]
-
Common Name: Empagliflozin Bromo-Alcohol Intermediate
-
CAS Number: 1280718-70-8[3]
-
Appearance: White to off-white crystalline solid
-
Solubility: Soluble in DCM, THF, Ethyl Acetate; insoluble in water.
Note on Nomenclature: The user query specified "(5-Bromo-2-chloro-4-fluorophenyl)methanol". While a single-ring benzyl alcohol exists (CAS 1313512-86-5), the context of "SGLT2 inhibitor research" overwhelmingly points to the diaryl methanol described here. The single-ring variant lacks the second phenyl group essential for the pharmacophore.
Synthetic Pathway & Mechanism
The synthesis of Empagliflozin via this intermediate follows a "Grignard-Reduction-Etherification" strategy.
-
Formation: 5-Bromo-2-chlorobenzaldehyde is reacted with 4-fluorophenylmagnesium bromide to yield the target Alcohol .
-
Reduction (Key Step): The hydroxyl group is removed (deoxygenation) using a hydride donor (e.g., Triethylsilane) and a Lewis Acid (e.g., BF₃·OEt₂ or TiCl₄) to form the Diarylmethane .
-
Etherification: The 4-fluoro substituent undergoes Nucleophilic Aromatic Substitution (SₙAr) with (S)-3-hydroxytetrahydrofuran to complete the aglycone.
-
Coupling: The bromine handle is lithiated and coupled with a gluconolactone derivative.
Mechanistic Flowchart (Graphviz)
Caption: Synthetic trajectory from aldehyde precursor to final API, highlighting the critical deoxygenation step.
Detailed Protocol: Reductive Deoxygenation
This protocol describes the conversion of (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanol to 5-Bromo-2-chloro-4'-fluorodiphenylmethane .
Reagents & Equipment[8][9]
-
Starting Material: 10.0 g (31.7 mmol) of (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanol.
-
Reducing Agent: 11.0 g (95.1 mmol) Triethylsilane (Et₃SiH) [3.0 eq].
-
Catalyst: 6.75 g (47.5 mmol) Boron Trifluoride Diethyl Etherate (BF₃·OEt₂) [1.5 eq].
-
Solvent: Dichloromethane (DCM) (anhydrous), 100 mL (10V).
-
Equipment: 250 mL 3-neck round bottom flask, internal temperature probe, N₂ inlet, addition funnel.
Step-by-Step Procedure
-
Setup: Flame-dry the glassware and purge with Nitrogen. Charge the flask with (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanol (10.0 g) and anhydrous DCM (100 mL). Stir until fully dissolved.
-
Reagent Addition 1: Add Triethylsilane (11.0 g) to the solution in one portion. The reaction is typically not exothermic at this stage.
-
Cooling: Cool the reaction mixture to -5°C to 0°C using an ice/salt bath.
-
Catalyst Addition (Critical): Add BF₃·OEt₂ dropwise via the addition funnel over 30 minutes.
-
Expert Insight: This step is exothermic. Maintain internal temperature < 5°C to prevent polymerization or defluorination side reactions.
-
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours.
-
Monitoring: Monitor by HPLC or TLC (Hexane/EtOAc 9:1). The alcohol spot (polar) should disappear, replaced by the less polar diarylmethane spot.
-
-
Quench: Cool back to 0°C. Carefully quench by dropwise addition of saturated NaHCO₃ solution (50 mL). Gas evolution (H₂) may occur if excess silane is present.
-
Work-up: Separate the organic layer.[8][9] Extract the aqueous layer with DCM (2 x 30 mL). Combine organics and wash with Brine (50 mL).
-
Drying & Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a pale yellow oil or solid.
-
Purification: If necessary, recrystallize from Ethanol/Water or purify via silica gel chromatography (100% Hexanes to 5% EtOAc/Hexanes).
Expected Results
| Parameter | Specification |
| Yield | 85% – 92% |
| Purity (HPLC) | > 98.0% |
| Appearance | White crystalline solid (after purification) |
| Key Impurity | Dimeric ether (formed if silane is insufficient) |
Quality Control & Analytics
HPLC Method Parameters
To validate the purity of the intermediate before proceeding to the costly lithiation step:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 3.5µm).
-
Mobile Phase A: 0.1% H₃PO₄ in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 40% B to 90% B over 15 mins.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Retention Time:
-
Alcohol (SM): ~6.5 min
-
Diarylmethane (Product): ~10.2 min (Significant shift due to loss of -OH polarity).
-
Safety & Handling (MSDS Highlights)
-
Triethylsilane: Flammable liquid. Reacts with water/acids to release Hydrogen gas (explosion hazard).
-
BF₃·OEt₂: Corrosive and moisture sensitive. Hydrolyzes to form HF fumes. Handle in a fume hood.
-
Compound Toxicity: Halogenated aromatics are potential irritants and environmental toxins. Use full PPE (Gloves, Goggles, Lab Coat).
References
-
Wang, X. J., et al. (2014).[10] "Efficient Synthesis of Empagliflozin, a Novel and Selective Sodium-Glucose Co-Transporter-2 Inhibitor."[10] Organic Process Research & Development. Link
-
Boehringer Ingelheim. (2006). "Glucopyranosyl-substituted benzene derivatives, drugs containing said compounds, the use thereof and method for the production thereof." World Intellectual Property Organization, WO2006120208. Link
-
SynThink Chemicals. (2023). "Characterization Data for (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanol (CAS 1280718-70-8)." SynThink Research Chemicals Catalog. Link[6]
-
Murakata, M., & Nag, M. (2023). "Strategy for the Synthesis of C-Aryl Glucosides as Sodium Glucose Cotransporter 2 Inhibitors." Heterocycles. Link
Sources
- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 2. WO2023005587A1 - Synthesis method for empagliflozin key intermediate - Google Patents [patents.google.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. WO2010009243A1 - Deuterated benzylbenzene derivatives and methods of use - Google Patents [patents.google.com]
- 10. auctoresonline.com [auctoresonline.com]
Application Note: Precision Cross-Coupling of (5-Bromo-2-chloro-4-fluorophenyl)methanol
Executive Summary
(5-Bromo-2-chloro-4-fluorophenyl)methanol is a high-value "tri-functional" scaffold widely utilized in the synthesis of SGLT2 inhibitors (e.g., Dapagliflozin analogs) and kinase inhibitors.[1] Its structural uniqueness lies in the presence of three distinct halogen atoms (Br, Cl, F) and a benzylic alcohol, offering four orthogonal vectors for chemical diversification.
This guide provides validated protocols for the chemo-selective engagement of the C5-Bromo position via Palladium-catalyzed cross-coupling, preserving the C2-Chloro and C4-Fluoro motifs for subsequent elaboration.[1] We address the specific challenges posed by the free hydroxyl group and the electronic activation effects of the fluorine substituent.
Reactivity Profile & Strategic Analysis
The "Halogen Dance" of Selectivity
The successful utilization of this scaffold relies on exploiting the bond dissociation energy (BDE) differences between the carbon-halogen bonds.
| Position | Substituent | Electronic State | Reactivity Rank | Primary Transformation |
| C5 | Bromine (-Br) | Activated (Ortho-F effect) | 1 (Highest) | Pd-Catalyzed Coupling (Suzuki, Sonogashira) |
| C2 | Chlorine (-Cl) | Sterically Hindered (Ortho-CH2OH) | 2 (Medium) | Advanced Pd-Coupling (Buchwald) |
| C4 | Fluorine (-F) | Electron Withdrawing | 3 (Lowest) | SNAr (Nucleophilic Aromatic Substitution) |
| C1 | Methanol (-CH2OH) | Nucleophilic / Labile | N/A | Oxidation, Protection, or Etherification |
Key Mechanistic Insight: The C4-Fluorine atom exerts a strong inductive electron-withdrawing effect (-I), significantly lowering the electron density at the adjacent C5 position.[1] This makes the C5-Br bond exceptionally prone to oxidative addition by Pd(0) species, facilitating rapid coupling even under mild conditions.[1] Conversely, the C2-Cl bond is sterically shielded by the bulky hydroxymethyl group, enhancing the window for C5-selectivity.
Strategic Pathway Visualization
Caption: Sequential functionalization strategy exploiting the reactivity hierarchy of Br, Cl, and F substituents.
Protocol 1: C5-Selective Suzuki-Miyaura Coupling
Objective: Formation of C-C bonds at the C5 position without affecting the C2-Cl or C4-F sites.[1]
Reagent Selection Rationale
-
Catalyst: Pd(dppf)Cl2[1][2]·DCM (1-3 mol%) [1]
-
Why: The bidentate dppf ligand has a large bite angle, promoting the reductive elimination step. It is electron-rich enough to activate the C-Br bond but typically too bulky and insufficiently electron-rich to activate the hindered C2-Cl bond under mild conditions [1].[1]
-
-
Base: Potassium Phosphate Tribasic (K3PO4) or Na2CO3 [1]
-
Why: Mild inorganic bases are preferred over alkoxides (e.g., NaOtBu) to prevent deprotonation of the benzylic alcohol, which could lead to side reactions or catalyst poisoning via alkoxide coordination.[1]
-
-
Solvent: 1,4-Dioxane/Water (4:1) [1]
-
Why: The aqueous component is critical for the transmetallation step (activation of the boronic acid).
-
Step-by-Step Protocol
-
Setup: Charge a reaction vial equipped with a magnetic stir bar.
-
Loading: Add this compound (1.0 equiv), Aryl Boronic Acid (1.1 equiv), and K3PO4 (2.0 equiv).
-
Inertion: Cap the vial and purge with Nitrogen or Argon for 5 minutes.
-
Catalyst Addition: Quickly add Pd(dppf)Cl2[1]·DCM (0.02 equiv / 2 mol%).[1]
-
Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio) to reach a concentration of 0.1 M.
-
Reaction: Heat to 60–80°C for 2–4 hours.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4 and concentrate.
-
Purification: Flash column chromatography.
Critical Note: If the boronic acid is electron-poor (e.g., pyridyl boronic acids), increase catalyst loading to 5 mol% and temperature to 90°C.[1]
Protocol 2: C5-Selective Sonogashira Coupling
Objective: Introduction of an alkyne handle at C5.
Reagent Selection Rationale
-
Catalyst System: PdCl2(PPh3)2 (2 mol%) + CuI (1 mol%) [1]
-
Why: The classic Sonogashira system works excellently for activated aryl bromides.[1] The presence of the ortho-fluorine accelerates the oxidative addition.
-
-
Base: Triethylamine (Et3N) [1][3]
-
Why: Acts as both base and co-solvent.[1] Mild enough to tolerate the free alcohol.
-
Step-by-Step Protocol
-
Setup: Flame-dry a round-bottom flask and cool under Argon.
-
Dissolution: Dissolve this compound (1.0 equiv) in anhydrous THF (0.15 M).
-
Reagents: Add PdCl2(PPh3)2 (0.02 equiv) and CuI (0.01 equiv).
-
Alkyne Addition: Add the Terminal Alkyne (1.2 equiv) followed by Et3N (3.0 equiv).
-
Reaction: Stir at Room Temperature for 1 hour. If sluggish, heat to 40°C.
-
Why RT? Heating >60°C with copper can sometimes promote substitution of the Fluorine (SNAr) or activation of the Chlorine.[1] Keep it cool to maintain selectivity.
-
-
Workup: Filter through a pad of Celite to remove Pd/Cu residues.[1] Concentrate and purify.
Advanced Considerations: Handling the C2-Chlorine
Once the C5-position is functionalized, the C2-Chlorine remains.[1][4] It is sterically hindered by the C1-Methanol group.[1]
-
To React C2-Cl: You must switch to "Hot" Buchwald ligands.[1]
-
Recommended: XPhos or RuPhos Pd G3/G4 precatalysts.[1]
-
Conditions: These bulky, electron-rich ligands can access the hindered chloride.[1] Requires stronger bases (e.g., Cs2CO3 or NaOtBu) and higher heat (100°C+).[1]
-
Warning: If using NaOtBu, the free alcohol at C1 must be protected (e.g., as a TBS ether) to prevent competitive O-arylation or decomposition [2].[1]
-
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| No Reaction (SM remains) | Catalyst deactivation by Oxygen | Ensure rigorous degassing. Switch to a fresh catalyst batch.[1] |
| Debromination (Product is H instead of R) | "Hydride" source in reaction | Avoid excessive heating with alcohols/amines.[1] Use dry solvents.[1][5][6] |
| Coupling at C2-Cl | Ligand too active (e.g., PCy3) | Switch to Pd(dppf)Cl2 or Pd(PPh3)4.[1] Lower temperature. |
| Black Precipitate (Pd black) | Catalyst decomposition | Add free ligand (e.g., PPh3) to stabilize Pd species.[1] |
Experimental Workflow Diagram
Caption: Operational workflow for the Suzuki-Miyaura coupling of the target scaffold.
References
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]
-
Surry, D. S., & Buchwald, S. L. (2011).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1] Link
-
PubChem Compound Summary. (2023). (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone (Related Structure/Data). National Center for Biotechnology Information.[1] Link
Disclaimer: This protocol is intended for use by qualified research personnel. Always review Safety Data Sheets (SDS) for this compound and all reagents before use.
Sources
- 1. (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone | C13H7BrClFO | CID 15941367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. zora.uzh.ch [zora.uzh.ch]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (4-fluorophenyl)methanol| Ambeed [ambeed.com]
Converting (5-Bromo-2-chloro-4-fluorophenyl)methanol to benzyl bromide
Application Note: High-Fidelity Bromination of Electron-Deficient Benzyl Alcohols
Executive Summary & Strategic Context
This application note details the conversion of (5-Bromo-2-chloro-4-fluorophenyl)methanol to its corresponding benzyl bromide. This transformation is a critical step in the synthesis of gliflozin-class SGLT2 inhibitors (e.g., Dapagliflozin), serving as the electrophile for subsequent C-C bond-forming reactions (Friedel-Crafts or organometallic coupling).
The Challenge: The substrate features a highly substituted aromatic ring with three electron-withdrawing groups (EWGs): Fluorine, Chlorine, and Bromine.
-
Electronic Deactivation: The EWGs destabilize any potential benzylic carbocation, making SN1 pathways (like HBr protonation) sluggish and prone to side reactions.
-
Steric Crowd: The ortho-chloro group introduces steric strain, potentially hindering nucleophilic attack.
-
Safety Profile: The product is a potent lachrymator (tear gas agent) and requires strict containment protocols.[1][2]
The Solution: We prioritize the Phosphorus Tribromide (PBr3) method for its scalability and atom economy, utilizing an SN2 mechanism that bypasses carbocation instability. A secondary Appel Reaction protocol is provided for high-purity medicinal chemistry applications where phosphorus byproduct removal is critical.
Chemical Strategy & Mechanism[3][4][5][6][7]
Why PBr3?
Unlike hydrobromic acid (HBr), PBr3 operates under mild, non-acidic conditions. The reaction proceeds via an initial activation of the alcohol oxygen, converting it into a good leaving group (dibromophosphite), followed by a backside nucleophilic attack by bromide.[3][4][5]
-
Mechanism: SN2 (Bimolecular Nucleophilic Substitution).
-
Kinetics: The electron-deficient ring slows the initial attack on phosphorus but significantly accelerates the subsequent bromide attack on the benzylic carbon by making the carbon more electrophilic.
Reaction Pathway Diagram
The following diagram illustrates the activation and substitution steps, highlighting the absence of carbocation intermediates.[3]
Caption: Figure 1. PBr3-mediated conversion of benzyl alcohol to benzyl bromide via phosphite intermediate.
Experimental Protocols
Method A: PBr3 (Scalable/Industrial Standard)
Recommended for gram-to-kilogram scale synthesis.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Reagent: Phosphorus Tribromide (PBr3) (0.40 equiv) [Note: Theoretical is 0.33, excess ensures completion]
-
Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)
Step-by-Step Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a nitrogen inlet, addition funnel, and internal thermometer.
-
Dissolution: Charge the flask with the benzyl alcohol substrate (e.g., 10 g) and anhydrous DCM (100 mL). Cool the solution to 0°C using an ice/salt bath.
-
Addition: Dilute PBr3 (0.4 equiv) in a small volume of DCM. Add this solution dropwise to the reaction vessel over 30 minutes.
-
Critical Control Point: Maintain internal temperature < 5°C. The reaction is exothermic.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 2–4 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 4:1). The starting material (lower Rf) should disappear; the product (high Rf) will appear.
-
-
Quenching: Cool back to 0°C. Slowly add saturated NaHCO3 solution.
-
Warning: Gas evolution (CO2) and heat generation will occur.
-
-
Workup: Separate phases. Extract the aqueous layer with DCM (2x). Combine organics, wash with brine, and dry over MgSO4.
-
Isolation: Concentrate under reduced pressure (Rotavap) at < 40°C. The product typically solidifies upon standing or can be recrystallized from Hexane/Ethanol.
Method B: Appel Reaction (High Purity/MedChem)
Recommended for small-scale (<1g) or when avoiding acidic byproducts is crucial.
Reagents:
-
Substrate (1.0 equiv)
-
Carbon Tetrabromide (CBr4) (1.25 equiv)
-
Triphenylphosphine (PPh3) (1.25 equiv)
-
Solvent: DCM (Anhydrous)
Protocol Summary:
-
Dissolve Substrate and CBr4 in DCM at 0°C.
-
Add PPh3 portion-wise (solid) or dropwise (solution) over 15 minutes.
-
Stir at 0°C for 30 minutes, then RT for 2 hours.
-
Workup: Add Hexanes to precipitate Triphenylphosphine oxide (TPPO). Filter through a silica pad. Concentrate filtrate.[6]
Safety & Handling (Lachrymator Warning)
DANGER: SEVERE LACHRYMATOR Benzyl bromides are chemical warfare agents (tear gas). Handling requires strict adherence to the following:
| Hazard | Control Measure |
| Inhalation | Fume Hood Only. Never open vials outside a functioning hood. |
| Skin Contact | Double nitrile gloves. Wear a lab coat and chemical apron. |
| Eye Contact | Full-face shield or tight-fitting safety goggles. Do not wear contact lenses. |
| Spill Cleanup | Neutralize with 5% ammonia in methanol or aqueous sodium thiosulfate. |
| Waste | Segregate as "Halogenated Organic - Lachrymator." Do not mix with general solvent waste. |
Analytical Validation
To confirm the identity of (5-Bromo-2-chloro-4-fluorophenyl)methyl bromide, look for the following spectral changes:
| Analytical Method | Observation (Starting Material) | Observation (Product) |
| TLC (Hex/EtOAc) | Lower Rf (Polar OH group) | Higher Rf (Non-polar Br) |
| 1H NMR (CDCl3) | Benzylic CH2 ~ 4.7 ppm (doublet/singlet depending on coupling) | Shift Downfield: Benzylic CH2 ~ 4.5 - 4.6 ppm |
| IR Spectroscopy | Broad O-H stretch (~3300 cm-1) | Disappearance of O-H stretch. |
| Melting Point | Distinct MP (Alcohol) | Distinct MP (Bromide) - usually lower than alcohol. |
Workflow Visualization
The following decision tree guides the researcher through the synthesis and purification logic.
Caption: Figure 2. Operational workflow for selecting the bromination method based on scale and purity requirements.
References
-
Patent: Synthesis of Dapagliflozin Intermediates. CN104478670B. (2015). Describes the preparation of 5-bromo-2-chloro-4'-ethoxydiphenylmethane via benzyl bromide intermediates.
-
Mechanism of PBr3 Bromination. Master Organic Chemistry. (2015). Detailed mechanistic breakdown of alcohol activation by phosphorus tribromide.
-
Appel Reaction Overview. Organic Chemistry Portal. Comprehensive guide to the CBr4/PPh3 transformation.
-
Safety Data Sheet: Benzyl Bromide. Fisher Scientific. (2021). Hazards, handling, and lachrymator warnings.
-
Synthesis of Alkyl Bromides. Organic Syntheses, Coll. Vol. 2, p.358 (1943). Classical protocols for PBr3 usage.
Sources
Ether synthesis using 5-bromo-2-chloro-4-fluorobenzyl alcohol
Application Note: Strategic Etherification of 5-Bromo-2-chloro-4-fluorobenzyl Alcohol
Part 1: Executive Summary & Strategic Analysis
Subject: 5-Bromo-2-chloro-4-fluorobenzyl alcohol (CAS: N/A for specific isomer, analogous to 99725-13-0 family) Application: Synthesis of functionalized benzyl ethers for medicinal chemistry (e.g., SGLT2 inhibitors, kinase inhibitors).[1]
The Challenge: This scaffold presents a unique "Push-Pull-Block" chemical environment.
-
The "Block" (Sterics): The 2-Chloro substituent is ortho to the benzylic hydroxyl.[1] This creates significant steric hindrance, retarding
attack rates and complicating direct Mitsunobu couplings.[2] -
The "Pull" (Electronics): The 4-Fluoro and 5-Bromo atoms are electron-withdrawing.[1] While they increase the acidity of the hydroxyl proton (making alkoxide formation easier), they destabilize any potential carbocation intermediates, ruling out
pathways (acid-catalyzed etherification) for most applications.
The Solution: This guide details three distinct protocols tailored to the coupling partner and reaction scale.
-
Protocol A (Nucleophilic Mode): For coupling with alkyl halides.[1] Uses NaH to overcome the steric gate.
-
Protocol B (Electrophilic Activation): For coupling with phenols/alcohols.[1] Converts the alcohol to a bromide (smaller electrophile) to bypass Mitsunobu steric issues.
-
Protocol C (Mitsunobu): For mild, neutral coupling, with specific modifications for ortho-substituted substrates.[1]
Part 2: Decision Logic & Workflow (Visualization)
The following flowchart illustrates the decision matrix for selecting the optimal protocol based on your specific coupling partner.
Figure 1: Decision matrix for selecting the etherification route based on substrate stability and electronic nature.
Part 3: Detailed Experimental Protocols
Protocol A: Williamson Ether Synthesis (Nucleophilic Mode)
Use this when attaching a simple alkyl chain (e.g., Methyl, Ethyl, Benzyl) to the alcohol.
Mechanism: The 2-Cl steric hindrance prevents weak bases (like
Reagents:
-
Substrate: 5-Bromo-2-chloro-4-fluorobenzyl alcohol (1.0 eq)
-
Base: Sodium Hydride (60% dispersion in oil) (1.2 eq)[1]
-
Electrophile: Alkyl Halide (e.g., MeI, BnBr) (1.2 - 1.5 eq)
-
Solvent: Anhydrous DMF or THF (0.1 M concentration)
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.
-
Solubilization: Dissolve the benzyl alcohol in anhydrous DMF. Cool to 0°C in an ice bath.
-
Deprotonation: Carefully add NaH portion-wise. Evolution of
gas will be observed.-
Critical Checkpoint: Stir at 0°C for 30 minutes. The solution should turn slightly yellow/orange, indicating alkoxide formation.
-
-
Alkylation: Add the alkyl halide dropwise via syringe.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 4–12 hours.
-
Note: Due to the 2-Cl group, heating to 50°C may be required for bulky electrophiles (e.g., Isopropyl iodide).
-
-
Quench: Cool to 0°C. Carefully add saturated
solution. -
Workup: Extract with EtOAc (3x). Wash combined organics with water (5x) to remove DMF, then brine. Dry over
.
Protocol B: Two-Step Activation (The "Robust" Route)
Use this when coupling with Phenols or complex Alcohols.[1] This is often superior to Mitsunobu for ortho-substituted benzyl alcohols.
Rationale: The 2-Cl group makes the hydroxyl a poor nucleophile for Mitsunobu kinetics. Converting it to a bromide creates a highly reactive benzylic electrophile that reacts rapidly with phenols.
Step 1: Bromination (Appel-type or PBr3)
-
Dissolve alcohol (1.0 eq) in DCM at 0°C.
-
Add
(0.4 eq) dropwise. -
Stir at 0°C -> RT for 2 hours.
-
Purification: Quench with
, extract DCM. Pass through a short silica plug. Caution: Benzyl bromides are lachrymators.
Step 2: Ether Coupling
-
Dissolve Phenol (1.1 eq) and
(2.0 eq) in Acetone or DMF.[1] -
Add the freshly prepared 5-bromo-2-chloro-4-fluorobenzyl bromide .
-
Heat to 60°C for 4 hours.
-
Validation: The reaction is driven by the precipitation of KBr.
Protocol C: Modified Mitsunobu (The "Mild" Route)
Use this for highly sensitive substrates where base/acid cannot be used.
Expert Insight: Standard DEAD/PPh3 often fails with ortho-substituted benzyl alcohols due to the bulk of the triphenylphosphine oxide byproduct impeding the
Reagents:
-
Coupling Partner (Phenol/Acid) (1.2 eq)[1]
-
Reagent 1: Tributylphosphine (
) (1.5 eq) -
Reagent 2: ADDP (1.5 eq)
-
Solvent: Anhydrous Toluene (DCM is often too slow for hindered substrates).[1]
Step-by-Step:
-
Dissolve the alcohol and the phenol in Toluene under Argon.
-
Add
. Cool to 0°C.[5][6] -
Add ADDP solid in one portion.
-
Reaction: Allow to warm to RT. If no reaction after 6 hours, heat to 60°C.
-
Why Heat? The 2-Cl steric clash raises the activation energy for the phosphonium intermediate formation.
-
-
Workup: Filter off the hydrazine byproduct. Concentrate and purify via column chromatography.
Part 4: Data Summary & Troubleshooting
Comparative Efficiency of Methods
| Parameter | Protocol A (Williamson) | Protocol B (Bromide Interm.) | Protocol C (Mitsunobu) |
| Primary Utility | Alkyl Ethers (Me, Et, Bn) | Aryl Ethers (Phenols) | Sensitive/Complex Ethers |
| Steric Tolerance | High (Strong Nucleophile) | Very High (Small Electrophile) | Low to Moderate |
| Reaction pH | Highly Basic (pH >14) | Basic (Step 2) | Neutral (pH ~7) |
| Typical Yield | 85 - 95% | 75 - 90% (over 2 steps) | 40 - 70% |
| Key Risk | Elimination (unlikely here) | Lachrymator handling | Separation of P-oxide |
Troubleshooting Guide:
-
Problem: Low yield in Protocol A.
-
Cause: Incomplete deprotonation or moisture in DMF.
-
Fix: Ensure NaH is fresh; use a crown ether (15-crown-5) to chelate Na+ and "loosen" the alkoxide ion pair.[1]
-
-
Problem: No reaction in Protocol C (Mitsunobu).
-
Cause: Steric crowding of the 2-Cl prevents attack on the Phosphonium intermediate.
-
Fix: Switch to Protocol B. The bromide is a smaller leaving group than
.
-
Part 5: References
-
Williamson Ether Synthesis Overview. Organic Chemistry Portal.[1] [Link]
-
Mitsunobu Reaction: Mechanism and Modifications. Master Organic Chemistry. [Link]
-
Synthesis of Benzyl Ethers via Acid Catalysis. Organic Chemistry Portal. [Link]
-
Reactivity of Ortho-Substituted Benzyl Alcohols. National Institutes of Health (PMC).[1] [Link] (Contextual reference on steric effects in etherification).
Sources
- 1. 4-Fluorobenzylic alcohol | C7H7FO | CID 68022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. atlanchimpharma.com [atlanchimpharma.com]
Application Note: Process Optimization for the Oxidation of Poly-Halogenated Benzyl Alcohols
Executive Summary & Strategic Analysis
The Challenge
The oxidation of (5-Bromo-2-chloro-4-fluorophenyl)methanol presents a specific challenge in pharmaceutical process chemistry. While benzyl alcohols are generally facile to oxidize, the presence of three electron-withdrawing halogen atoms (Br, Cl, F) significantly deactivates the aromatic ring.
-
Electronic Effect: The electron-deficient ring reduces the electron density at the benzylic position, potentially retarding the rate of hydride abstraction (the rate-determining step in many oxidation mechanisms).
-
Chemo-selectivity: The primary risk is not over-oxidation (as the acid is the target), but rather hydro-dehalogenation . Methods utilizing metal surfaces (e.g., Pd/C with
) or harsh reducing conditions must be avoided to preserve the Carbon-Bromine and Carbon-Chlorine bonds. -
Solubility: The lipophilic nature of the poly-halogenated ring requires careful solvent selection to ensure phase transfer efficiency in aqueous oxidant systems.[1]
Strategic Selection of Oxidants
For this specific substrate, we evaluate three pathways. The TEMPO-mediated oxidation is selected as the primary protocol due to its scalability, safety profile, and "Green Chemistry" compliance.
| Method | Reagents | Suitability | Status |
| A. Anelli Oxidation | TEMPO (cat) / NaOCl | High | Recommended. Mild, ambient temp, scalable, no heavy metals. |
| B. Pinnick Oxidation | Medium | Excellent selectivity, but requires a 2-step sequence (Alcohol | |
| C. Permanganate | Low/Medium | Viable for bulk commodity scale, but generates significant |
Primary Protocol: Catalytic TEMPO Oxidation (Anelli Conditions)
This method utilizes the stable nitroxyl radical TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) as a catalyst and inexpensive Sodium Hypochlorite (Bleach) as the stoichiometric oxidant.[1]
Mechanism of Action
The reaction proceeds via a nitrosonium ion intermediate. The addition of KBr is critical for this electron-deficient substrate. The hypochlorite oxidizes bromide to hypobromite (
Figure 1: The catalytic cycle of TEMPO mediated oxidation.[2] The Nitrosonium ion acts as the hydride acceptor.
Experimental Procedure
Reagents:
-
Substrate: this compound (10.0 g, ~41.8 mmol)
-
TEMPO: 130 mg (0.02 eq)
-
KBr: 490 mg (0.1 eq)
-
Sodium Hypochlorite (NaOCl): 10-12% solution (commercial bleach), ~2.2 - 2.5 eq.
-
Solvent: Dichloromethane (DCM) / Water biphasic mixture.
-
Buffer: Saturated aqueous
.
Step-by-Step Protocol:
-
Preparation: In a 500 mL 3-neck round bottom flask equipped with an overhead stirrer and internal thermometer, dissolve 10.0 g of substrate in 100 mL of DCM .
-
Aqueous Phase: Add 490 mg KBr and 130 mg TEMPO to the flask. Add 50 mL of water .
-
Cooling: Cool the biphasic mixture to 0–5 °C using an ice/water bath. Vigorous stirring is essential to create an emulsion.
-
Oxidant Addition (Critical Step):
-
Reaction Monitoring:
-
After addition, allow the mixture to warm to room temperature.
-
Monitor via HPLC or TLC (Mobile phase: 30% EtOAc/Hexanes). The aldehyde intermediate may appear transiently.
-
Endpoint: Disappearance of both alcohol and aldehyde peaks (typically 1–2 hours).
-
-
Quench:
-
Cool back to 5 °C.
-
Add 10% aqueous Sodium Thiosulfate (
) (50 mL) slowly. Stir for 15 minutes to destroy excess oxidant (check with starch-iodide paper; it should remain white).
-
-
Workup & Isolation:
-
Separate the layers. The product (as the carboxylate salt) is likely in the aqueous phase due to the high pH of bleach. However , for this lipophilic substrate, check both layers.
-
Standard Acid Isolation: Extract the basic aqueous layer with DCM once to remove non-acidic impurities. Discard this organic wash.
-
Acidify the aqueous layer to pH ~2 using 6N HCl . The product, 5-Bromo-2-chloro-4-fluorobenzoic acid , should precipitate as a white solid.
-
Filter the solid, wash with cold water, and dry in a vacuum oven at 45 °C.
-
Expected Yield: 85–95% Purity: >98% (HPLC)
Alternative Protocol: Pinnick Oxidation (High Selectivity)
Use this method if the TEMPO protocol yields impurities or if the substrate contains other oxidizable groups (e.g., sulfur/selenium) not present in this specific example but relevant to derivatives.
Workflow:
-
Step 1 (Aldehyde): Swern Oxidation or Dess-Martin Periodinane to convert the alcohol to aldehyde.[5]
-
Step 2 (Acid):
-
Dissolve aldehyde in t-Butanol/Water (3:1) .
-
Add 2-Methyl-2-butene (scavenger for HOCl).
-
Add Sodium Chlorite (
) and (buffer). -
Stir at RT for 2 hours.
-
Note: This is less atom-efficient than TEMPO but guarantees preservation of the halogen pattern due to the extremely mild conditions.
Analytical Data & Quality Control
The following table summarizes the expected shift in analytical data confirming the transformation.
| Feature | Substrate (Alcohol) | Product (Acid) |
| Appearance | White to off-white solid | White crystalline solid |
| IR Spectroscopy | Broad O-H stretch (~3300 | Broad O-H (acid) + Sharp C=O (~1690-1700 |
| 1H NMR (DMSO-d6) | Doublet at ~4.5 ppm ( | Disappearance of |
| HPLC | Lower Retention Time (Reverse Phase) | Higher Retention Time (pH dependent) |
Process Decision Matrix
Use the following logic flow to determine if adaptations are needed for your specific batch scale or derivative.
Figure 2: Decision matrix for selecting the oxidation protocol based on scale and functional group sensitivity.
References
-
Anelli, P. L., et al. "Fast and Selective Oxidation of Primary Alcohols to Aldehydes or to Carboxylic Acids... using TEMPO." Journal of Organic Chemistry, 1987.
-
Epp, J. B., & Widlanski, T. S. "Facile Preparation of Nucleoside-5'-carboxylic Acids." Journal of Organic Chemistry, 1999. (Describes TEMPO/PhI(OAc)2 variants).
-
Pinnick, H. W., et al. "Oxidation of ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-unsaturated aldehydes."[7] Tetrahedron, 1981. (Foundational Pinnick protocol). -
Ciriminna, R., & Pagliaro, M. "Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives." Organic Process Research & Development, 2010.
-
PubChem Compound Summary. "(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone" (Related Intermediate Structure Verification).
Sources
- 1. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Jones oxidation - Wikipedia [en.wikipedia.org]
- 4. Mechanistic investigations on Pinnick oxidation: a density functional theory study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone | C13H7BrClFO | CID 15941367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pinnick oxidation - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of 5-Bromo-2-chloro-4-fluorobenzaldehyde Reduction
Executive Summary & Core Chemistry
This guide addresses yield optimization for the reduction of 5-Bromo-2-chloro-4-fluorobenzaldehyde to (5-Bromo-2-chloro-4-fluorophenyl)methanol .[1][2]
While sodium borohydride (
The Critical Insight: Low yields in this reaction are rarely due to the reduction failing.[1][2] They are almost always due to:
-
Side Reactions: The fluorine at the 4-position (para to the aldehyde) is activated.[1][2] In methanolic
, the methoxide ion ( ) can displace the fluorine, creating a methoxy impurity. -
Work-up Losses: The resulting benzyl alcohol is lipophilic but can form "sticky" borate complexes that trap the product in the aqueous phase or interphase during extraction.[1][2]
Reaction Pathway Analysis
The following diagram illustrates the desired pathway versus the critical failure mode (
Figure 1: Reaction pathway showing the competition between the desired carbonyl reduction and the undesired nucleophilic attack on the fluorine atom.
Troubleshooting Guide (Q&A Format)
Module A: Reagent & Solvent Selection
Q1: I am using standard Methanol (MeOH) as a solvent, but I see a ~10-15% impurity by HPLC. What is it? Diagnosis: This is likely the 4-methoxy derivative .[1][2] Explanation: The aldehyde group is a strong Electron Withdrawing Group (EWG).[1][2] It pulls electron density from the ring, making the Fluorine at the para position susceptible to attack by nucleophiles. Methanol acts as both solvent and nucleophile (generating methoxide).[1][2] Solution:
-
Switch Solvent: Use THF (Tetrahydrofuran) as the primary solvent.[1][2]
-
Add MeOH Dropwise:
requires a protic source to react efficiently.[1][2] Dissolve the substrate in THF, cool to -10°C, add , and then add Methanol very slowly (stoichiometric equivalent) to activate the hydride without generating excess methoxide. -
Alternative: Use Ethanol or Isopropanol .[1][2] They are bulkier and less nucleophilic than methanol, significantly reducing the
rate [1].[2]
Q2: Can I use Lithium Aluminum Hydride (
Module B: Yield Optimization & Work-up
Q3: My TLC shows conversion, but I lose mass during the aqueous work-up. Where is my product?
Diagnosis: Borate Complex Entrapment.
Explanation: Borohydride reductions form tetraalkoxyborates (
-
Quench: Slowly add 1M HCl or saturated
until pH ~3-4. -
Stir: Stir vigorously for 30 minutes. This hydrolyzes the B-O bonds, releasing the free alcohol.
-
Extract: Use Ethyl Acetate (EtOAc).[1][2] The free alcohol will partition cleanly into the organic phase.[2]
Q4: The reaction stalls at 90% conversion. Should I heat it?
Recommendation: Avoid heating above 25°C.
Reasoning: Heating increases the rate of the
-
Add a second small portion of
(0.2 eq).[1][2] -
Ensure your solvent is dry (water destroys the hydride).[1][2]
-
If using THF, ensure you have added enough methanol (activator) to facilitate the hydride transfer.[2]
The "Gold Standard" Protocol
This protocol is designed to maximize yield (>95%) while suppressing the fluorine displacement side reaction.[2]
| Parameter | Specification | Reason |
| Stoichiometry | 1.0 eq Substrate : 0.6 eq | Theoretical need is 0.25 eq, but 0.5-0.6 ensures completion without large excess.[1][2] |
| Solvent System | THF (90%) / MeOH (10%) | THF solubilizes the lipophilic halide; MeOH activates the borohydride.[1][2] |
| Temperature | -10°C to 0°C | Critical to prevent |
| Concentration | 0.2 M to 0.5 M | Dilution helps control exotherms.[1][2] |
Step-by-Step Methodology
-
Dissolution: Charge a reaction flask with 5-Bromo-2-chloro-4-fluorobenzaldehyde (1.0 eq) and anhydrous THF (10 volumes). Stir until fully dissolved.
-
Cooling: Cool the solution to -10°C using an ice/salt bath.
-
Reagent Addition: Add
(0.6 eq) as a solid in one portion. (Note: The reaction will be slow initially as is not soluble in THF).[1][2] -
Activation: Add Methanol (1 volume) dropwise over 15 minutes via an addition funnel or syringe pump.
-
Monitoring: Stir at 0°C for 1 hour. Check HPLC/TLC.
-
Quench (Critical): Add Saturated
solution slowly at 0°C. -
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with Brine.
-
Drying: Dry over
, filter, and concentrate.
Decision Tree for Low Yields
Use this flowchart to diagnose specific failures in your current workflow.
Figure 2: Troubleshooting logic flow for yield optimization.
References
-
Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis; Springer: New York, 2007.[1][2] (General principles of chemoselective reduction and solvent effects on nucleophilicity).
-
Sigma-Aldrich. Product Specification: 5-Bromo-2-chloro-4-fluorobenzaldehyde.[1][2] (Verified CAS and physical properties).
-
Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry; Oxford University Press, 2012.[1][2] (Mechanisms of
on activated aryl fluorides). -
Organic Chemistry Portal. Reduction of Aldehydes: Sodium Borohydride. (Standard operating procedures for borohydride reductions).
For further assistance, please contact the Process Chemistry Support Team with your specific HPLC chromatograms.
Sources
Preventing debromination during benzyl alcohol synthesis
A Senior Application Scientist's Guide to Preventing Debromination
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who utilize brominated benzyl intermediates in the synthesis of benzyl alcohol derivatives. Unwanted debromination is a frequent and often frustrating side reaction that can significantly lower yields and complicate purification.
This document moves beyond simple protocols to explain the underlying mechanisms of debromination and provide field-tested, practical solutions for its prevention. We will explore this challenge across several common reaction types where benzyl bromide and its derivatives are key precursors.
Part 1: Understanding the Enemy - Why Debromination Occurs
Before troubleshooting, it's crucial to understand the chemical pathways that lead to the unwanted loss of your bromine substituent and its replacement with a hydrogen atom.
Q: What is debromination and why is it so prevalent with benzyl systems?
A: Debromination is a reductive process where a carbon-bromine (C-Br) bond is cleaved and replaced by a carbon-hydrogen (C-H) bond. Benzyl systems are particularly susceptible due to the stability of the benzylic position. The C-Br bond at a benzylic position is relatively weak, and any intermediates formed upon its cleavage, such as a benzyl radical or a benzyl organometallic species, are stabilized by resonance with the adjacent aromatic ring.[1][2] This inherent stability lowers the activation energy for reactions that involve the C-Br bond, including undesirable side reactions.
Q: What are the primary chemical mechanisms responsible for unwanted debromination?
A: Debromination during benzyl alcohol synthesis or the synthesis of its derivatives typically proceeds through two main pathways, often dictated by the type of reaction being performed:
-
Protonolysis of Organometallic Intermediates: This is the dominant pathway in Grignard or organolithium reactions. The benzyl-magnesium or benzyl-lithium species formed is a very strong base. If any acidic protons are available in the reaction mixture (e.g., from trace water in the solvent or on the glassware), it will rapidly and irreversibly quench the organometallic reagent, forming toluene as the debrominated byproduct.[3][4]
-
Reductive Dehalogenation in Catalytic Cycles: This mechanism is common in transition-metal-catalyzed reactions, such as Suzuki, Heck, or Sonogashira couplings. The intended catalytic cycle can be short-circuited. For instance, in a palladium-catalyzed reaction, the benzyl-palladium(II)-bromide intermediate, formed after oxidative addition, can be intercepted by a hydride source before it engages in the desired coupling step. This leads to reductive elimination, regenerating the Pd(0) catalyst and releasing the debrominated arene (e.g., toluene).[5][6] The hydride source can be a reagent, a solvent, or even a byproduct of a side reaction involving the base.
Part 2: Troubleshooting Guides for Common Synthetic Routes
Here, we address specific experimental problems in a question-and-answer format, providing both the causal explanation and actionable solutions.
A. Grignard & Organolithium Reactions
These reactions are fundamental for C-C bond formation but are highly sensitive to conditions that favor debromination via protonolysis.
Q: I'm attempting to synthesize a substituted benzyl alcohol by reacting my benzyl bromide with a ketone, but my main product is toluene. What is happening?
A: The formation of toluene is a classic indicator that your Grignard (or organolithium) reagent is being protonated (quenched) before it can react with the ketone. The benzyl Grignard reagent is a powerful base and will react with even weakly acidic protons.
Potential Causes & Solutions:
-
Cause 1: Residual Water. Moisture in your solvent, on your glassware, or in the magnesium turnings is the most common culprit.
-
Solution: Rigorously dry all glassware in an oven (e.g., >120 °C for several hours) and allow it to cool under an inert atmosphere (Nitrogen or Argon). Use freshly distilled, anhydrous solvents like THF or diethyl ether.[3]
-
-
Cause 2: Inactive Magnesium Surface. The magnesium turnings can have a passivating oxide layer (MgO) that inhibits the reaction.
-
Solution: Activate the magnesium before use. Common methods include crushing the turnings in a dry mortar and pestle, adding a small crystal of iodine (which is consumed upon initiation), or adding a few drops of 1,2-dibromoethane.
-
-
Cause 3: Wurtz Coupling. Besides toluene, you may also see bibenzyl (1,2-diphenylethane) as a byproduct. This comes from the coupling of two benzyl radicals or the reaction of the benzyl Grignard with unreacted benzyl bromide.
-
Solution: Maintain a low temperature after initiation (0-10 °C) and add the benzyl bromide solution slowly to a suspension of the activated magnesium. This keeps the concentration of the benzyl bromide low, minimizing this side reaction.[7]
-
Protocol 1: Optimized Formation of Benzylmagnesium Bromide
This protocol incorporates best practices to minimize protonolysis and other side reactions.
Materials:
-
Magnesium turnings
-
Iodine (one small crystal)
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Three-necked, round-bottom flask, condenser, dropping funnel, magnetic stirrer (all flame- or oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Assemble the dry glassware while hot and allow it to cool under a positive pressure of inert gas.
-
Place magnesium turnings (1.2 equivalents) and a single crystal of iodine in the flask.
-
Gently warm the flask with a heat gun under the inert atmosphere until purple iodine vapor is observed. This helps activate the magnesium surface.
-
Allow the flask to cool to room temperature, then add anhydrous THF to cover the magnesium.
-
In the dropping funnel, prepare a solution of benzyl bromide (1.0 equivalent) in anhydrous THF.
-
Add a small portion (~5-10%) of the benzyl bromide solution to the magnesium suspension to initiate the reaction. Initiation is typically indicated by the disappearance of the iodine color, gentle bubbling, and a slight exotherm.
-
Once the reaction has started, cool the flask in an ice-water bath.
-
Add the remaining benzyl bromide solution dropwise, maintaining a gentle reflux from the reaction exotherm. Do not apply external heating unless necessary.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours to ensure complete formation. The resulting dark grey/brown solution is your Grignard reagent, ready for use.
B. Palladium-Catalyzed Cross-Coupling Reactions
In these reactions, debromination occurs via reductive dehalogenation within the catalytic cycle. Success hinges on carefully selecting the reaction components to favor the desired coupling pathway.
Q: My Suzuki-Miyaura coupling of a substituted benzyl bromide with a boronic acid is plagued by reductive debromination, giving me the proto-dehalogenated starting material. How can I fix this?
A: This is a common problem, especially with electron-rich or sterically hindered benzyl bromides.[8] The key is to promote the rate of transmetalation and reductive elimination to form the desired product, making these steps faster than the competing reductive dehalogenation pathway.
Key Parameters to Optimize:
-
The Base: The choice of base is critical. Strong, non-nucleophilic bases are often used, but some can promote side reactions. Carbonates (Cs₂CO₃, K₂CO₃) or phosphates (K₃PO₄) are often superior to hydroxides or alkoxides, which can generate hydride species or water, leading to debromination.[6][8]
-
The Ligand: The ligand on the palladium catalyst dictates its reactivity. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) often accelerate the oxidative addition and reductive elimination steps, which can outcompete the debromination pathway.
-
The Solvent: Aprotic polar solvents like dioxane, THF, or toluene are common. The presence of a small amount of water can sometimes be beneficial for the Suzuki coupling mechanism, but an excess can be a proton source for debromination. Careful tuning is required.[8]
-
Temperature: Higher temperatures can increase the rate of debromination.[6] Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 70-90 °C).
| Parameter | Condition Favoring Debromination | Recommended Condition to Minimize Debromination | Rationale |
| Base | Strong alkoxides (e.g., NaOtBu) | Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) | Alkoxides can undergo β-hydride elimination to generate hydride species that cause reductive dehalogenation. Carbonates and phosphates are effective bases with a lower propensity for this side reaction.[8] |
| Ligand | Simple, less bulky ligands (e.g., PPh₃) | Bulky, electron-rich biaryl phosphines (e.g., SPhos, XPhos) | Bulky ligands promote the desired reductive elimination step of the catalytic cycle, making it kinetically more favorable than the debromination pathway. |
| Solvent | Protic solvents (e.g., alcohols) or wet aprotic solvents | Dry aprotic solvents (e.g., Toluene, Dioxane) with carefully controlled water content | Minimizes the availability of protons that can participate in the reductive dehalogenation step. |
| Temperature | High temperatures (>110 °C) | Moderate temperatures (70-90 °C) | Debromination pathways often have a higher activation energy; running the reaction at a lower temperature can selectively disfavor this side reaction.[6] |
This diagram provides a logical workflow for addressing debromination issues in palladium-catalyzed reactions.
Caption: A step-by-step troubleshooting workflow for debromination.
Q: Do these principles for preventing debromination in Suzuki reactions apply to other couplings like Heck or Sonogashira?
A: Yes, the core principles are broadly applicable. For any palladium-catalyzed coupling involving a benzyl bromide, the goal is to ensure the desired catalytic cycle turnover is much faster than the undesired reductive dehalogenation.
-
Heck Reaction: The mechanism also involves an oxidative addition/reductive elimination cycle. Choice of base and ligand is paramount to avoid the formation of hydride species that can cause debromination.[9][10]
-
Sonogashira Coupling: While typically very efficient, debromination can occur, especially if the reaction is sluggish. Ensuring an active catalyst system (Pd/Cu) and using a suitable amine base (like TEA or DIPEA) under anhydrous, anaerobic conditions is key to achieving high yields of the desired alkynylated product.[11][12]
Part 3: Final Recommendations
Q: I have optimized my reaction based on your guide, but debromination is still clipping my yield. What is a final strategy I can employ?
A: If extensive optimization fails, consider changing the starting material itself. Benzyl chlorides are less reactive towards oxidative addition than benzyl bromides.[8] While this means the overall reaction may be slower and require more forcing conditions (higher temperature, more active catalyst), the higher C-Cl bond strength makes them significantly less prone to the reductive dehalogenation side reaction. This trade-off between reactivity and stability can often be exploited to your advantage to achieve a higher yield of the desired coupled product, free from the debrominated impurity.
References
-
Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]
-
Sciencemadness Discussion Board. (2023). Quick and partial report on benzyl bromide synthesis. [Link]
- Google Patents. (1998).
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of organic chemistry, 71(14), 5369–5373. [Link]
-
Organic Chemistry Portal. Heck Reaction. [Link]
-
Organic Chemistry Portal. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. [Link]
-
Organic Chemistry Portal. Benzyl Ethers. [Link]
-
IIT Delhi, Department of Chemistry. Basic Organometallic Chemistry: Types of Reactions. [Link]
-
Gennaro, A., Isse, A. A., & Vianello, E. (1996). Electrochemical reduction of benzyl bromide in the presence of carbon dioxide. Journal of Electroanalytical Chemistry, 416(1-2), 173-178. [Link]
-
Joule, J. A., & Mills, K. (2000). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Molecules, 5(8), 957-962. [Link]
-
Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds. [Link]
-
The Organic Chemist. (2016, December 25). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. YouTube. [Link]
-
National Institutes of Health. (2019). Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. PMC. [Link]
-
Riu, A., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 333-340. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Organic Chemistry Portal. Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. [Link]
-
ChemOrgChem. (2025, August 24). Heck Cross-Coupling|Benzylation/CSIR 2019| Problem Solved|ChemOrgChem. YouTube. [Link]
-
Deng, M. Z., et al. (2000). A novel Suzuki-type cross-coupling reaction of cyclopropylboronic esters with benzyl bromides. Journal of the Chemical Society, Perkin Transactions 1, (23), 4159-4162. [Link]
-
The Organic Chemistry Tutor. (2023, March 16). Allylic and Benzylic Halides - SN1 and SN2 Reactions. YouTube. [Link]
-
Chemistry Steps. (2024). Benzylic Bromination. [Link]
-
Macmillan Group, Princeton University. (2010). Enantioselective α-Benzylation of Aldehydes via Photoredox Organocatalysis. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
-
Organic Chemistry Portal. Benzyl alcohol synthesis by benzylic substitution. [Link]
-
Hanumanthu, R., & Weaver, J. D., III. (2024). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. Organic Letters, 26(26), 5248–5252. [Link]
-
Reddit. (2025). Why do dimethoxy-substituted benzylic/aryl bromides fail to form Grignard reagents?. [Link]
-
Aakash Institute. Dehydrohalogenation to Alkene and Alkyne, Saytzeff or Zaitsev's Rule, Practice Problems and Frequently Asked Questions in Chemistry. [Link]
-
Organic Chemistry Portal. Substituted arene synthesis by alkynylation. [Link]
-
Wikipedia. Heck reaction. [Link]
-
ResearchGate. (2025). The First Palladium-Catalyzed Sonogashira Coupling of Unactivated Secondary Alkyl Bromides. [Link]
-
Kim, H., et al. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters, 16(14), 3784–3787. [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
-
ResearchGate. (2013). What is a green way to convert benzylic alcohols to benzylic chlorides or bromides?. [Link]
-
Grokipedia. Dehalogenation. [Link]
-
National Institutes of Health. (2020). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC. [Link]
-
National Center for Biotechnology Information. (2021). Benzylation of hydroxyl groups by Williamson reaction. [Link]
-
Jarosz, S., & Szewczyk, K. (2014). Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement. Beilstein journal of organic chemistry, 10, 1969–1975. [Link]
- Google Patents. (2000).
-
Chemistry LibreTexts. (2022). 12.1: Organometallic reactions. [Link]
-
Britannica. Organometallic compound - Stability, Reactivity, Bonding. [Link]
-
ResearchGate. (2018). Research Progress on Dehalogenation Reaction. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heck Reaction [organic-chemistry.org]
- 10. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Purification methods for (5-Bromo-2-chloro-4-fluorophenyl)methanol
Technical Support Center: Purification of (5-Bromo-2-chloro-4-fluorophenyl)methanol
Case ID: PUR-5BC4F-MEOH Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Target Molecule: this compound (CAS: 1280718-70-8 / Analogous Intermediates)[1][2]
Executive Summary
You are working with a poly-halogenated benzyl alcohol, a critical intermediate often associated with the synthesis of SGLT2 inhibitors (e.g., Canagliflozin/Empagliflozin analogs).[2] The presence of three distinct halogens (Br, Cl, F) imparts significant lipophilicity to the molecule while the hydroxymethyl group (-CH₂OH) provides a handle for polarity.[2]
Common Pain Points:
-
Over-retention of Boron species: If synthesized via borohydride reduction, boron salts often form sticky complexes that hinder crystallization.[1]
-
Regioisomer Contamination: Halogen migration or incorrect starting material isomers (e.g., 4-bromo vs 5-bromo) are difficult to separate via standard extraction.[1][2]
-
Oiling Out: The melting point is likely in the 60–90°C range; incorrect solvent ratios will cause the product to oil out rather than crystallize.
Part 1: Diagnostic Triage (FAQ)
Q1: My crude product is a sticky yellow oil that won't solidify. What is happening? A: This is typically caused by residual solvent (Toluene/DCM) or boron complexation.[1]
-
Immediate Fix: Dissolve the oil in Methyl tert-butyl ether (MTBE) and wash twice with 1M aqueous HCl, followed by brine.[1][2] The acid wash breaks down borate esters. Dry over MgSO₄ and evaporate.[1] If it remains an oil, proceed to the Recrystallization Protocol using seed crystals.
Q2: I see a spot on TLC just below my product. What is it? A: This is likely the unreacted aldehyde or the over-reduced toluene derivative (rare with NaBH₄, common with stronger reducers). If the spot is above the product, it is likely the unreacted ester or a dimeric ether byproduct.
-
Action: If the impurity is >5%, use Column Chromatography (Method B). If <5%, Recrystallization (Method A) is sufficient.[1]
Q3: What is the solubility profile? A:
-
High Solubility: DCM, Ethyl Acetate, THF, Acetone.[2]
-
Moderate Solubility (Hot): Toluene, Ethanol, Isopropanol.[2]
-
Low Solubility (Cold): Heptane, Hexane, Water.[2]
Part 2: The "Golden Path" Protocols
Method A: Recrystallization (Preferred for Scale >5g)
Causality: This method leverages the steep solubility curve of poly-halogenated aromatics in Toluene/Heptane systems.[1][2] Toluene solubilizes the aromatic core, while Heptane acts as an anti-solvent to force lattice formation upon cooling.[2]
Reagents:
Protocol:
-
Dissolution: Place the crude solid in a round-bottom flask. Add Toluene (approx. 2-3 mL per gram of solid).[1][2]
-
Heating: Heat to 60–70°C. The solid should dissolve completely. If not, add Toluene in 0.5 mL increments.[2] Do not boil aggressively; these benzyl alcohols can be thermally sensitive.[1]
-
Anti-Solvent Addition: While maintaining temperature at 60°C, slowly add n-Heptane dropwise.[1][2]
-
Visual Cue: Stop immediately when a faint, persistent turbidity (cloudiness) appears.[1]
-
-
Re-solubilization: Add 1-2 drops of Toluene to clear the solution back to transparent.[1]
-
Controlled Cooling: Remove heat. Let the flask cool to room temperature undisturbed (stirring can induce oiling).[1]
-
Crystallization: Once at RT, move to a 4°C fridge for 2 hours.
-
Filtration: Filter the white crystalline needles. Wash the cake with cold Heptane.
Expected Yield: 75–85% recovery.[1] Purity: >98% (HPLC).
Method B: Flash Column Chromatography (High Purity/Small Scale)
Causality: The polarity difference between the benzyl alcohol and its non-polar halogenated precursors allows for effective separation on silica.
Stationary Phase: Silica Gel (230-400 mesh).[1][2] Mobile Phase: Hexane : Ethyl Acetate (Gradient).[1]
Gradient Table:
| Volume (CV) | Hexane % | Ethyl Acetate % | Target Elution |
| 0–2 | 100% | 0% | Non-polar impurities (dimers) |
| 2–5 | 95% | 5% | Unreacted Ester/Aldehyde |
| 5–12 | 85% | 15% | This compound |
| 12+ | 50% | 50% | Polar byproducts (acids/salts) |
Part 3: Troubleshooting Logic (Visualized)
The following decision tree guides you through the purification strategy based on the physical state and impurity profile of your crude material.
Figure 1: Decision matrix for selecting the appropriate purification route based on crude material state.[1][2]
Part 4: Scientific Rationale & Mechanism
1. The "Halogen Effect" on Solubility The presence of Bromine (Pos 5), Chlorine (Pos 2), and Fluorine (Pos 4) creates a "lipophilic shield" around the benzene ring. While the hydroxyl group (-OH) is polar, the bulk of the molecule is hydrophobic.
-
Implication: This molecule will dissolve too easily in pure Ethanol or Methanol, making crystallization difficult (low recovery).[1] By using Toluene , we engage in
stacking interactions with the aromatic ring, while Heptane forces the polar -OH groups to associate, driving crystal lattice formation [1].[2]
2. Boron Complexation (The "Hidden" Impurity)
If you synthesized this via reduction of 5-bromo-2-chloro-4-fluorobenzoic acid (or ester) using Sodium Borohydride (
-
Mechanism:[1][2] The alcohol oxygen binds to boron, forming species like
.[2] These are soluble in organics and prevent crystallization.[1]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Solution: The Acid Wash (1M HCl) described in the FAQ hydrolyzes these esters:
The resulting boric acid ( ) partitions into the aqueous phase, leaving the pure alcohol in the organic layer [2].
3. Thermal Stability Benzyl alcohols with ortho-halogens (like the 2-Chloro substituent here) can be prone to self-alkylation or polymerization under high heat due to the "benzyl halide" character if activated.[1][2]
-
Warning: Avoid boiling Toluene (>110°C) for extended periods.[1] Keep recrystallization temperatures below 80°C to prevent degradation.[1]
References
-
Anderson, N. G. (2012).[1] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1] (Chapter 8: Crystallization and Purification).[1]
-
Zhang, J., et al. (2022).[3] "Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors." ResearchGate.[1][4] (Describes the synthesis and handling of the precursor acid).
-
PubChem Compound Summary. (2025). "(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone" (Structural Analog Data for Solubility inference). National Center for Biotechnology Information.[1]
-
Google Patents. (2023).[1][5] "Synthesis method for empagliflozin key intermediate." WO2023005587A1.[1] (Details reduction and workup of halogenated benzyl intermediates).
Sources
- 1. (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone | C13H7BrClFO | CID 15941367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN104478670B - The preparation method of the bromo-2-of 5-chloro-4 '-ethoxy diphenyl methane - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Solvent selection for (5-Bromo-2-chloro-4-fluorophenyl)methanol crystallization
Technical Support Center: Process Chemistry Division Ticket ID: #CRYST-5BCF-001 Subject: Solvent System Optimization & Troubleshooting for (5-Bromo-2-chloro-4-fluorophenyl)methanol Status: Open for User Implementation Assigned Specialist: Senior Application Scientist, Crystallization Unit
Executive Summary
This guide addresses the crystallization of This compound , a highly functionalized benzyl alcohol intermediate often utilized in the synthesis of SGLT2 inhibitors and complex agrochemicals. The presence of three distinct halogens (Br, Cl, F) alongside a polar hydroxyl group creates a "Janus-faced" molecule—simultaneously lipophilic and capable of hydrogen bonding. This duality frequently leads to Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out," rather than clean nucleation.
This support module provides a validated solvent selection strategy, troubleshooting for oiling out, and impurity rejection protocols.
Module 1: Solvent Selection Strategy
The Solubility Profile
Based on the molecular structure (benzyl alcohol core + poly-halogenation), the compound exhibits the following solubility behaviors. You must verify these experimentally using the Gravimetric Solubility Protocol (see Section 3).
| Solvent Class | Predicted Solubility | Role in Crystallization | Risk Factor |
| Alcohols (MeOH, EtOH, IPA) | High | Primary Solvent | High solubility at RT may reduce yield; requires cooling to < -10°C. |
| Esters (Ethyl Acetate, IPAc) | Moderate-High | Primary Solvent | Recommended. Good temperature dependence for cooling crystallization. |
| Aromatics (Toluene, Xylenes) | Moderate | Modifier / Co-solvent | Good for solubilizing the halogenated ring, but may hold impurities. |
| Alkanes (Heptane, Hexane) | Low (Anti-solvent) | Anti-solvent | Critical: Addition often triggers oiling out if added too fast. |
| Water | Very Low | Anti-solvent | Not Recommended. Immiscibility with esters/aromatics creates emulsions. |
Solvent System Decision Tree
Use this logic flow to select your starting system based on your specific yield/purity goals.
Figure 1: Decision logic for selecting the initial solvent system based on process goals.
Module 2: Troubleshooting "Oiling Out" (LLPS)
Issue: The solution becomes turbid/milky, and oily droplets form instead of crystals. Root Cause: The metastable zone width (MSZW) is too wide, or the operating temperature is above the liquid-liquid phase boundary but below the solubility curve. This is common in poly-halogenated benzyl alcohols due to weak crystal lattice energy relative to solvation forces [1].
Corrective Action Protocol: The "Seeding Bridge"
Do not simply cool further; this will only solidify the oil into an amorphous glass.
-
Determine Saturation Temperature (
): Find the temperature where the solid completely dissolves. -
Superheat: Heat to
to destroy memory effects. -
Cool to Nucleation Window: Cool to
(very low supersaturation). -
Seed Addition: Add 0.5 - 1.0 wt% of pure seed crystals.
-
Note: If you lack seeds, generate them by taking 1 mL of solution, evaporating it on a watch glass, and scratching the residue.
-
-
Age: Hold temperature for 1-2 hours until seeds grow visible facets.
-
Slow Cooling: Cool at 0.1°C/min. Do not crash cool.
Module 3: Impurity Rejection (Regioisomers)
Issue: The product contains des-halo impurities (e.g., missing Cl or F) or regioisomers (Br at position 3 instead of 5). Mechanism: Halogenated isomers often crystallize as solid solutions due to similar van der Waals radii (Cl ≈ 1.75 Å, Br ≈ 1.85 Å) [2].
Recommended Solvent Strategy: Switch to a Toluene/Heptane system.
-
Why? Aromatic solvents (Toluene) interact via
- stacking with the benzene ring. The subtle electronic differences between the correct fluorinated isomer and impurities will cause a greater solubility difference in aromatic solvents than in alcohols.
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use water as an anti-solvent with Methanol? A: Technically yes, but proceed with caution. While water is a strong anti-solvent for this molecule, the high local supersaturation at the dropwise addition point often triggers immediate oiling out. If you must use water, use a Reverse Addition method: drip the methanol solution into a seeded water slurry.
Q2: My crystals are needle-like and filter poorly. How do I fix this? A: Needle habit is common in rapid cooling scenarios.
-
Fix: Switch to Temperature Cycling .
-
Heat the slurry to dissolve fines (e.g., 40°C).
-
Cool to induce growth (e.g., 20°C).
-
Repeat 3-4 times. This "Ostwald Ripening" effect typically creates blockier, easier-to-filter prisms.
-
Q3: The solid melts upon drying. What is happening? A: You likely have residual solvent trapped in the lattice (solvate formation) or the melting point is naturally low (likely < 60-80°C for this class).
-
Fix: Analyze via TGA/DSC. If it is a solvate, dry under vacuum at a temperature below the desolvation point, or reslurry in a non-solvating solvent (e.g., Hexane) before drying.
Module 5: Experimental Protocols
Gravimetric Solubility Determination
Use this to generate the data missing from literature.
-
Preparation: Weigh 500 mg of this compound into four HPLC vials.
-
Solvent Addition: Add 1.0 mL of solvent (MeOH, EtOAc, Toluene, IPA) to each.
-
Equilibration: Stir at 25°C for 4 hours. If solid dissolves completely, add more solid until a suspension remains.
-
Sampling: Filter the supernatant through a 0.45 µm syringe filter into a tared vial.
-
Drying: Evaporate solvent (vacuum oven or N2 stream) and weigh the residue.
-
Calculation:
Oiling Out Rescue Workflow
Figure 2: Step-by-step rescue protocol for oiling out events.
References
-
Mettler Toledo. "Oiling Out in Crystallization: Mechanisms and Solutions." Particle Engineering Technical Resources.
- Mullin, J. W.Crystallization. 4th Edition, Butterworth-Heinemann, 2001.
-
ACS Green Chemistry Institute. "ACS Solvent Selection Guide." American Chemical Society.[1]
-
Sanofi. "Solvent Selection Guide: A Step Toward More Sustainable Processes." Organic Process Research & Development, 2013.[2]
Disclaimer: This guide is for research and development purposes. All protocols should be executed in a fume hood with appropriate PPE, as halogenated benzyl alcohols can be skin irritants and lachrymators.
Sources
Handling moisture sensitivity of halogenated benzyl halides
Technical Support Center: Halogenated Benzyl Halides Topic: Handling Moisture Sensitivity & Stability Ticket Type: Advanced Troubleshooting & Best Practices Audience: Senior Researchers, Process Chemists, Drug Development Leads
Introduction: The "Invisible" Variable in Your Yield
As Application Scientists, we often see reaction failures attributed to catalyst loading or ligand design when the culprit is actually the precursor quality.[1] Halogenated benzyl halides (e.g., benzyl chloride, benzyl bromide) are chemically deceptive. They appear stable but undergo autocatalytic hydrolysis upon exposure to atmospheric moisture.
The benzylic carbon is highly electrophilic.[1] In the presence of water, it hydrolyzes to form the corresponding benzyl alcohol and a hydrogen halide (
This guide replaces generic "store in a cool dry place" advice with field-proven protocols to detect, reverse, and prevent moisture-induced degradation.
Module 1: Diagnostics & Storage (The "Unboxing" Phase)
Before you set up a reaction, you must validate the integrity of the reagent.[2] A bottle opened three months ago is likely compromised.[1]
Diagnostic Protocol: Is my reagent compromised?
| Indicator | Observation | Technical Diagnosis | Action Required |
| Visual (Liquids) | Cloudiness or suspended droplets | Phase separation of Benzyl Alcohol (hydrolysis product) or water. | Purify immediately. (See Module 2) |
| Visual (Solids) | Caking or "wet" appearance | Surface hydrolysis has created a hygroscopic film.[1] | Recrystallize. |
| Olfactory | Sharp, acrid "biting" smell | High concentration of HX gas (HCl/HBr) trapped in the headspace. | Vent carefully in hood; assume degradation. |
| NMR ( | Shift change ( | Benzyl protons ( | Quantify % hydrolysis. If >5%, purify. |
The Hydrolysis Pathway (Mechanism of Failure)
Understanding how it fails dictates how you save it.
Figure 1: The degradation cycle. Note that the HX byproduct can catalyze Friedel-Crafts polymerization (turning the liquid pink/red), further consuming your reagent.
Module 2: Purification Protocols (The "Reset" Button)
Do NOT use silica gel for purification. Silica is slightly acidic and can accelerate the decomposition of sensitive benzyl halides (especially those with electron-donating groups like -OMe).
Protocol A: The "Alumina Plug" (For Liquids)
Best for: Removing HX and Benzyl Alcohol trace impurities quickly.
-
Preparation: Pack a short glass column (or a large sintered funnel) with Neutral or Basic Alumina (Activity Grade I).[1]
-
Why Neutral/Basic? It scavenges the acidic HX byproduct and adsorbs the more polar benzyl alcohol.[1]
-
-
Elution: Flush the benzyl halide through the plug using a non-polar solvent (e.g., Hexanes or dry DCM).[1]
-
Ratio: Use ~10g Alumina per 1g of suspected impurity.
-
-
Recovery: Concentrate the filtrate under reduced pressure (Rotavap).
-
Storage: Store immediately over activated 4Å Molecular Sieves under Argon.
Protocol B: Recrystallization (For Solids)
Best for: High-melting benzyl halides (e.g., 4-Nitrobenzyl bromide).
-
Dissolve in minimum hot ethanol or ethanol/hexane mix.
-
Cool slowly to induce crystallization.[1]
-
Crucial Step: Wash the crystals with cold pentane or hexanes to remove surface impurities.[1]
-
Dry under high vacuum (Schlenk line) for >4 hours to remove lattice solvents.
Module 3: Reaction Setup (Critical Control Points)
The most common failure mode is Grignard Reagent Formation .[1] Benzyl halides are notorious for "Wurtz Coupling" (homocoupling) and difficulty initiating.[1]
Workflow: Successful Benzyl Grignard Formation
The Problem:
The Solution:
-
Activation: Flame-dry glassware under vacuum. Use mechanically activated Mg turnings (stir dry turnings vigorously overnight under
to expose fresh metal).[1] -
Dilution is Key: Dissolve the benzyl halide in high-volume ether/THF (0.5 M or less).
-
Cryogenic Initiation: Unlike typical Grignards, initiate at 0°C to -10°C . High temp favors Wurtz coupling.
-
Slow Addition: Add the halide solution dropwise over 1-2 hours.
Figure 2: Decision tree for minimizing Wurtz coupling during Grignard formation.
Module 4: Troubleshooting & FAQs
Q1: I spilled Benzyl Bromide. It is acting as a lachrymator (tear gas). How do I clean it? A: Do not just wipe it up.[1] The vapors are potent.[1]
-
Evacuate the immediate area.
-
Neutralize: Cover the spill with a mixture of aqueous ammonia and ethanol.[1] The ammonia reacts with the benzyl halide to form benzyl amine (non-lachrymatory) and ammonium halide.[1]
-
Wait: Allow 30 minutes for the reaction to complete before cleaning with soap and water [1].
Q2: My reaction yield is low, but the starting material is gone. Where did it go? A: If you used silica chromatography, your product might have decomposed on the column.[3][4] Benzyl halides and their derivatives are often unstable on acidic silica.[1]
-
Fix: Use Neutral Alumina columns or treat your silica gel with 1% Triethylamine (TEA) in the eluent to neutralize acidic sites [2].[1]
Q3: Can I store Benzyl Chloride in plastic bottles? A: generally No . Benzyl halides can permeate Low-Density Polyethylene (LDPE) and may leach plasticizers. They also hydrolyze slowly, releasing HCl which embrittles plastics.
-
Fix: Store in glass with a Teflon-lined cap. Parafilm the cap to prevent moisture ingress.[1]
Q4: Why did my liquid turn pink/red during storage? A: This indicates Friedel-Crafts alkylation .[1] The trace HCl formed from hydrolysis catalyzed the reaction of the benzyl halide with itself (polymerization).
-
Fix: The reagent is heavily degraded.[1] Distillation is required, but if the viscosity is high (polymer content), discard and buy fresh.
References
-
Pangborn, A. B., et al. (1996). Safe and Convenient Procedure for Solvent Purification.[1] Organometallics, 15(5), 1518–1520. (Contextual grounding for drying protocols).
-
Lai, Y. H. (1981). Grignard Reagents from Chemically Active Magnesium.[1] Synthesis, 1981(8), 585-604. (Grounding for Wurtz coupling avoidance).
-
Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry.[1] 5th Ed.[1] Longman Scientific & Technical. (Standard for Neutral Alumina purification).[1][5]
Sources
Technical Support Center: Optimizing Regioselectivity in Coupling Reactions of 5-Bromo-2-Chloro-4-Fluoro Scaffolds
Welcome to the technical support center for navigating the complexities of regioselective coupling reactions involving 5-bromo-2-chloro-4-fluoro substituted aromatic and heteroaromatic scaffolds. These building blocks are of immense interest in medicinal chemistry and materials science due to the distinct electronic environments of the three halogen atoms, offering a versatile platform for sequential and site-selective functionalization. This guide provides field-proven insights, troubleshooting advice, and detailed protocols to help you achieve your desired regiochemical outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the halogens on a 5-bromo-2-chloro-4-fluoro scaffold in palladium-catalyzed cross-coupling reactions?
A1: In general, the reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the order: I > Br > Cl > F.[1] Therefore, for a 5-bromo-2-chloro-4-fluoro scaffold, the C-Br bond is the most likely to react first under standard conditions. The C-Cl bond is less reactive, and the C-F bond is typically the least reactive and often remains intact. However, the electronic nature of the aromatic or heteroaromatic ring can influence this reactivity order.[2] For instance, the electron-deficient nature of a pyrimidine ring can activate the C-Cl bond, making it more susceptible to oxidative addition.[2][3]
Q2: How does the fluorine atom at the 4-position influence the regioselectivity of the coupling reaction?
A2: The strongly electron-withdrawing nature of the fluorine atom significantly influences the electronic properties of the scaffold. It can enhance the electrophilicity of the adjacent carbon atoms, potentially affecting the rate of oxidative addition at those positions. This electronic effect can be a tool to fine-tune the regioselectivity of the reaction.
Q3: Can I selectively couple at the C-Cl position while leaving the C-Br bond untouched?
A3: While the inherent reactivity favors the C-Br bond, achieving selectivity for the C-Cl position is challenging but possible. It typically requires more forcing reaction conditions, such as higher temperatures and more robust catalyst systems, often after the more reactive C-Br site has been functionalized.[2] Judicious choice of ligands can also play a crucial role in altering the innate selectivity.[4]
Q4: What are the most common side reactions to watch out for?
A4: Common side reactions include:
-
Homocoupling: Formation of a biaryl product from the coupling of two molecules of the organometallic reagent or two molecules of the halo-scaffold.
-
Dehalogenation: Reduction of the carbon-halogen bond, leading to the loss of a halogen atom.
-
Formation of regioisomers: Coupling at undesired positions, leading to a mixture of products that can be difficult to separate. Careful optimization of reaction conditions is key to minimizing these side products.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low or no conversion | 1. Inactive catalyst. 2. Insufficiently degassed solvents/reagents. 3. Inappropriate base or solvent. 4. Low reaction temperature. | 1. Use a fresh batch of palladium catalyst or a pre-catalyst. 2. Ensure all solvents and reagents are thoroughly degassed using techniques like freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen).[2] 3. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., 1,4-dioxane, THF, DMF, toluene).[3] 4. Gradually increase the reaction temperature, monitoring for product formation and potential side reactions. |
| Poor regioselectivity (mixture of C-Br and C-Cl coupled products) | 1. Reaction conditions are too harsh, leading to the reaction of the less reactive C-Cl bond. 2. The chosen ligand does not provide sufficient selectivity. | 1. Employ milder reaction conditions. Lower the temperature and use a less reactive base.[2] 2. Screen a variety of phosphine ligands. Bulky, electron-rich ligands can sometimes favor reaction at the more sterically accessible C-Br position. For selective C-Cl coupling, more specialized ligands might be necessary.[4] |
| Significant homocoupling of the boronic acid/ester | 1. Slow transmetalation step. 2. Presence of oxygen. | 1. Ensure the use of an appropriate base to facilitate the transmetalation step. 2. Rigorously exclude oxygen from the reaction mixture by maintaining a positive pressure of an inert gas. |
| Dehalogenation of the starting material | 1. Presence of water or protic impurities. 2. Certain bases can promote hydrodehalogenation. | 1. Use anhydrous solvents and reagents. 2. Consider using a non-nucleophilic base. |
Experimental Protocols
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C-5 Position (C-Br)
This protocol provides a general procedure for the selective Suzuki-Miyaura coupling at the C-5 bromine position of a 5-bromo-2-chloro-4-fluoro scaffold.
Workflow Diagram:
A general workflow for Suzuki-Miyaura coupling.
Materials:
-
5-bromo-2-chloro-4-fluoro scaffold (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[3]
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)[3]
-
Degassed solvent (e.g., 1,4-dioxane/water mixture, typically 4:1 to 10:1)[5]
Procedure:
-
To a dry reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the 5-bromo-2-chloro-4-fluoro scaffold, arylboronic acid, and base.
-
Add the palladium catalyst.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[2]
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Regioselective Sonogashira Coupling at the C-5 Position (C-Br)
This protocol outlines a general method for the selective Sonogashira coupling of a terminal alkyne at the C-5 bromine position.
Workflow Diagram:
A general workflow for Sonogashira coupling.
Materials:
-
5-bromo-2-chloro-4-fluoro scaffold (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[2]
-
Copper(I) co-catalyst (e.g., CuI, 5-10 mol%)[2]
-
Amine base (e.g., triethylamine or diisopropylamine, excess)
-
Degassed solvent (e.g., THF or DMF)
Procedure:
-
In a dry reaction vessel, add the 5-bromo-2-chloro-4-fluoro scaffold, palladium catalyst, and copper(I) co-catalyst.
-
Seal the vessel and establish an inert atmosphere.
-
Add the degassed solvent and the amine base.
-
Add the terminal alkyne dropwise with stirring.
-
Stir the reaction mixture at the desired temperature (often room temperature to 80 °C).[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Protocol 3: Regioselective Buchwald-Hartwig Amination at the C-5 Position (C-Br)
This protocol describes a general procedure for the selective C-N bond formation at the C-5 bromine position.
Workflow Diagram:
A general workflow for Buchwald-Hartwig amination.
Materials:
-
5-bromo-2-chloro-4-fluoro scaffold (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)[6]
-
Phosphine ligand (e.g., Xantphos, 2-4 mol%)[6]
-
Base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
To a dry Schlenk tube, add the 5-bromo-2-chloro-4-fluoro scaffold, amine, base, palladium pre-catalyst, and phosphine ligand.
-
Evacuate and backfill the tube with an inert gas three times.[6]
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 100-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.[6]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of Celite to remove inorganic salts.
-
Concentrate the filtrate and purify the crude product by column chromatography.
References
-
Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]
-
PubMed. Competition between C-C and C-H Bond Fluorination: A Continuum of Electron Transfer and Hydrogen Atom Transfer Mechanisms. Available at: [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Chemo- and regioselective reactions of 5-bromo enones/enaminones with pyrazoles. Available at: [Link]
-
Česká a slovenská farmacie. Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol. Available at: [Link]
-
PubMed. Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles. Available at: [Link]
-
PubMed. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. Available at: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]
-
ResearchGate. 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g. Available at: [Link]
-
ResearchGate. Cross-Coupling Reactions of Polyhalogenated Heterocycles. Available at: [Link]
-
MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available at: [Link]
-
PMC. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Available at: [Link]
-
PMC. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Available at: [Link]
-
Journal of the American Chemical Society. B–N, B–O, and B–CN Bond Formation via Palladium-Catalyzed Cross-Coupling of B-Bromo-Carboranes. Available at: [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link]
-
Wikipedia. Sonogashira coupling. Available at: [Link]
-
MDPI. Synthesis, Conformational Analysis and Evaluation of the 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[5][7]thiazepines as Potential α-Glucosidase and/or α-Amylase Inhibitors. Available at: [Link]
-
SciSpace. RSC_CC_C4CC01848F 3..6. Available at: [Link]
-
PMC. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Available at: [Link]
-
eScholarship.org. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Available at: [Link]
-
ResearchGate. Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids | Request PDF. Available at: [Link]
-
ACS Publications. Strategies for Corrole Functionalization | Chemical Reviews. Available at: [Link]
-
InCatT - Innovative Catalyst Technologies. Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review). Available at: [Link]
-
ResearchGate. Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl... Available at: [Link]
-
ResearchGate. (PDF) Front Cover: Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. Available at: [Link]
-
ResearchGate. Fluorofunctionalization of C C Bonds with Selectfluor: Synthesis of β-Fluoropiperazines through a Substrate-Guided Reactivity Switch | Request PDF. Available at: [Link]
-
PMC. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Available at: [Link]
-
A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics.. Available at: [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available at: [Link]
-
Development of Selective C–C and C–N Bond-Forming Reactions Using Metals and Enzymes. Available at: [Link]
-
Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]
-
JOCPR. Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Česká a slovenská farmacie: Syntéza, charakterizace, studie molekulárního dokování nových alkylových derivátů 5-(2-brom-4-fluorfenyl)-4-ethyl-4H-1,2,4-triazol-3-thiolu [csfarmacie.cz]
Technical Support Center: Stability & Handling of (5-Bromo-2-chloro-4-fluorophenyl)methanol
Product: (5-Bromo-2-chloro-4-fluorophenyl)methanol CAS: 1280718-70-8 Support Ticket: #STAB-BCF-001 Status: Resolved / Knowledge Base Article
Executive Summary (The "Why")
This guide addresses the stability profile of This compound under basic conditions. While benzyl alcohols are generally robust, the specific halogenation pattern (2-Cl, 4-F, 5-Br) of this molecule introduces unique electronic vulnerabilities.
Core Stability Verdict:
-
Aqueous Inorganic Bases (NaOH, K₂CO₃): High Stability at ambient temperature.
-
Strong Anhydrous Bases (NaH, KOtBu): Moderate Stability. Risk of intramolecular cyclization or nucleophilic aromatic substitution (SₙAr) at elevated temperatures (>60°C).
-
Organolithiums (n-BuLi): Unstable. Rapid Lithium-Halogen exchange will occur, primarily at the 5-Bromo position, after deprotonation of the hydroxyl group.
Chemical Stability Profile
The stability of this molecule is dictated by the competition between the benzylic oxygen (nucleophile) and the aromatic ring carbons (electrophiles).
| Feature | Electronic Effect | Risk Under Basic Conditions |
| Benzyl Alcohol (-CH₂OH) | Primary Pathway. The alkoxide is stable but highly nucleophilic. | |
| 4-Fluorine | High electronegativity; activates C4. | SₙAr Risk. Susceptible to displacement by strong nucleophiles (OH⁻, OR⁻) if forcing conditions are used. |
| 2-Chlorine | Steric bulk; inductive withdrawal. | Cyclization Risk. Proximity to the alkoxide allows for potential 5-exo-trig cyclization to form a dihydroisobenzofuran derivative (trace impurity). |
| 5-Bromine | Weak deactivation. | Metal Exchange Risk. The C-Br bond is the weakest; highly labile to Lithium-Halogen exchange. |
Visualizing the Degradation Pathways
The following diagram outlines the decision matrix for stability based on reaction conditions.
Figure 1: Stability decision tree based on base strength and temperature.
Troubleshooting & FAQs
Q1: I see a new impurity (M-20) by LCMS after heating with NaH in DMF. What is it?
Diagnosis: This is likely the intramolecular cyclization product: 5-bromo-6-fluoro-1,3-dihydroisobenzofuran .
-
Mechanism: The strong base generates the benzylic alkoxide, which attacks the C-2 position, displacing the Chlorine atom.
-
Solution: Lower the reaction temperature below 50°C. Switch to a less polar solvent (e.g., THF instead of DMF) to reduce the nucleophilicity of the alkoxide.
Q2: Can I use this molecule in a Suzuki coupling with the 5-Br position using a basic carbonate buffer?
Answer: Yes, but caution is required.
-
Risk: While Carbonate bases (K₂CO₃, Cs₂CO₃) are generally safe, the 4-Fluoro group makes the ring slightly activated.
-
Protocol Adjustment: Use anhydrous conditions if possible. Water at reflux can act as a nucleophile, slowly hydrolyzing the C-F bond to a phenol (C-OH). Monitor the disappearance of the Fluorine signal via ¹⁹F NMR.
Q3: My yield is low during O-alkylation. The starting material is consumed, but multiple spots appear on TLC.
Diagnosis: You are likely observing SₙAr competition .
-
Explanation: If you are alkylating the oxygen (e.g., with MeI or BnBr), the base might be attacking the aromatic ring (displacing F) instead of just deprotonating the OH.
-
Correction: Use a non-nucleophilic base (e.g., NaH or KOtBu) at 0°C and add the electrophile immediately. Do not let the alkoxide stir at ambient temperature for prolonged periods before addition.
Standard Operating Procedures (SOPs)
Protocol A: Safe O-Alkylation (Mitigating Side Reactions)
Use this protocol to functionalize the alcohol without degrading the halogenated ring.
Reagents:
-
Substrate: 1.0 eq
-
Base: Sodium Hydride (NaH, 60% dispersion), 1.1 eq
-
Solvent: Anhydrous THF (0.2 M concentration)
-
Electrophile: Alkyl Halide, 1.2 eq
Step-by-Step:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
-
Solvation: Dissolve the substrate in anhydrous THF and cool to 0°C (Ice bath).
-
Deprotonation: Add NaH portion-wise over 10 minutes.
-
Checkpoint: Gas evolution (H₂) should be steady.
-
-
Activation: Stir at 0°C for exactly 15 minutes. Do not warm to RT yet.
-
Reasoning: Minimizes the time the "naked" alkoxide exists, reducing the risk of it attacking the C-2 Chlorine (Cyclization).
-
-
Addition: Add the electrophile dropwise.
-
Reaction: Allow to warm to RT slowly. Monitor via TLC/HPLC.
-
Quench: Quench with saturated NH₄Cl solution at 0°C.
Protocol B: Base Stability Stress Test
Use this to validate batch stability before scaling up.
-
Dissolve 50 mg of substrate in 1 mL of solvent (e.g., MeOH or THF).
-
Add 2.0 eq of the intended base (e.g., NaOH).
-
Heat to the intended process temperature for 1 hour.
-
Analysis:
-
HPLC: Check for new peaks.
-
¹⁹F NMR: A shift in the Fluorine signal indicates SₙAr displacement (Ar-F
Ar-OR). -
¹H NMR: Disappearance of the benzylic -CH₂- singlet (approx
4.6 ppm) indicates polymerization or oxidation.
-
References
Technical Support Center: Benzyl Alcohol Impurity Management
Topic: Removing Benzaldehyde Impurities from Benzyl Alcohol
Audience: Researchers, Formulation Scientists, and Drug Development Professionals.
Introduction: The "Hidden" Schiff Base Crisis
Why are you here? You are likely observing unexplained degradation in your peptide or protein formulations, or unexpected peaks in your LC-MS data. The culprit is often Benzaldehyde , the primary oxidation product of Benzyl Alcohol.
While Benzyl Alcohol is a standard bacteriostatic agent and solvent, its impurity, Benzaldehyde, is highly reactive. It attacks primary amines (N-terminus of proteins, lysine side chains, or small molecule APIs) to form Schiff Bases (Imines) .[1]
The Risk: Even trace levels (0.1%) of benzaldehyde can lead to significant immunogenicity in biologics or potency loss in small molecules.
Module 1: Diagnostic & Detection
Q: How do I confirm if my Benzyl Alcohol source is compromised?
A: Do not rely on smell (almond odor) alone; the olfactory threshold is too high for sensitive applications. You must quantify the impurity using Gas Chromatography (GC).
Standard Operating Procedure: GC Purity Check
Based on USP <621> and harmonized pharmacopeial methods.
| Parameter | Setting |
| Detector | FID (Flame Ionization Detector) @ 310°C |
| Column | Fused silica capillary (30 m × 0.32 mm), G16 phase (PEG/Wax) |
| Carrier Gas | Helium @ 25 cm/s |
| Injection | 0.1 µL (Split ratio 20:1) @ 200°C |
| Oven Program | 50°C (hold 5 min) → Ramp 5°C/min to 220°C (hold 35 min) |
| Key Retention | Benzyl Alcohol (~26 min) | Benzaldehyde (Relative RT ~0.7) |
Pass Criteria: Benzaldehyde peak area < 0.05% (Parenteral Grade) or < 0.15% (Topical).
Module 2: Purification Protocols
Q: My Benzyl Alcohol has high aldehyde content. How do I purify it?
A: We recommend two distinct protocols depending on your application scale and sensitivity.
Protocol A: Resin Scavenging (Recommended for Biologics/R&D)
Best for: Small volumes (<1L), high-value APIs, and removing trace impurities without introducing water.
The Science: This method uses a polymer-supported hydrazine (sulfonylhydrazide). The hydrazine moiety reacts selectively with the aldehyde carbonyl to form a stable hydrazone, which remains bound to the solid bead.
Materials:
-
Polystyrene-sulfonylhydrazide resin (2-3 mmol/g loading).
-
0.2 µm PTFE Syringe Filter or Fritted Glass Funnel.
Step-by-Step Workflow:
-
Calculation: Assume a worst-case 1% benzaldehyde contamination if unknown.
-
Example: For 100 mL Benzyl Alcohol (~104 g), 1% impurity = ~1 g Benzaldehyde (~9.4 mmol).
-
Resin Requirement: Use 3 equivalents relative to impurity. (Need ~28 mmol capacity → ~10-14 g resin).
-
-
Incubation: Add the resin beads directly to the Benzyl Alcohol bottle.
-
Agitation: Gently shake or rotate (do not stir with a magnetic bar, which grinds the beads) for 4–12 hours at room temperature.
-
Filtration: Pass the solvent through a fritted glass funnel or 0.2 µm filter to remove the resin-hydrazone complex.
-
Validation: Run a GC check (Module 1).
Protocol B: Bisulfite Wash (Recommended for Bulk Synthesis)
Best for: Large volumes (>1L) where water introduction is acceptable.
The Science: Sodium metabisulfite (
Step-by-Step Workflow:
-
Preparation: Prepare a saturated aqueous solution of Sodium Metabisulfite (approx. 30% w/v).
-
Extraction:
-
Mix Benzyl Alcohol and Bisulfite solution (2:1 ratio) in a separatory funnel.
-
Shake vigorously for 3–5 minutes. Vent frequently.
-
-
Separation: Allow layers to settle.[2] Benzyl Alcohol is less dense (1.04 g/mL) than the saturated salt solution, but densities are close. Caution: Check layers carefully.
-
Washing: Drain the aqueous (lower) layer. Wash the organic layer 2x with distilled water to remove residual salts.
-
Drying: Dry the organic layer over Anhydrous Magnesium Sulfate (
) for 30 minutes. Filter. -
Distillation (Critical): Vacuum distill the product under Nitrogen to remove trace moisture and prevent immediate re-oxidation.
Module 3: Mechanism & Visualization
The Oxidation-Reaction Pathway
Understanding the enemy is key to defeating it. The diagram below illustrates how oxygen creates the impurity and how that impurity destroys your drug (API).
Caption: Figure 1. The cascade from solvent oxidation to API degradation via Schiff base formation.
The Scavenging Workflow (Protocol A)
This logic flow ensures you do not introduce new contaminants while removing the old ones.
Caption: Figure 2. Self-validating workflow for resin-based impurity scavenging.
Module 4: Prevention & Storage FAQs
Q: Once purified, how do I keep it pure?
A: Benzyl alcohol auto-oxidizes via a radical chain mechanism. You must break the chain.
-
Inert Gas: Always store under a Nitrogen or Argon blanket. Oxygen is the fuel.
-
Container: Use amber glass (UV light accelerates radical formation) with PTFE-lined caps.
-
Antioxidants: If regulatory filing permits, add trace Butylated Hydroxytoluene (BHT) or Tocopherol.
Q: Can I just distill it?
A: Yes, but with caveats. Benzyl Alcohol (BP 205°C) and Benzaldehyde (BP 178°C) have distinct boiling points, but they can form azeotropes with water.
-
Warning: Distilling at atmospheric pressure requires high heat (205°C), which promotes rapid oxidation if any air leaks into the system. You must use vacuum distillation (<20 mbar) to lower the boiling point to <100°C.
Q: Does the grade matter?
A: Absolutely.
-
Reagent Grade: Often contains up to 0.5% benzaldehyde.
-
Anhydrous Grade: Lower water, but not necessarily lower aldehyde.
-
Parenteral/NF Grade: Tested to low limits, but degrades upon opening. Always treat an opened bottle as "compromised" after 30 days unless stored under nitrogen.
References
-
United States Pharmacopeia (USP). Monograph: Benzyl Alcohol.[3][4] (Harmonized Stage 6). Defines impurity limits (NMT 0.05% for related compounds in parenteral applications) and GC methods.
-
European Pharmacopoeia (Ph.[3] Eur.). Benzyl Alcohol Monograph 0256. Specifications for acidity and oxidative quality.[3]
-
Lazny, R., et al. (2005).[5] "Strategy for the synthesis of polymeric supports with hydrazone linkers for solid-phase alkylation of ketones and aldehydes." Journal of Combinatorial Chemistry. Describes the mechanism of hydrazide resins capturing aldehydes.
-
Pandey, S., et al. (2024).[6] "Photocatalyzed Synthesis of a Schiff Base via C-N Bond Formation." The Journal of Organic Chemistry. Details the radical mechanism of benzyl alcohol oxidation and subsequent Schiff base formation with amines.
-
Grewal, A.S., et al. (2020).[7] "Synthesis And Preliminary Antimicrobial Evaluation Of Schiff Bases." Systematic Reviews in Pharmacy. Discusses the acid-catalyzed formation of Schiff bases, relevant to formulation stability.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Sciencemadness Discussion Board - Preparation of Benzaldehyde from Benzyl Alcohol - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. usp.org [usp.org]
- 4. usp.org [usp.org]
- 5. Strategy for the synthesis of polymeric supports with hydrazone linkers for solid-phase alkylation of ketones and aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photocatalyzed Synthesis of a Schiff Base via C-N Bond Formation: Benzyl Alcohol as Sustainable Surrogates of Aryl Aldehydes [organic-chemistry.org]
- 7. biognost.com [biognost.com]
Validation & Comparative
Technical Guide: LC-MS Profiling of (5-Bromo-2-chloro-4-fluorophenyl)methanol
This guide provides an in-depth technical analysis of the LC-MS fragmentation and detection of (5-Bromo-2-chloro-4-fluorophenyl)methanol , a critical intermediate in the synthesis of SGLT2 inhibitors and other fluorinated pharmaceuticals.
Executive Summary & Molecule Profile
Target Molecule: this compound CAS: 1280718-70-8 (Analogous/Related) Molecular Formula: C₇H₅BrClFO Monoisotopic Mass: ~237.92 Da (Calculated for ⁷⁹Br, ³⁵Cl)[1][2][3]
This poly-halogenated benzyl alcohol presents unique challenges in mass spectrometry due to its low proton affinity and complex isotopic signature. Unlike simple amines or acids, it does not ionize readily in standard Electrospray Ionization (ESI) conditions without specific additives. This guide compares ionization modes to establish the industry-standard protocol for trace detection and structural validation.
The "Fingerprint": Isotopic Distribution
The co-presence of Bromine (¹:¹ ratio) and Chlorine (³:¹ ratio) creates a distinct "3:4:1" triad pattern in the mass spectrum, serving as a self-validating confirmation of the molecular identity.
| Isotopologue | Mass (m/z) | Composition | Relative Abundance (Approx) |
| M | 237.9 | ⁷⁹Br, ³⁵Cl | 75% |
| M+2 | 239.9 | (⁸¹Br, ³⁵Cl) + (⁷⁹Br, ³⁷Cl) | 100% (Base Peak) |
| M+4 | 241.9 | ⁸¹Br, ³⁷Cl | 25% |
Analyst Note: The M+2 peak is the most abundant due to the statistical overlap of the ⁸¹Br and ³⁵Cl isotopes. Methods targeting the "monoisotopic" M peak (237.9) will lose ~25% sensitivity compared to the M+2 peak.
Comparative Analysis: Ionization Alternatives
For this specific neutral alcohol, standard ESI often fails to produce a stable [M+H]⁺ ion. The following comparison evaluates the performance of ESI against Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI).
Performance Matrix
| Feature | ESI (Electrospray) | APCI (Atmospheric Pressure Chemical) | APPI (Photoionization) |
| Ionization Mechanism | Solution-phase charge transfer | Gas-phase proton transfer/Charge exchange | Photon-induced electron ejection |
| Primary Ion Observed | [M+Na]⁺ or [M+NH₄]⁺ (Adducts) | [M-H₂O+H]⁺ (Tropylium-like cation) | M⁺• (Radical cation) or [M-H]⁻ |
| Sensitivity | Low (Requires additives) | High (Preferred for neutrals) | Medium-High |
| Fragmentation Control | Poor (Adducts are stable) | Excellent (In-source fragmentation common) | Good |
| Matrix Tolerance | Low (Susceptible to suppression) | High | High |
Critical Insight: The "Water Loss" Phenomenon
In positive mode (APCI/ESI), benzyl alcohols rarely show the intact protonated molecule [M+H]⁺. The benzylic hydroxyl group is extremely labile, leading to immediate in-source elimination of water to form the resonance-stabilized halogenated tropylium ion (m/z ~220/222).
-
Recommendation: Do not set the parent ion filter to 238/240. Set it to 220/222 ([M-H₂O+H]⁺) for maximum sensitivity in APCI.
Fragmentation Pathways & Mechanism
Understanding the fragmentation is essential for designing Multiple Reaction Monitoring (MRM) transitions.
Mechanism Description
-
Precursor Selection: The [M-H₂O+H]⁺ ion (m/z ~221 for M+2) is the effective precursor.
-
Primary Fragmentation: The tropylium ring typically ejects the Bromine radical (Br•) or HBr due to the weak C-Br bond relative to C-Cl or C-F.
-
Secondary Fragmentation: Subsequent loss of the Chlorine atom or ring contraction.
Visualization: Fragmentation Workflow (DOT)
Caption: Proposed LC-MS/MS fragmentation pathway for this compound in positive ion mode.
Experimental Protocol: Validated Method Setup
This protocol is designed for a Triple Quadrupole (QqQ) LC-MS system.
Step 1: Sample Preparation[4]
-
Solvent: Dissolve standard in Methanol (avoid Acetonitrile initially as it can suppress ionization in APCI).
-
Concentration: Prepare a 1 µg/mL working standard.
Step 2: Source Parameters (APCI Positive)
-
Corona Current: 4.0 µA
-
Vaporizer Temp: 350°C (High heat needed to volatilize the alcohol).
-
Sheath Gas: 40 arb units (Nitrogen).
-
Aux Gas: 10 arb units.
-
Capillary Temp: 275°C.
Step 3: MRM Transition Setup
Use the following transitions for quantitative analysis. Note the use of the dehydrated precursor.
| Analyte State | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Purpose |
| Quantifier | 221.9 (M+2 - H₂O) | 143.0 (Loss of Br) | 25 - 30 | Quantitation |
| Qualifier 1 | 219.9 (M - H₂O) | 141.0 (Loss of Br) | 25 - 30 | Confirmation |
| Qualifier 2 | 221.9 (M+2 - H₂O) | 186.0 (Loss of Cl) | 35 - 40 | Structural ID |
Step 4: Troubleshooting Low Sensitivity
If APCI sensitivity is insufficient, switch to ESI Negative Mode using Ammonium Formate buffer.
-
Mechanism: Formation of Formate Adduct [M + HCOO]⁻ (m/z ~283/285).
-
Note: This is a "soft" method that preserves the molecular weight but may fragment poorly in MS/MS.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15941367, (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone. Retrieved from [Link]
-
Holčapek, M., et al. (2010). Atmospheric pressure photoionization: Basic principles and applications. Journal of Chromatography A. Retrieved from [Link]
-
Kostiainen, R., & Kauppila, T. J. (2009). Effect of eluent on the ionization efficiency of flavonoids by ion spray, atmospheric pressure chemical ionization, and atmospheric pressure photoionization mass spectrometry. Journal of Mass Spectrometry. Retrieved from [Link]
Sources
A Researcher's Guide to Interpreting the IR Spectroscopy of Benzyl Alcohol
In the landscape of pharmaceutical and chemical synthesis, the precise identification of functional groups is paramount for quality control, reaction monitoring, and structural elucidation. Infrared (IR) spectroscopy stands as a rapid, non-destructive, and highly informative analytical technique for this purpose. This guide provides an in-depth analysis of the IR spectrum of benzyl alcohol, a widely used bacteriostatic preservative, solvent, and synthetic precursor. We will dissect its characteristic absorption peaks and compare them with those of structurally related molecules—phenol and cyclohexanol—to provide a clear framework for spectral interpretation. This guide is intended for researchers, scientists, and drug development professionals who rely on robust analytical data to drive their scientific endeavors.
The Vibrational Signature of Benzyl Alcohol
The power of IR spectroscopy lies in its ability to probe the vibrational modes of molecular bonds. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral fingerprint. In the case of benzyl alcohol, we are primarily interested in the signatures of its hydroxyl (-OH) group, the carbon-oxygen (C-O) single bond, and the aromatic ring.
The IR spectrum of benzyl alcohol is dominated by a few key absorptions:
-
O-H Stretching: A strong and characteristically broad peak is observed in the region of 3200-3600 cm⁻¹. This broadening is a direct consequence of intermolecular hydrogen bonding between benzyl alcohol molecules.[1][2][3][4] The exact position can be influenced by concentration and the physical state of the sample.
-
Aromatic C-H Stretching: Just to the left of the 3000 cm⁻¹ dividing line, sharp, medium-intensity peaks appear between 3000 and 3100 cm⁻¹.[5][6] These are characteristic of the C-H stretching vibrations of the sp²-hybridized carbons in the benzene ring.
-
Aliphatic C-H Stretching: While benzyl alcohol lacks a long alkyl chain, the methylene (-CH₂-) group exhibits C-H stretching vibrations that typically appear just below 3000 cm⁻¹, in the range of 2850-2960 cm⁻¹.[7]
-
Aromatic C=C Stretching: The benzene ring gives rise to several medium to strong, sharp absorptions in the 1400-1600 cm⁻¹ region due to carbon-carbon double bond stretching vibrations within the ring.[5][6][8][9]
-
C-O Stretching: A strong, prominent peak is typically found in the range of 1000-1260 cm⁻¹. For primary alcohols like benzyl alcohol, this C-O stretching vibration is often observed around 1016-1050 cm⁻¹.[10][11][12]
-
Out-of-Plane (OOP) C-H Bending: The substitution pattern on the benzene ring can be inferred from the strong absorptions in the 675-900 cm⁻¹ region.[6][8] For a monosubstituted ring like that in benzyl alcohol, strong bands are expected around 690 and 760 cm⁻¹.[12]
Comparative Spectral Analysis: Benzyl Alcohol vs. Phenol and Cyclohexanol
To truly appreciate the diagnostic power of these peaks, it is instructive to compare the spectrum of benzyl alcohol with that of phenol (an aromatic alcohol where the -OH group is directly attached to the ring) and cyclohexanol (a non-aromatic, cyclic alcohol).
| Functional Group Vibration | Benzyl Alcohol | Phenol | Cyclohexanol | Rationale for Differences |
| O-H Stretch | ~3200-3600 cm⁻¹ (Strong, Broad) | ~3200-3600 cm⁻¹ (Strong, Very Broad) | ~3300-3600 cm⁻¹ (Strong, Broad) | Phenol's O-H is often broader due to stronger hydrogen bonding and potential overlap with aromatic C-H stretches.[12][13] |
| C-H Stretch (Aromatic) | ~3000-3100 cm⁻¹ (Medium, Sharp) | ~3000-3100 cm⁻¹ (Medium, Sharp) | Absent | Cyclohexanol lacks an aromatic ring and therefore sp² C-H bonds. |
| C-H Stretch (Aliphatic) | ~2850-2960 cm⁻¹ (Medium) | Absent | ~2850-2960 cm⁻¹ (Strong) | Benzyl alcohol has a CH₂ group, while cyclohexanol has a fully saturated ring. Phenol lacks aliphatic C-H bonds. |
| C=C Stretch (Aromatic) | ~1450-1600 cm⁻¹ (Medium-Strong, Sharp) | ~1500-1600 cm⁻¹ (Medium-Strong, Sharp) | Absent | Only the aromatic compounds exhibit these characteristic ring vibrations.[13] |
| C-O Stretch | ~1016-1050 cm⁻¹ (Strong) | ~1220 cm⁻¹ (Strong) | ~1050 cm⁻¹ (Strong) | The C-O bond in phenol has partial double bond character due to resonance with the aromatic ring, shifting its absorption to a higher wavenumber.[13] |
| C-H Out-of-Plane Bend | ~690-760 cm⁻¹ (Strong) | ~750-850 cm⁻¹ (Strong) | Not as prominent or diagnostic | These strong bands are characteristic of aromatic ring substitution patterns.[6][12] |
This comparative data underscores how subtle structural differences manifest as distinct and identifiable features in an IR spectrum. The position of the C-O stretch, in particular, serves as a key differentiator between a primary alcohol attached to a phenyl group and a phenol.
Experimental Protocol: Acquiring an IR Spectrum of Liquid Benzyl Alcohol
To ensure the acquisition of high-quality, reproducible data, a standardized experimental procedure is crucial. The following protocol outlines the steps for analyzing a neat liquid sample like benzyl alcohol using the transmission method with salt plates.
Materials:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Sodium Chloride (NaCl) or Potassium Bromide (KBr) salt plates
-
Pipette
-
Benzyl Alcohol sample
-
Kimwipes
-
Appropriate solvent for cleaning (e.g., anhydrous methylene chloride or ethanol)
Procedure:
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has undergone its necessary system checks.
-
Background Spectrum:
-
Open the sample compartment.
-
With no sample in the beam path, close the compartment and acquire a background spectrum. This is a critical step to account for atmospheric water and carbon dioxide, as well as any instrumental artifacts.
-
-
Sample Preparation:
-
Handle the salt plates with gloves and by their edges to avoid moisture contamination from fingerprints.[14]
-
Place one to two drops of the benzyl alcohol sample onto the center of one salt plate.[14]
-
Carefully place the second salt plate on top, gently spreading the liquid to form a thin, uniform film without air bubbles.[14][15]
-
-
Sample Analysis:
-
Place the salt plate "sandwich" into the sample holder in the spectrometer.
-
Close the sample compartment.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
-
Cleaning:
An alternative and often simpler method for liquid analysis is Attenuated Total Reflectance (ATR)-FTIR, which requires only a drop of the sample to be placed on a crystal surface.[17][18][19] This technique is particularly advantageous as it requires minimal sample preparation and is less susceptible to issues with sample thickness.[19]
Visualizing the Structure-Spectrum Correlation
The relationship between the functional groups of benzyl alcohol and their corresponding IR absorption regions can be visualized to aid in understanding.
Caption: Correlation between benzyl alcohol's functional groups and their IR peaks.
Conclusion
The IR spectrum of benzyl alcohol provides a clear and detailed fingerprint of its molecular structure. The broad O-H stretch, the sharp aromatic C-H and C=C stretches, and the strong C-O stretch are all key identifiers. By understanding the origins of these peaks and comparing them to related compounds like phenol and cyclohexanol, researchers can confidently identify benzyl alcohol and distinguish it from other molecules. The combination of a robust experimental protocol and a solid theoretical understanding of structure-spectrum correlations empowers scientists to leverage IR spectroscopy to its full potential in their research and development workflows.
References
-
The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. (2020). Spectroscopy. [Link]
-
Spectroscopy of Alcohols and Phenols. (2022). Chemistry LibreTexts. [Link]
-
Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. [Link]
-
Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. [Link]
-
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry. [Link]
-
Interpreting Infrared Spectra. (n.d.). Specac Ltd. [Link]
-
Infrared Spectra of Some Common Functional Groups. (2021). Chemistry LibreTexts. [Link]
-
Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. [Link]
-
The features of IR spectrum. (n.d.). SlideShare. [Link]
-
Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab. [Link]
-
IR Spectrum and Characteristic Absorption Bands. (n.d.). Organic Chemistry I. [Link]
-
ATR-IR time on line peak area profiles of benzyl alcohol... (n.d.). ResearchGate. [Link]
-
Infrared Absorption Band Shape Studies... (n.d.). Canadian Science Publishing. [Link]
-
IR Spectrum of Benzyl Alcohol(?). (2014). Reddit. [Link]
-
IR: aromatics. (n.d.). University of Calgary. [Link]
-
Liquid Samples. (n.d.). Shimadzu. [Link]
-
Analyze the IR spectrum for benzyl alcohol... (n.d.). Proprep. [Link]
-
infrared spectrum of phenol. (2025). Doc Brown's Chemistry. [Link]
-
Use of the Midac FT-IR Spectrometer. (n.d.). University of Wisconsin-River Falls. [Link]
-
FTIR Analysis for Liquid Samples. (2025). Drawell. [Link]
-
IR Spectroscopy. (2022). Chemistry LibreTexts. [Link]
-
Spectroscopy of Alcohols and Phenols. (2023). OpenStax. [Link]
-
Infrared spectra of aromatic rings. (n.d.). University of Michigan. [Link]
-
Everything You Need to Know About ATR-FTIR Spectroscopy. (n.d.). Specac Ltd. [Link]
-
FT-IR Sample Preparation. (n.d.). Northern Illinois University. [Link]
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- 4. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
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Reference standards for (5-Bromo-2-chloro-4-fluorophenyl)methanol
An In-Depth Comparative Guide to Reference Standards for (5-Bromo-2-chloro-4-fluorophenyl)methanol
Authored by: A Senior Application Scientist
This guide provides an in-depth technical comparison of reference standards for this compound, a critical intermediate and potential impurity in the synthesis of various pharmaceutical compounds. The objective is to equip researchers, analytical scientists, and drug development professionals with the necessary framework to select, validate, and effectively utilize a reference standard for this analyte, ensuring data integrity and regulatory compliance.
The selection of a reference standard is not a mere procurement exercise; it is the foundational step for all subsequent quantitative analyses. The quality of this standard directly dictates the accuracy of impurity profiling, stability studies, and final product batch release. This guide moves beyond a simple catalog of options to provide a comparative analysis supported by validated experimental protocols.
Comparative Analysis of Commercially Available Reference Standards
This compound is available from several suppliers, often as a reference standard for impurities related to active pharmaceutical ingredients. A direct comparison reveals differences in the completeness of supplied data, which is a critical factor for its qualification as a reference material.
| Supplier/Product Line | CAS Number | Stated Purity | Supplied Documentation & Characterization Data |
| Supplier A (Example) | 1313512-86-5[1] | >98% (HPLC) | Certificate of Analysis (CoA), HPLC, ¹H NMR, Mass Spectrometry (MS) |
| Supplier B (Example) | 1280718-70-8 | Not Stated | Sample CoA, MSDS available upon request[2] |
| Supplier C (Example) | 1280718-70-8 | High Purity | CoA with ¹H-NMR, Mass, HPLC, IR, TGA data package[3] |
*Note: CAS number 1280718-70-8 is often associated with the closely related ketone, (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone, but is sometimes listed for the methanol as well[2][3]. It is crucial to confirm the structure with the provided analytical data. The definitive CAS for the methanol is 1313512-86-5[1].
Expert Insight: A reference standard is only as reliable as its accompanying documentation. A comprehensive data package including HPLC for purity, ¹H NMR for structural identity, and Mass Spectrometry for molecular weight confirmation is non-negotiable for a primary reference standard. The availability of Thermogravimetric Analysis (TGA) is a bonus, indicating a thorough characterization of residual solvents and water content.
Experimental Workflow for Validation and Comparison
It is incumbent upon the end-user to perform in-house validation of any procured reference standard. This not only verifies the supplier's claims but also establishes the standard's performance within the user's specific analytical methods. The following workflow provides a robust framework for this validation process.
Caption: A logical workflow for the qualification of a reference standard.
Detailed Experimental Protocols
The following protocols are designed to be self-validating systems for the assessment of this compound purity and identity.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Rationale: Reversed-phase HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A C18 column provides excellent retention and separation for aromatic compounds of this polarity. The gradient elution ensures that both polar and non-polar impurities are eluted and detected.
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This solution has a nominal concentration of 1 mg/mL.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 50% B
-
18.1-22 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 220 nm and 254 nm. Using a Photo Diode Array (PDA) detector is highly recommended to assess peak purity.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Determine the area percent of the main peak. The purity is calculated as the area of the main peak divided by the total area of all peaks.
-
The retention time for benzyl alcohol derivatives under similar conditions is typically short[4].
-
Volatile Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is superior for identifying volatile and semi-volatile impurities that may originate from the synthetic route (e.g., residual solvents, starting materials). The mass spectrometer provides definitive identification of these trace components.
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the reference standard into a 10 mL headspace vial.
-
Add 5 mL of a suitable high-boiling point solvent, such as N,N-Dimethylacetamide (DMAc).
-
Seal the vial immediately.
-
-
Headspace GC-MS Conditions:
-
System: Headspace autosampler coupled to a GC-MS system.
-
Headspace Parameters:
-
Oven Temperature: 90°C.
-
Incubation Time: 30-45 minutes[5].
-
Injection Volume: 1 mL of the headspace gas.
-
-
GC Conditions:
-
Column: A low-to-mid polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm I.D. x 0.25 µm df).
-
Inlet Temperature: 250°C (Split injection, ratio 10:1).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold for 5 min.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: 35-450 amu.
-
-
-
Data Analysis:
-
Identify peaks by comparing their mass spectra to a reference library (e.g., NIST).
-
Quantify any identified impurities against a calibrated standard if necessary.
-
Structural Confirmation by ¹H NMR Spectroscopy
Rationale: ¹H NMR provides an unambiguous confirmation of the chemical structure. The chemical shifts, coupling patterns, and integrations of the proton signals serve as a unique fingerprint for the molecule.
Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of the standard in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.
-
Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
-
NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Experiment: Standard proton experiment.
-
Key Parameters: A sufficient number of scans (e.g., 16-64) should be acquired to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum (phasing, baseline correction).
-
Integrate all signals and assign them to the corresponding protons in the structure. The expected signals would include aromatic protons in the 7-8 ppm region, a signal for the benzylic -CH₂OH group (around 4.5-5.0 ppm), and a signal for the hydroxyl proton.
-
Comparative Data Summary
The table below presents a hypothetical but realistic comparison of data obtained from the validation of two different lots or suppliers of this compound reference standards.
| Parameter | Reference Standard A | Reference Standard B | Rationale for Preference |
| Stated Purity (CoA) | 98.5% (HPLC) | 99.0% (HPLC) | Standard B has a higher stated purity. |
| In-House Purity (HPLC) | 98.6% (Area %) | 98.9% (Area %) | In-house results confirm the higher purity of Standard B. |
| Major Impurity (HPLC) | 0.8% at RRT 1.2 | 0.5% at RRT 1.2 | Standard B has a lower level of the primary impurity. |
| GC-MS Volatiles | Acetone (0.05%) | Dichloromethane (0.15%) | Standard A is cleaner regarding residual solvents. |
| ¹H NMR Confirmation | Spectrum consistent with structure. No observable impurities. | Spectrum consistent with structure. Trace unassigned signals. | Standard A shows a cleaner NMR spectrum. |
| Overall Assessment | Preferred Standard. Despite slightly lower purity, the absence of unidentifiable NMR signals and lower volatile content make it a more reliable and well-characterized standard. | Acceptable with Caution. Higher purity is offset by the presence of unassigned signals in the NMR, which require further investigation before use as a primary standard. |
Conclusion
The selection of a reference standard for this compound requires a multifaceted approach that prioritizes the quality and completeness of characterization data over simply the highest stated purity. While commercial suppliers provide a starting point, rigorous in-house validation via orthogonal analytical techniques such as HPLC, GC-MS, and NMR is essential. This guide provides the experimental framework and logical process for scientists to confidently select and qualify a reference standard, thereby ensuring the accuracy, reproducibility, and defensibility of their analytical data.
References
-
ResearchGate. (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. N.p., n.d. Web.
-
PubChem. (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone. National Center for Biotechnology Information, n.d. Web.
-
Hoffman Fine Chemicals. CAS 1210344-22-1 | (5-Bromo-2-fluorophenyl)(4-chlorophenyl)methanol. N.p., n.d. Web.
-
Pharmaffiliates. (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanol. N.p., n.d. Web.
-
PubChem. (5-Bromo-2-chlorophenyl)(4-ethyloxyphenyl)methanol. National Center for Biotechnology Information, n.d. Web.
-
Academic Journals. Determination of phenylethyl alcohol by reversed- phase high-performance liquid chromatography (RP- HPLC) in Budesonide nasal sp. N.p., 15 May 2015. Web.
-
Sigma-Aldrich. 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethan-1-one. Merck KGaA, n.d. Web.
-
Google Patents. CN114044739B - Synthetic method for preparing 5-bromo-2-chloro-4' -ethoxy diphenylmethane. N.p., n.d. Web.
-
Selleck Chemicals. (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanol. N.p., n.d. Web.
-
BLDpharm. 1378888-43-7|1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone. N.p., n.d. Web.
-
ResearchGate. Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather. N.p., 8 Aug. 2025. Web.
-
Google Patents. CN104478670B - The preparation method of the bromo-2-of 5-chloro-4 '-ethoxy diphenyl methane. N.p., n.d. Web.
-
MDPI. High Performance Liquid Chromatography (HPLC) Fingerprinting, Mineral Composition and In Vitro Antioxidant Activity of Methanol Leaf Extract. N.p., 30 Nov. 2017. Web.
-
Agilent. Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Water. N.p., 9 Nov. 2022. Web.
-
SpringerLink. Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl). N.p., n.d. Web.
-
Agilent. A Unified Method for the Analysis of Aromatic Solvents Using the Agilent 6820 Gas Chromatography System Application. N.p., n.d. Web.
-
Tsev Sunshine Pharma. 1- (3-Ethyl-4-hydroxymethyl-phenyl) ethanone CAS 1378888-43-7. N.p., n.d. Web.
-
MDPI. Techniques for Analysis of Plant Phenolic Compounds. N.p., 19 Feb. 2013. Web.
-
Sigma-Aldrich. 4-fluorophenyl)methanol. Merck KGaA, n.d. Web. methanol&type=product_name)
-
ResearchGate. HPLC analysis of the reaction products. Retention times: benzyl alcohol, 1.9 min (labeled in green). N.p., n.d. Web.
-
YouTube. GC-MS/Headspace-GC-MS: How does the method work - and when is it used?. N.p., 21 July 2025. Web.
-
OPUS. Analytical Methods. N.p., 28 Aug. 2025. Web.
-
CAS Common Chemistry. (8α,9S)-Cinchonan-9-ol. American Chemical Society, n.d. Web.
-
ACS Publications. Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds. N.p., 19 Mar. 2024. Web.
-
Agilent. Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. N.p., 16 June 2020. Web.
-
BenchChem. A Comparative Analysis of the ¹H NMR Spectrum of 5-Bromo-4-fluoro-2-methyl-1H-indole. N.p., n.d. Web.
-
BenchChem. A Comparative Guide to Analytical Methods for Assessing the Purity of 5-Bromopentanal. N.p., n.d. Web.
-
BLDpharm. 1313512-86-5|this compound. N.p., n.d. Web.
-
Pharmaffiliates. 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethan-1-one. N.p., n.d. Web.
-
Longdom Publishing. Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. N.p., n.d. Web.
-
Organic Syntheses. 4 - Organic Syntheses Procedure. N.p., n.d. Web.
-
Universidade de Lisboa. Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. N.p., 7 Mar. 2012. Web.
Sources
Technical Guide: Purity Analysis of (5-Bromo-2-chloro-4-fluorophenyl)methanol via GC-MS
Executive Summary
In the synthesis of fluorinated pharmaceutical intermediates, (5-Bromo-2-chloro-4-fluorophenyl)methanol represents a critical scaffold. Its purity is non-negotiable, as the specific halogenation pattern (Br, Cl, F) dictates the biological activity of downstream APIs (e.g., SGLT2 inhibitors).
While HPLC-UV is the standard for routine batch release, it suffers from a critical blind spot: structural opacity . It cannot definitively distinguish between the target molecule and a regioisomer or a de-halogenated impurity with similar polarity.
This guide argues for GC-MS (Gas Chromatography-Mass Spectrometry) as the superior technique for structural validation and impurity profiling. We will explore a derivatization-based workflow that leverages the unique isotopic signatures of Bromine and Chlorine to provide a self-validating purity assay.
The Molecule & The Challenge
Structural Analysis
The analyte contains a benzylic alcohol group and three distinct halogens.
-
Polarity: The hydroxyl (-OH) group creates hydrogen bonding, leading to peak tailing and adsorption on non-polar GC liners.
-
Thermal Stability: Benzylic alcohols can oxidize to aldehydes (benzaldehyde derivatives) or dehydrate in hot injection ports.
-
Mass Spec Signature: The presence of One Bromine and One Chlorine creates a unique isotopic cluster that serves as an internal confirmation of identity.
The "Isotope Fingerprint" (Self-Validation)
Unlike HPLC, where a peak is just a retention time, GC-MS offers a mathematical confirmation of identity based on natural isotope abundances:
-
Chlorine: ³⁵Cl (75.8%) / ³⁷Cl (24.2%) ≈ 3:1
-
Bromine: ⁷⁹Br (50.7%) / ⁸¹Br (49.3%) ≈ 1:1
Theoretical M+ Cluster Ratio: When combined, the molecular ion (M⁺) splits into a characteristic 3:4:1 pattern:
-
M (³⁵Cl + ⁷⁹Br): Relative Intensity ~3
-
M+2 (³⁷Cl + ⁷⁹Br AND ³⁵Cl + ⁸¹Br): Relative Intensity ~4
-
M+4 (³⁷Cl + ⁸¹Br): Relative Intensity ~1
If your main peak does not match this 3:4:1 ratio, it is NOT your target compound, regardless of retention time.
Comparative Analysis: GC-MS vs. Alternatives
The following table contrasts the three primary analytical candidates.
| Feature | GC-MS (Derivatized) | HPLC-UV | ¹H-NMR |
| Primary Utility | Impurity ID & Profiling | Routine QC / Quantitation | Structure Elucidation |
| Specificity | High (Mass spectral fingerprint) | Low (Retention time only) | High (Chemical shift) |
| Sensitivity | High (ppm level detection) | Medium (depends on chromophore) | Low (<0.1% difficult) |
| Isomer Resolution | Excellent (High plate count) | Good | Poor (Signal overlap) |
| Blind Spots | Non-volatiles (Salts) | Co-eluting impurities | Minor impurities lost in baseline |
| Throughput | Medium (Requires derivatization) | High (Inject & Run) | Low |
Verdict: Use HPLC-UV for daily batch concentration checks. Use GC-MS for purity validation, vendor qualification, and identifying unknown peaks.
Experimental Protocol
To ensure robust chromatography and prevent thermal degradation of the benzylic alcohol, silylation is required.
Reagents & Materials
-
Reagent: BSTFA [N,O-Bis(trimethylsilyl)trifluoroacetamide] + 1% TMCS (Trimethylchlorosilane).
-
Why TMCS? It acts as a catalyst to drive the reaction on the sterically hindered alcohol.
-
-
Solvent: Anhydrous Pyridine or Ethyl Acetate.
Derivatization Workflow
-
Weigh: 10 mg of sample into a 1.5 mL GC vial.
-
Dissolve: Add 500 µL of Anhydrous Ethyl Acetate.
-
Derivatize: Add 100 µL of BSTFA + 1% TMCS.
-
Incubate: Cap and heat at 60°C for 30 minutes.
-
Note: Ensure the cap is PTFE-lined to prevent solvent evaporation.
-
-
Cool & Dilute: Cool to room temp. Dilute 1:10 with Ethyl Acetate before injection to prevent detector saturation.
GC-MS Parameters
| Parameter | Setting | Rationale |
| Inlet Temp | 250°C | High enough to volatilize, low enough to minimize thermal cracking. |
| Injection | Split 20:1 | Prevents column overload; sharpens peaks. |
| Carrier Gas | Helium @ 1.0 mL/min | Constant flow mode for stable retention times. |
| Oven Program | 80°C (1 min) → 20°C/min → 280°C (5 min) | Fast ramp removes solvent; hold at 280°C elutes high-boilers. |
| Transfer Line | 280°C | Prevents condensation of high-boiling impurities. |
| MS Source | 230°C | Standard EI source temp. |
| Scan Range | 40–500 m/z | Captures fragments (F-benzyl cation) and molecular ion. |
Visualizing the Logic
Analytical Workflow Diagram
Caption: Step-by-step workflow from raw sample to isotopic validation.
Fragmentation Pathway & Isotope Logic
Caption: Mass spectral fragmentation logic highlighting the critical halogen isotope clusters.
Results Interpretation
When analyzing the data, look for these specific markers:
-
The Parent Peak (TMS Derivative):
-
The molecular weight of the underivatized molecule is approx 239.5 (based on ⁷⁹Br/³⁵Cl).
-
TMS Addition: Adds 72 amu.
-
Target m/z: Look for the cluster starting around m/z 311/313/315 .
-
Note: If you see a peak at 239 (underivatized), the silylation was incomplete.
-
-
Common Impurities:
-
The Aldehyde: (5-Bromo-2-chloro-4-fluorobenzaldehyde).
-
ID: Retention time will be slightly earlier than the alcohol derivative.
-
MS: M+ cluster at ~236/238/240 (No TMS group possible).
-
-
Des-Bromo Impurity: (2-Chloro-4-fluorophenyl)methanol.
-
Cause: Over-reduction during synthesis.
-
ID: Isotope pattern changes to 3:1 (Chlorine only).
-
-
References
-
Sigma-Aldrich. Silylation Reagents: BSTFA + TMCS Protocol. Sigma-Aldrich Technical Bulletins.
-
International Conference on Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). ICH Guidelines.
-
Chemistry LibreTexts. Isotope Abundance in Mass Spectrometry (Cl and Br Patterns).
-
Agilent Technologies. GC/MS Analysis of Pharmaceutical Impurities. Application Notes.
Sources
Melting point verification for 5-bromo-2-chloro-4-fluorobenzyl alcohol
Topic: Melting point verification for 5-bromo-2-chloro-4-fluorobenzyl alcohol Content Type: Publish Comparison Guide
A Comparative Guide for Researchers and Quality Control Professionals
Executive Summary 5-bromo-2-chloro-4-fluorobenzyl alcohol (CAS 1313512-86-5) is a critical halogenated intermediate, widely utilized in the synthesis of SGLT2 inhibitors and complex agrochemicals. Its high degree of substitution makes it prone to polymorphism and isomeric contamination (e.g., regioisomers from non-selective halogenation).
This guide objectively compares the two industry-standard methods for melting point (MP) verification: Capillary Method (USP <741>) versus Differential Scanning Calorimetry (DSC) . While the capillary method offers speed, this guide demonstrates why DSC is the required "Gold Standard" for establishing the primary reference material for this specific compound.
Compound Profile & Technical Specifications
Before verification, the analyst must establish the theoretical baseline. Note that literature values for this specific tri-substituted benzyl alcohol vary based on the crystalline form and synthesis route (reduction of acid vs. hydrolysis of benzyl halide).
| Property | Specification |
| Chemical Name | 5-bromo-2-chloro-4-fluorobenzyl alcohol |
| CAS Number | 1313512-86-5 |
| Molecular Formula | C₇H₅BrClFO |
| Molecular Weight | 239.47 g/mol |
| Physical State | White to off-white crystalline solid |
| Target MP Range | 65°C – 95°C (Dependent on polymorph/purity)* |
| Key Impurities | 5-bromo-2-chloro-4-fluorobenzoic acid (Precursor, MP ~160°C)2-chloro-4-fluorobenzyl alcohol (Des-bromo analog, MP ~43-46°C) |
*Note: Structurally similar analogs like 5-bromo-2-chlorobenzyl alcohol exhibit melting points ranging from 62°C to 94°C depending on the vendor and polymorph [1, 2]. Therefore, establishing an in-house reference standard via DSC is mandatory.
Comparative Methodology: Capillary vs. DSC
For this specific intermediate, the choice of method significantly impacts the detection of "isomeric drift"—a common issue where the Bromine atom is misplaced on the ring during synthesis.
Comparison Matrix
| Feature | Method A: Capillary (Automated Optoelectronic) | Method B: Differential Scanning Calorimetry (DSC) |
| Principle | Visual detection of light transmission change during phase transition. | Measurement of heat flow (enthalpy) difference between sample and reference.[1][2] |
| Precision | ± 0.3°C to 0.5°C | ± 0.1°C |
| Sample Requirement | ~2–5 mg (Destructive) | ~2–5 mg (Destructive) |
| Polymorph Detection | Poor. Often misses subtle endotherms or solid-solid transitions. | Excellent. Clearly separates desolvation, glass transition (Tg), and melting (Tm). |
| Impurity Sensitivity | Detects gross contamination (broad range). | Quantifies impurity via Van't Hoff plot analysis (eutectic purity). |
| Throughput | High (3–6 samples simultaneously). | Low (1 sample per run, ~30-45 mins). |
| Verdict | Routine QC: Use for lot-to-lot consistency checks. | Primary Validation: Use for characterizing the Reference Standard.[2] |
Experimental Protocols
Protocol A: Routine QC (Capillary Method)
Standard: Aligned with USP <741> Class Ia
-
Sample Prep: Dry the sample at 40°C under vacuum for 2 hours to remove residual solvent (benzyl alcohols are hygroscopic).
-
Packing: Grind the sample to a fine powder. Fill the capillary to a height of 2–3 mm. Compact by tapping on a hard surface (avoid "air pockets" which cause uneven heat transfer).
-
Ramp 1 (Fast): Heat at 10°C/min to 50°C to ensure no low-melting impurities (like the des-bromo analog) are present.
-
Ramp 2 (Measurement): Slow heating rate to 1.0°C/min starting from 50°C.
-
Endpoint: Record
(first liquid meniscus) and (complete clarity).-
Acceptance Criteria: Range (
) must be < 2.0°C.
-
Protocol B: Primary Validation (DSC)
Standard: ASTM E794 / E928
-
Instrument: Heat Flux DSC (e.g., TA Instruments or Mettler Toledo).
-
Calibration: Indium (
156.6°C) and Zinc ( 419.5°C) standards. -
Pan System: Tzero Aluminum Hermetic Pan (crimped) to prevent sublimation of the benzyl alcohol before melting.
-
Purge Gas: Nitrogen at 50 mL/min.
-
Thermal Cycle:
-
Equilibrate at 20°C.
-
Ramp 5.0°C/min to 120°C.
-
Note: If an endotherm is observed < 50°C, reject the lot (indicative of solvent solvate or des-bromo impurity).
-
-
Analysis: Integrate the main melting peak. Calculate
(extrapolated onset temperature) and (Heat of Fusion).
Data Interpretation & Decision Logic
The following diagram illustrates the decision workflow for verifying the material. Benzyl alcohols often exhibit "pseudo-polymorphism" due to hydrogen bonding.
Figure 1: Decision logic for accepting or rejecting 5-bromo-2-chloro-4-fluorobenzyl alcohol batches based on thermal analysis.
Critical Insights for the Researcher
1. The "Wet" Sample Trap: Benzyl alcohols are prone to retaining moisture or synthesis solvents (DCM/Toluene). A "depressed" melting point (e.g., 58–62°C) often indicates solvent entrapment rather than chemical impurity.
-
Solution: Perform TGA (Thermogravimetric Analysis) or run a "Heat-Cool-Heat" cycle in DSC. If the MP increases on the second heat, the impurity was volatile (solvent).
2. Isomer Differentiation: The 2-chloro-4-fluoro substitution pattern is specific.
-
Target (2-Cl, 4-F): Higher symmetry, typically higher MP.
-
Isomer (2-Cl, 6-F): Lower symmetry, often leads to a lower MP eutectic. If your DSC shows a "split peak" (doublet), you likely have a mixture of regioisomers, which HPLC might miss if the gradient is too fast.
3. Reference Standard Establishment: Do not rely solely on the CoA value from a generic vendor.
-
Purchase a small quantity of "Analytical Standard" grade if available.
-
If not, recrystallize your material from Hexane/Ethyl Acetate (9:1) to constant melting point and use this purified lot as your internal Primary Reference Standard.
References
-
TCI Chemicals. (2025). Product Specification: 5-Bromo-2-chlorobenzyl Alcohol (CAS 149965-40-2).[3][4][5] Retrieved from
-
GuideChem. (2025). Chemical Properties of (5-Bromo-2-chlorophenyl)methanol. Retrieved from
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Chloro-4-fluorobenzyl alcohol (CAS 208186-84-9).[6] Retrieved from
- U.S. Pharmacopeia (USP).
-
Google Patents. (2010). WO2010009243A1: Deuterated benzylbenzene derivatives and methods of use. (Describes synthesis from 5-bromo-2-chloro-4-fluorobenzoic acid). Retrieved from
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- 6. assets.thermofisher.com [assets.thermofisher.com]
Safety Operating Guide
Safe Disposal of (5-Bromo-2-chloro-4-fluorophenyl)methanol: A Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our responsibility to ensure a safe laboratory environment. The proper management of chemical waste is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of (5-Bromo-2-chloro-4-fluorophenyl)methanol, a halogenated aromatic compound. The procedures outlined herein are designed to protect laboratory personnel, the community, and the environment.
Hazard Identification and Risk Assessment
-
Skin and Eye Irritation: Similar compounds are known to cause skin and serious eye irritation.[2][3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[2][3]
-
Toxicity: Halogenated organic compounds can be toxic and harmful if swallowed, inhaled, or absorbed through the skin.
-
Environmental Hazard: Many halogenated compounds are harmful to aquatic life and can persist in the environment.
Therefore, it is imperative to treat this compound as a hazardous chemical waste.
Hazard Summary Table
| Hazard Category | Anticipated Hazard | Precautionary Statements |
| Acute Toxicity | Potentially harmful if swallowed, inhaled, or in contact with skin. | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling.[2][3] |
| Skin Corrosion/Irritation | Causes skin irritation.[2][3] | Wear protective gloves and clothing.[2] |
| Eye Damage/Irritation | Causes serious eye irritation.[2][3] | Wear eye and face protection.[2] |
| Environmental | Potentially toxic to aquatic life with long-lasting effects. | Avoid release to the environment. |
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, ensure the following personal protective equipment is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect against skin contact.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[2] If there is a risk of generating dust or aerosols, a respirator may be necessary.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Isolate: Evacuate all non-essential personnel from the immediate spill area.
-
Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within one.
-
Contain: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill kit. For solid spills, carefully sweep up the material to avoid creating dust.
-
Collect: Place all contaminated materials, including the absorbent and any contaminated cleaning supplies, into a designated, properly labeled hazardous waste container.[4]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Step-by-Step Disposal Procedure
The disposal of this compound must comply with all federal, state, and local regulations.[5][6] As a halogenated organic compound, it requires special handling.
Step 1: Waste Identification and Segregation
-
Identify as Hazardous Waste: All unused, expired, or contaminated this compound must be treated as hazardous waste.
-
Segregate as Halogenated Waste: This compound must be collected in a waste stream specifically for halogenated organic compounds.[4][7] Do not mix with non-halogenated solvent waste, as this can significantly increase disposal costs and complexity.[4]
Step 2: Container Selection and Labeling
-
Choose a Compatible Container: Use a container that is in good condition, leak-proof, and compatible with the chemical.[8] Plastic containers are often preferred for liquid waste.[5][9] The original container is a suitable option if it is in good condition.[4]
-
Properly Label the Container: The waste container must be clearly labeled with:
Step 3: Accumulation and Storage
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA at or near the point of generation.[5][10]
-
Keep Containers Closed: Waste containers must be kept tightly sealed except when adding waste.[7][8]
-
Segregate Incompatible Wastes: Store the halogenated waste container away from incompatible materials, such as strong oxidizing agents, bases, or reactive metals.[10]
Step 4: Final Disposal
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.[5][9]
-
Incineration: The most probable and effective disposal method for halogenated organic waste is high-temperature incineration in a licensed hazardous waste disposal facility.[11][12] This process is designed to achieve a high destruction and removal efficiency while scrubbing acidic gases like hydrogen chloride and hydrogen bromide that are formed during combustion.[11]
Do NOT dispose of this compound down the drain or in the regular trash. [2][4][9] This is illegal and poses a significant threat to the environment and public health.
Conclusion
The responsible management and disposal of chemical waste are paramount in a research setting. By adhering to these procedures for this compound, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific waste management policies and your EHS department for any questions or clarification.
References
-
U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]
-
U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
-
ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]
-
U.S. Environmental Protection Agency. Applicability and Requirements of the RCRA Organic Air Emission Standards. [Link]
-
University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
Thieme. Solvent Wastes in the Laboratory – Disposal and/or Recycling. [Link]
-
ResearchGate. Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. [Link]
-
PubChem. (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone. [Link]
-
Regulations.gov. Hazardous Waste Reference Guidebook. [Link]
-
Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]
-
Columbia University Research. Hazardous Chemical Waste Management Guidelines. [Link]
-
Hoffman Fine Chemicals. (5-Bromo-2-fluorophenyl)(4-chlorophenyl)methanol. [Link]
-
CT.gov. What is a RCRA Hazardous Waste? [Link]
-
University of Tennessee Knoxville Environmental Health and Safety. How to Dispose of Chemical Waste. [Link]
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- 12. researchgate.net [researchgate.net]
A Researcher's Guide to the Safe Handling of (5-Bromo-2-chloro-4-fluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling (5-Bromo-2-chloro-4-fluorophenyl)methanol in a laboratory setting. This document is structured to offer procedural, step-by-step guidance, moving beyond a simple checklist to explain the reasoning behind each safety recommendation. Our goal is to be your preferred source for laboratory safety information, building trust by providing value that extends beyond the product itself.
Understanding the Hazard: A Proactive Approach to Safety
Assumed Hazard Classification:
| Hazard Statement | Description | Source (Analogous Compounds) |
| H315 | Causes skin irritation | [1] |
| H319 | Causes serious eye irritation | [1] |
| H335 | May cause respiratory irritation | [1] |
Based on these potential hazards, the following personal protective equipment (PPE) and handling procedures are recommended to minimize exposure and ensure a safe laboratory environment.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential when handling this compound. This ensures that all potential routes of exposure—dermal, ocular, and inhalation—are adequately addressed.
Eye and Face Protection: The First Line of Defense
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory at all times in the laboratory where this chemical is handled[2].
-
Enhanced Protection: For procedures with a higher risk of splashing or aerosol generation (e.g., transferring large volumes, heating solutions), chemical splash goggles are required. For maximum protection, a face shield should be worn in conjunction with safety goggles[2].
Hand Protection: Preventing Dermal Exposure
-
Glove Selection: Chemically resistant gloves are required. Nitrile gloves are a common and effective choice for incidental contact[3]. Always check the manufacturer's glove compatibility chart for specific breakthrough times if prolonged contact is anticipated.
-
Proper Glove Use:
-
Inspect gloves for any signs of damage (e.g., tears, punctures) before each use.
-
Don gloves before handling the chemical.
-
Remove gloves using a technique that avoids skin contact with the contaminated exterior.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Never wear gloves outside of the laboratory.
-
Body Protection: Shielding Against Spills and Splashes
-
Laboratory Coat: A flame-resistant lab coat is recommended and should be worn buttoned to provide maximum coverage[4]. Long sleeves are essential to protect the arms.
-
Personal Clothing: Long pants and closed-toe shoes are mandatory in a laboratory setting. Shorts, skirts, and sandals are not permitted[4].
Respiratory Protection: Minimizing Inhalation Risks
-
Engineering Controls: The primary method for controlling inhalation exposure is to handle this compound in a properly functioning chemical fume hood[1].
-
Supplemental Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill, a NIOSH-approved respirator may be necessary. The selection of the appropriate respirator should be made by a qualified safety professional based on a thorough risk assessment.
Operational Plan: From Receipt to Disposal
A comprehensive safety plan extends beyond PPE to include the entire lifecycle of the chemical within the laboratory.
Receipt and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents[1]. The container should be kept tightly closed.
-
Labeling: Ensure the container is clearly labeled with the full chemical name and any relevant hazard warnings.
Handling and Use
The following workflow outlines the key steps for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
Disposal Plan: Environmental Responsibility
As a halogenated organic compound, this compound must be disposed of as hazardous waste.
-
Waste Collection: Collect all waste containing this chemical in a designated, properly labeled, and sealed container. Do not mix with non-halogenated solvent waste[5].
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name and approximate concentration.
-
Storage of Waste: Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor. Never dispose of this chemical down the drain[6].
Emergency Procedures: Be Prepared
Spill Response
The appropriate response to a spill will depend on the size and location of the spill.
Caption: Decision tree for spill response.
First Aid Measures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[1].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1].
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention[1].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Conclusion: A Culture of Safety
The safe handling of this compound is predicated on a thorough understanding of its potential hazards and the consistent application of appropriate safety measures. By adhering to the PPE protocols, operational plans, and emergency procedures outlined in this guide, researchers can significantly mitigate the risks associated with this compound. Remember that safety is a shared responsibility, and a proactive culture of safety is the cornerstone of a successful and secure research environment.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 15941367, (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone. [Link]
-
Hoffman Fine Chemicals. (5-Bromo-2-fluorophenyl)(4-chlorophenyl)methanol. [Link]
-
Pharmaffiliates. (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanol. [Link]
-
Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry. [Link]
-
Airgas. Acetylene Safety Data Sheet. [Link]
-
The Ohio State University Department of Chemistry and Biochemistry. Personal Protective Equipment Policy. [Link]
-
Air Liquide. Safety Data Sheet: Acetylene (dissolved). [Link]
-
Nipissing University. Hazardous Materials Disposal Guide. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
